(R)-Odafosfamide
Description
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Propriétés
Numéro CAS |
2097713-69-2 |
|---|---|
Formule moléculaire |
C21H25N4O6P |
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
3-[5-[(1S)-1-[bis(aziridin-1-yl)phosphoryloxy]ethyl]-2-nitrophenoxy]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C21H25N4O6P/c1-15(31-32(29,23-9-10-23)24-11-12-24)16-7-8-19(25(27)28)20(14-16)30-18-6-4-5-17(13-18)21(26)22(2)3/h4-8,13-15H,9-12H2,1-3H3/t15-/m0/s1 |
Clé InChI |
NWGZZGNICQFUHV-HNNXBMFYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Discovery and Development of (R)-Odafosfamide: A Technical Guide
(R)-Odafosfamide (OBI-3424) is an investigational first-in-class small-molecule prodrug designed as a targeted therapy for cancers overexpressing the enzyme aldo-keto reductase 1C3 (AKR1C3). Its selective activation in tumor cells represents a promising strategy to enhance anti-cancer efficacy while minimizing systemic toxicity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale
This compound was developed as a next-generation DNA alkylating agent with a tumor-selective activation mechanism. Traditional alkylating agents, such as cyclophosphamide (B585) and ifosfamide, are mainstays in chemotherapy but are associated with significant off-target toxicities due to their non-selective activation, primarily by hepatic cytochrome P450 enzymes.[1]
The discovery of this compound was centered on exploiting the differential expression of AKR1C3 in various cancers. AKR1C3 is a member of the aldo-keto reductase superfamily and is overexpressed in a range of treatment-resistant solid and hematological malignancies, including hepatocellular carcinoma (HCC), castrate-resistant prostate cancer (CRPC), and T-cell acute lymphoblastic leukemia (T-ALL).[2] This overexpression provided a clear therapeutic window for a prodrug that could be selectively activated by AKR1C3. The molecule was designed to be inert until it encounters AKR1C3 in cancer cells, at which point it is converted into a potent DNA-alkylating agent.[3]
Mechanism of Action
This compound is a prodrug that, in the presence of the cofactor NADPH, is selectively reduced by AKR1C3. This enzymatic reduction yields an unstable intermediate that spontaneously hydrolyzes to form the active cytotoxic agent, OBI-2660. OBI-2660 is a potent bis-alkylating agent that forms both intra- and inter-strand DNA crosslinks. These DNA adducts block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4] The selective activation of this compound within AKR1C3-expressing tumor cells leads to a localized cytotoxic effect, thereby sparing normal tissues with low or no AKR1C3 expression.[3]
Preclinical Development
The preclinical development of this compound involved extensive in vitro and in vivo studies to characterize its efficacy, selectivity, pharmacokinetics, and safety profile.
In Vitro Studies
Cytotoxicity Assays: The anti-proliferative activity of this compound was evaluated across a panel of human cancer cell lines with varying levels of AKR1C3 expression. A strong correlation was observed between high AKR1C3 expression and sensitivity to this compound.[5] For instance, potent cytotoxicity was demonstrated in the H460 lung cancer cell line and in cell lines derived from T-ALL with high AKR1C3 expression, with IC50 values in the low nanomolar range.[6] In contrast, cell lines with low AKR1C3 expression were significantly less sensitive.[5]
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line/Model | Cancer Type | AKR1C3 Expression | IC50 (nM) | Reference |
| H460 | Lung Cancer | High | 4.0 | [6] |
| T-ALL PDXs (median) | T-Cell Acute Lymphoblastic Leukemia | High | 9.7 | [6] |
| B-ALL PDXs (median) | B-Cell Acute Lymphoblastic Leukemia | Low | 60.3 | [6] |
| ETP-ALL PDXs (median) | Early T-Cell Precursor ALL | Moderate | 31.5 | [6] |
PDXs: Patient-Derived Xenografts
In Vivo Studies
Patient-Derived Xenograft (PDX) Models: The in vivo efficacy of this compound was assessed in various PDX models, which are considered more clinically relevant than traditional cell line-derived xenografts. In T-ALL PDX models, treatment with this compound at doses ranging from 0.5 to 2.5 mg/kg administered intraperitoneally once weekly for three weeks resulted in significant prolongation of event-free survival and, in some cases, tumor regression.[3][6] The anti-tumor activity in these models was also shown to be dependent on AKR1C3 expression.[3]
Table 2: In Vivo Efficacy of this compound in T-ALL PDX Models
| PDX Model | Treatment Schedule | Outcome | Reference |
| T-ALL | 0.5-2.5 mg/kg, i.p., once weekly for 3 weeks | Significant prolongation of event-free survival | [6] |
| T-ALL | 2.5 mg/kg, i.p., once weekly for 3 weeks | Substantial and prolonged disease regression | [5] |
Pharmacokinetics and Toxicology: Pharmacokinetic studies in mice and non-human primates were conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[3] These studies helped to establish a therapeutic window and inform dosing schedules for clinical trials. Toxicology studies in preclinical models identified dose-dependent, non-cumulative thrombocytopenia and anemia as the primary dose-limiting toxicities.[7]
Clinical Development
This compound has been evaluated in Phase 1 and Phase 2 clinical trials for both solid and hematological malignancies.
Phase 1/2 Trial in Solid Tumors (NCT03592264)
A first-in-human, Phase 1/2 dose-escalation and expansion study was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced or metastatic solid tumors.
Study Design: The trial employed a "3+3" dose-escalation design with two different dosing schedules:
-
Schedule A: Days 1 and 8 of a 21-day cycle.
-
Schedule B: Day 1 of a 21-day cycle.
Results:
-
The Maximum Tolerated Dose (MTD) for Schedule A was determined to be 8 mg/m².
-
For Schedule B, the MTD was not reached at the maximum tested dose of 14 mg/m², and the Recommended Phase 2 Dose (RP2D) was established at 12 mg/m².
-
The most common treatment-related adverse events were anemia and thrombocytopenia.
-
Pharmacokinetic analysis showed that this compound exhibited linear pharmacokinetics with minimal accumulation upon repeated dosing.
-
The best confirmed response was stable disease in 54% of patients.
This trial was terminated in March 2024 due to a strategic portfolio review by the sponsoring company, OBI Pharma, Inc., to allocate resources to other priority projects, and not due to safety concerns.[8]
Phase 1/2 Trial in T-ALL/T-LBL (NCT04315324)
A Phase 1/2 clinical trial is currently evaluating the safety and efficacy of this compound in patients with relapsed or refractory T-cell acute lymphoblastic leukemia (T-ALL) or T-cell lymphoblastic lymphoma (T-LBL).[9] This study is based on the strong preclinical rationale for targeting T-ALL due to its high AKR1C3 expression.[3]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Patient-Derived Xenograft (PDX) Model
The following is a general protocol for establishing and utilizing a T-ALL PDX model.
-
Tumor Implantation: Obtain fresh tumor tissue from a consenting T-ALL patient and implant small fragments subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor growth by regular palpation and caliper measurements.
-
Passaging: Once the tumors reach a specified size, they can be harvested and passaged into subsequent cohorts of mice for expansion.
-
Treatment Study: When tumors in the experimental cohort reach a predetermined size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound at the desired dose and schedule (e.g., intraperitoneal injection).
-
Efficacy Assessment: Monitor tumor volume and the overall health of the mice. The primary endpoint is often event-free survival, defined as the time for the tumor to reach a specific volume or for the mouse to require euthanasia due to tumor burden.
-
Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors and other tissues can be collected for analysis of biomarkers, such as DNA damage markers (e.g., γH2AX) and apoptotic markers (e.g., cleaved caspase-3), by methods like western blotting or immunohistochemistry.
Signaling Pathways
The DNA cross-linking induced by the active metabolite of this compound triggers the DNA Damage Response (DDR) pathway. This leads to the activation of sensor proteins such as ATM and ATR, which in turn phosphorylate downstream effectors like CHK1 and CHK2.[4] This signaling cascade ultimately results in the activation of p53 and other pro-apoptotic proteins, leading to the initiation of the intrinsic apoptotic pathway.[4] Key executioner caspases, such as caspase-3, are cleaved and activated, leading to the characteristic morphological and biochemical changes of apoptosis.
Conclusion
This compound is a rationally designed, AKR1C3-activated prodrug that has demonstrated promising preclinical activity, particularly in malignancies with high AKR1C3 expression such as T-ALL. Its selective mechanism of action offers the potential for a wider therapeutic index compared to traditional alkylating agents. While the clinical development in solid tumors has been discontinued (B1498344) for strategic reasons, the ongoing investigation in T-ALL and T-LBL will provide further insights into the clinical utility of this targeted therapeutic approach. The data gathered to date underscore the importance of biomarker-driven drug development in oncology.
References
- 1. OBI-3424 (TH-3424, Odafosfamide) | DNA alkylating agent | Probechem Biochemicals [probechem.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical Trial Details | Nebraska Medicine Omaha, NE [nebraskamed.com]
- 5. A novel selective AKR1C3-activated prodrug AST-3424/OBI-3424 exhibits broad anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. OBI-3424, a novel AKR1C3-activated prodrug, exhibits potent efficacy against preclinical models of T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
(R)-Odafosfamide: A Deep Dive into its Role in DNA Alkylation for Cancer Therapy
(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)
Introduction
(R)-Odafosfamide, also known as OBI-3424, is a novel investigational prodrug that exhibits potent antitumor activity through a targeted DNA alkylation mechanism. This technical guide provides a comprehensive overview of this compound's core mechanism of action, its role in inducing DNA damage, the cellular responses it elicits, and the experimental methodologies used for its evaluation.
Mechanism of Action: Selective Activation and DNA Alkylation
This compound is a first-in-class small molecule that is selectively activated by the enzyme aldo-keto reductase family 1 member C3 (AKR1C3).[1][2] This enzyme is overexpressed in a range of solid and hematological malignancies, including hepatocellular carcinoma, castrate-resistant prostate cancer, and T-cell acute lymphoblastic leukemia (T-ALL), while having low expression in most normal tissues.[1] This differential expression profile forms the basis of this compound's tumor-selective cytotoxicity.
Upon entering a cancer cell with high AKR1C3 expression, this compound is reduced in the presence of the cofactor NADPH to a highly reactive intermediate. This intermediate then spontaneously hydrolyzes to form the active metabolite, OBI-2660.[1][3] OBI-2660 is a potent bis-alkylating agent containing an aziridine (B145994) moiety.[2][3] Due to its polar nature at physiological pH, OBI-2660 is retained within the cell where it was activated, minimizing systemic exposure and potential "bystander" toxicity to healthy cells.[1][4]
The cytotoxic effect of OBI-2660 is exerted through the alkylation of DNA. Specifically, it is believed to form covalent bonds with nucleophilic sites on DNA bases, primarily at the N7 position of guanine (B1146940) and potentially the N3 or N7 positions of adenosine.[1][5] As a bis-alkylating agent, OBI-2660 can react with two different nucleophilic sites, leading to the formation of DNA interstrand cross-links (ICLs).[1][2] These ICLs are highly cytotoxic lesions as they prevent the separation of the DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2]
Quantitative Data on Cytotoxicity and DNA Damage
The selective activation of this compound in AKR1C3-expressing cells translates to potent and targeted cytotoxicity. This has been demonstrated in various preclinical models.
| Cell Line/Model | Cancer Type | IC50 (nM) | Reference |
| H460 | Lung Cancer | 4.0 | [1][4] |
| T-ALL PDXs (median) | T-cell Acute Lymphoblastic Leukemia | 9.7 | |
| B-ALL PDXs (median) | B-cell Acute Lymphoblastic Leukemia | 60.3 | |
| ETP-ALL PDXs (median) | Early T-cell Precursor ALL | 31.5 | |
| Table 1: In Vitro Cytotoxicity of this compound |
The formation of DNA interstrand cross-links, the key cytotoxic lesion, has been quantified using the Comet assay.
| Patient-Derived Xenograft (PDX) | Cancer Type | Treatment | DNA Interstrand Cross-link (ICL) Index | Reference |
| ALL-8 (AKR1C3-high) | T-ALL | OBI-3424 | Significant increase | [2] |
| ETP-2 (AKR1C3-high) | ETP-ALL | OBI-3424 | Significant increase | [2] |
| ALL-19 (AKR1C3-low) | B-ALL | OBI-3424 | No significant increase | [2] |
| Table 2: Quantification of DNA Interstrand Cross-links by Comet Assay |
DNA Damage Response Pathways
The induction of DNA interstrand cross-links by this compound's active metabolite is expected to trigger a robust DNA Damage Response (DDR). While direct studies on this compound are emerging, the response to similar DNA cross-linking agents involves the activation of key sensor kinases, primarily the Ataxia Telangiectasia and Rad3-related (ATR) kinase.
ATR, in conjunction with its partner ATRIP, recognizes the stalled replication forks that result from ICLs. This activation initiates a signaling cascade through the phosphorylation of downstream targets, most notably the checkpoint kinase 1 (CHK1).[4][6][7] The ATR-CHK1 pathway is crucial for inducing cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[6][7]
In addition to the ATR-CHK1 pathway, the Ataxia Telangiectasia Mutated (ATM) kinase, which is primarily activated by DNA double-strand breaks (DSBs), may also play a role. DSBs can arise as a secondary lesion during the processing and repair of ICLs. Activated ATM phosphorylates a range of substrates, including the checkpoint kinase 2 (CHK2), which also contributes to cell cycle arrest and the DNA damage response.[8][9][10] A key downstream event in both pathways is the phosphorylation of the histone variant H2AX on serine 139, forming γH2AX, which serves as a marker for DNA damage and a scaffold for the recruitment of DNA repair proteins.[11][12]
Experimental Protocols
A variety of established experimental protocols are utilized to characterize the activity of this compound.
Cytotoxicity Assays
These assays are fundamental for determining the concentration of this compound that inhibits cancer cell growth.
-
Principle: Colorimetric or fluorometric assays measure metabolic activity or total protein content, which correlates with the number of viable cells.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add the assay reagent (e.g., MTT, SRB, or a resazurin-based reagent) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the drug concentration.
-
Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks and, with modifications, DNA cross-links.
-
Principle: Individual cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates out of the nucleus, forming a "comet tail." The extent of DNA in the tail is proportional to the amount of DNA damage. For detecting ICLs, a DNA-damaging agent (e.g., ionizing radiation) is used to introduce a known number of strand breaks. ICLs will reduce the migration of this fragmented DNA.
-
Methodology for ICL Detection:
-
Treat cells with this compound for the desired time.
-
Harvest and resuspend the cells in low-melting-point agarose.
-
Pipette the cell-agarose suspension onto a CometSlide™ and allow it to solidify.
-
Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving the nucleoids.
-
Expose the slides to a fixed dose of ionizing radiation (e.g., X-rays) to induce a consistent level of DNA strand breaks.
-
Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis under alkaline conditions.[13][14][15]
-
Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Gold or DAPI).
-
Visualize the comets using a fluorescence microscope and quantify the tail moment or percentage of DNA in the tail using specialized software. A decrease in tail migration compared to the radiation-only control indicates the presence of ICLs.
-
γH2AX Immunofluorescence
This technique is used to visualize and quantify DNA double-strand breaks.
-
Principle: Cells are fixed, permeabilized, and incubated with a primary antibody specific for the phosphorylated form of histone H2AX (γH2AX). A fluorescently labeled secondary antibody is then used for detection. The resulting fluorescent foci, which represent sites of DSBs, are visualized and counted using fluorescence microscopy.
-
Methodology:
-
Grow cells on coverslips and treat with this compound.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Acquire images using a fluorescence or confocal microscope and quantify the number of γH2AX foci per nucleus.[12]
-
Mechanisms of Resistance
Resistance to this compound is an important area of ongoing research. Based on its mechanism of action, several potential resistance mechanisms can be postulated:
-
Decreased AKR1C3 Expression or Activity: Since AKR1C3 is essential for the activation of this compound, downregulation of its expression or mutations that impair its enzymatic activity would be a primary mechanism of resistance.[16][17]
-
Increased Drug Efflux: The active metabolite, OBI-2660, could potentially be a substrate for cellular efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family (e.g., MRP1).[18][19] Overexpression of these transporters could lead to the removal of the active drug from the cancer cell, thereby reducing its cytotoxic effect.
-
Enhanced DNA Repair: Cancer cells can upregulate DNA repair pathways to more efficiently remove the DNA adducts formed by this compound.[20][21][22] Pathways involved in the repair of ICLs, such as the Fanconi anemia pathway and homologous recombination, could be key players in conferring resistance.
-
Alterations in DNA Damage Response Pathways: Defects in the DDR pathways that signal for apoptosis in the presence of extensive DNA damage could allow cancer cells to survive treatment with this compound.
Conclusion
This compound is a promising tumor-selective DNA alkylating agent with a clear mechanism of action that is dependent on the expression of the activating enzyme AKR1C3. Its ability to induce highly cytotoxic DNA interstrand cross-links makes it a potent anticancer agent in preclinical models of various malignancies. The detailed understanding of its molecular pharmacology, the cellular responses it elicits, and the experimental methods for its evaluation, as outlined in this guide, are crucial for its continued development and for the identification of patient populations most likely to benefit from this targeted therapy. Further research into the specifics of the DNA adducts formed, the intricacies of the induced DNA damage response, and the clinical mechanisms of resistance will be vital for optimizing its therapeutic application.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ATR-Chk1 activation mitigates replication stress caused by mismatch repair-dependent processing of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OBI-3424, a novel AKR1C3-activated prodrug, exhibits potent efficacy against preclinical models of T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Che-1 phosphorylation by ATM/ATR and Chk2 kinases activates p53 transcription and the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATM and Chk2-dependent phosphorylation of MDMX contribute to p53 activation after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alkaline Comet Assay to Detect DNA Damage | Springer Nature Experiments [experiments.springernature.com]
- 15. Alkaline Comet Assay for Assessing DNA Damage in Individual Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Elevated expression of AKR1C3 increases resistance of cancer cells to ionizing radiation via modulation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of an assay for cellular efflux of pharmaceutically active agents and its relevance to understanding drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of an assay for cellular efflux of pharmaceutically active agents and its relevance to understanding drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeting DNA repair pathways to overcome cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. frontiersin.org [frontiersin.org]
- 22. DNA repair and the contribution to chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Odafosfamide AKR1C3-dependent activation
An In-depth Technical Guide on the AKR1C3-Dependent Activation of (R)-Odafosfamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as OBI-3424, AST-3424, or TH-3424, is a novel, first-in-class small-molecule prodrug designed for selective activation by the enzyme aldo-keto reductase family 1 member C3 (AKR1C3).[1][2] It is a nitrogen mustard prodrug that is selectively converted to a potent DNA bis-alkylating agent, OBI-2660, within the tumor microenvironment.[3][4] This targeted activation is dependent on the overexpression of AKR1C3, an enzyme found in elevated levels in a variety of solid and hematological malignancies, including hepatocellular carcinoma, castration-resistant prostate cancer (CRPC), and T-cell acute lymphoblastic leukemia (T-ALL), while having low to undetectable expression in most normal tissues.[1][5][6] This tumor-specific activation mechanism distinguishes this compound from traditional non-selective alkylating agents like cyclophosphamide (B585) and ifosfamide, offering the potential for a wider therapeutic window and an improved safety profile.[1]
This compound is the R-enantiomer of a racemic mixture. The S-enantiomer is denoted as 3424, the R-enantiomer as 3423, and the racemic mixture as 2870 in some literature.[1][4] Preclinical studies have demonstrated potent anti-tumor activity across a broad range of cancer models with high AKR1C3 expression.[1][2] Currently, OBI-3424 is undergoing Phase 1/2 clinical trials for patients with advanced or metastatic solid tumors and hematologic cancers.[1][3]
Core Mechanism: AKR1C3-Dependent Activation
The central mechanism of this compound's action is its enzymatic reduction by AKR1C3. This reaction is dependent on the presence of the cofactor NADPH.[2][4] AKR1C3 catalyzes the reduction of the nitro group on the this compound molecule, leading to an unstable intermediate.[2] This intermediate then undergoes spontaneous hydrolysis to release the active cytotoxic agent, OBI-2660.[2][5] OBI-2660 is a potent DNA bis-alkylating agent with a structure reminiscent of thiotepa.[2][4] The released OBI-2660 subsequently forms intra- and inter-strand DNA crosslinks, primarily at the N7 or O6 position of guanine, leading to the inhibition of DNA synthesis and repair, cell cycle arrest, and ultimately, tumor cell apoptosis.[1][3][7]
Quantitative Data
Enzyme Kinetics
Kinetic analyses have been performed to determine the efficiency of AKR1C3 in activating both the (R)- and (S)-enantiomers of Odafosfamide. The results indicate that AKR1C3 has a higher catalytic efficiency for these prodrugs compared to its physiological substrates.[1]
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) |
| (S)-Odafosfamide (3424) | 2.5 ± 0.1 | 10.3 ± 0.1 | 0.38 ± 0.004 | 0.15 |
| This compound (3423) | 5.8 ± 0.5 | 11.2 ± 0.4 | 0.41 ± 0.015 | 0.07 |
| 4-Androstenedione | 1.9 ± 0.2 | 3.5 ± 0.1 | 0.13 ± 0.004 | 0.07 |
| 5-α Dihydrotestosterone | 1.8 ± 0.1 | 0.9 ± 0.0 | 0.03 ± 0.000 | 0.02 |
| Table 1: Michaelis-Menten kinetics of AKR1C3 with Odafosfamide enantiomers and physiological substrates.[1] |
In Vitro Cytotoxicity
The cytotoxic potency of Odafosfamide is strongly correlated with the expression level of AKR1C3 in cancer cell lines.[1]
| Cell Line (Cancer Type) | AKR1C3 RNA Expression (Log2 FPKM) | (S)-Odafosfamide IC₅₀ (nM) |
| Hepatocellular Carcinoma | ||
| HepG2 | 10.4 | 1.8 ± 0.05 |
| Huh-7 | 9.3 | 2.4 ± 0.10 |
| SK-HEP-1 | 7.9 | 10.0 ± 0.41 |
| SNU-449 | 4.8 | 15.3 ± 0.62 |
| SNU-387 | -0.08 | >1000 |
| Non-Small Cell Lung Cancer | ||
| NCI-H1944 | 11.06 | 2.3 ± 0.07 |
| NCI-H2228 | 9.25 | 0.21 ± 0.01 |
| NCI-H1755 | 9.0 | 8.2 ± 0.31 |
| NCI-H1563 | 8.61 | 2.5 ± 0.19 |
| NCI-H23 | -1.98 | >1000 |
| NCI-H522 | -1.88 | >1000 |
| Table 2: In vitro cytotoxicity of (S)-Odafosfamide in various human cancer cell lines after 72 hours of exposure.[1] |
The cytotoxicity of both enantiomers is significantly reduced in the presence of an AKR1C3-specific inhibitor, confirming the on-target activity.[1]
| Compound | H460 Cell Line IC₅₀ (nM) | H460 Cell Line + AKR1C3 Inhibitor IC₅₀ (µM) |
| (S)-Odafosfamide (3424) | 4.0 | 6.3 |
| This compound (3423) | 10.0 | 11.0 |
| Table 3: Cytotoxicity of Odafosfamide enantiomers in the H460 lung cancer cell line with and without an AKR1C3 inhibitor.[1][2] |
Experimental Protocols
AKR1C3 Enzymatic Activity Assay
This protocol details the in vitro assessment of Odafosfamide activation by recombinant human AKR1C3.
Materials:
-
Recombinant human AKR1C3, AKR1C1, or AKR1C4 (e.g., from Abcam or Sigma)[1]
-
(R)- or (S)-Odafosfamide
-
NADPH[1]
-
100 mM Phosphate (B84403) buffer, pH 7.0[1]
-
Acetonitrile (B52724) and Methanol (B129727) (9:1 ratio) for reaction termination[1]
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the assay mixture in a total volume of 200 µL. The mixture should contain 10-50 µM of Odafosfamide, 100 mM phosphate buffer (pH 7.0), 300 µM NADPH, 4% ethanol, and 8 µM of recombinant AKR1C3 enzyme.[1]
-
Incubate the reaction mixture at 25°C.[1]
-
Terminate the reaction at various time points by adding a solution of acetonitrile and methanol (9:1 ratio).[1]
-
Analyze the samples using LC-MS/MS to monitor the reduction of the Odafosfamide prodrug and the generation of the active form, OBI-2660.[1]
-
For enzyme kinetic analysis, vary the substrate (Odafosfamide) concentration and measure the initial reaction velocities.[1]
-
Calculate Km and Vmax values by fitting the data to the Michaelis-Menten equation using appropriate software (e.g., GraphPad Prism).[1]
References
- 1. A novel selective AKR1C3-activated prodrug AST-3424/OBI-3424 exhibits broad anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OBI-3424, a novel AKR1C3-activated prodrug, exhibits potent efficacy against preclinical models of T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. e-century.us [e-century.us]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascentawits.com [ascentawits.com]
- 7. researchgate.net [researchgate.net]
(R)-Odafosfamide: A Preclinical In-depth Analysis of a Novel AKR1C3-Activated Prodrug
(R)-Odafosfamide (OBI-3424) is a first-in-class small molecule prodrug that is selectively activated by the aldo-keto reductase family 1 member C3 (AKR1C3) enzyme, leading to the formation of a potent DNA alkylating agent. This targeted activation mechanism offers a promising therapeutic window for treating cancers with high AKR1C3 expression. This technical guide provides a comprehensive overview of the preclinical research findings for this compound, detailing its mechanism of action, in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic profile. The information presented is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a prodrug that requires enzymatic activation to exert its cytotoxic effects. In cancer cells overexpressing AKR1C3, this compound is reduced in the presence of the cofactor NADPH. This reduction leads to an unstable intermediate that spontaneously undergoes hydrolysis to form the active DNA alkylating agent, OBI-2660. OBI-2660 is structurally reminiscent of the well-characterized alkylating agent thioTEPA. The active metabolite, OBI-2660, then forms covalent bonds with DNA, leading to cross-linking and other DNA adducts. This DNA damage triggers the DNA Damage Response (DDR) pathway, ultimately resulting in cell cycle arrest and apoptosis.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in a variety of cancer models. The following tables summarize the key quantitative findings from these studies.
In Vitro Cytotoxicity
This compound has demonstrated potent and selective cytotoxicity against cancer cell lines and patient-derived xenografts (PDXs) with high AKR1C3 expression.
| Cell Line/PDX Model | Cancer Type | IC50 (nM) | Reference |
| H460 | Lung Cancer | 4.0 | [1] |
| B-ALL PDXs (median) | B-cell Acute Lymphoblastic Leukemia | 60.3 | [1] |
| T-ALL PDXs (median) | T-cell Acute Lymphoblastic Leukemia | 9.7 | [1] |
| ETP-ALL PDXs (median) | Early T-cell Precursor Acute Lymphoblastic Leukemia | 31.5 | [1] |
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
In vivo studies using immunodeficient mice engrafted with human ALL PDXs have shown significant anti-tumor activity of this compound.
| PDX Model | Cancer Type | Treatment Schedule | Change in Median Event-Free Survival (EFS) | T/C Value* | Reference |
| Various ALL PDXs (n=9) | Acute Lymphoblastic Leukemia | 0.5-2.5 mg/kg, i.p., once weekly for 3 weeks | +17.1 to +77.8 days | 2.5 - 14.0 | [1] |
*T/C value represents the ratio of the median event-free survival of the treated group to the control group.
Preclinical Pharmacokinetics
Pharmacokinetic properties of this compound have been characterized in mice and non-human primates.
| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Mouse | 5 mg/kg | i.p. | 2,300 | 0.25 | 2,810 | 1.1 |
| Non-human primate | 2 mg/kg | i.v. | 1,840 | 0.58 | 1,410 | 0.8 |
Experimental Protocols
In Vitro Cytotoxicity Assay
The anti-proliferative activity of this compound was determined using a standard cell viability assay.
Cell Culture:
-
Cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Assay Protocol:
-
Cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
This compound was serially diluted in culture medium to achieve a range of final concentrations.
-
The culture medium was removed from the wells and replaced with medium containing the various concentrations of this compound.
-
Cells were incubated with the compound for 72 hours.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Luminescence was measured using a microplate reader.
-
IC50 values were calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a four-parameter logistic curve using GraphPad Prism software.
In Vivo Patient-Derived Xenograft (PDX) Model Studies
The in vivo efficacy of this compound was evaluated in immunodeficient mice bearing patient-derived acute lymphoblastic leukemia xenografts.
Animal Model:
-
Female NOD/SCID gamma (NSG) mice, 6-8 weeks old, were used for the studies.
-
Animals were housed in a specific-pathogen-free facility with ad libitum access to food and water.
Experimental Protocol:
-
Human ALL PDX cells were injected intravenously into the tail vein of NSG mice.
-
Engraftment was monitored by weekly peripheral blood sampling and flow cytometry for the presence of human CD45+ cells.
-
Once engraftment was confirmed (typically 1-5% human CD45+ cells in peripheral blood), mice were randomized into treatment and control groups.
-
This compound was formulated in a vehicle of 5% DMSO, 5% Solutol HS 15, and 90% saline.
-
The treatment group received intraperitoneal (i.p.) injections of this compound at a dose of 0.5-2.5 mg/kg, once weekly for three weeks.
-
The control group received i.p. injections of the vehicle on the same schedule.
-
Disease progression was monitored by weekly flow cytometry of peripheral blood.
-
Event-free survival (EFS) was defined as the time from the start of treatment until the percentage of human CD45+ cells in the peripheral blood reached a predetermined endpoint (e.g., 25%).
-
At the end of the study, or when mice showed signs of morbidity, they were euthanized, and tissues (bone marrow, spleen) were collected for analysis of leukemic infiltration.
Signaling Pathway Visualization
The cytotoxic activity of this compound is initiated by DNA damage, which in turn activates the complex DNA Damage Response (DDR) network. The following diagram illustrates a generalized view of the key signaling pathways involved in the cellular response to DNA alkylation.
References
(R)-Odafosfamide (OBI-3424): A Targeted Prodrug for AKR1C3-Expressing Malignancies
(R)-Odafosfamide , also known as OBI-3424, is a first-in-class small molecule prodrug that is selectively activated by the enzyme aldo-keto reductase family 1 member C3 (AKR1C3). This targeted activation mechanism allows for the specific delivery of a potent DNA alkylating agent to cancer cells overexpressing AKR1C3, potentially minimizing off-target toxicity. This technical guide provides a comprehensive overview of this compound, its mechanism of action, target patient populations, preclinical and clinical data, and relevant experimental protocols.
Core Concepts
This compound is a nitrogen mustard prodrug designed for precision oncology. Its activation is dependent on the presence of AKR1C3, an enzyme that is overexpressed in a variety of solid and hematological malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), hepatocellular carcinoma (HCC), and castrate-resistant prostate cancer (CRPC).[1][2] This enzyme-specific activation distinguishes this compound from traditional alkylating agents that are non-selective.[3]
Upon entering a cancer cell with high AKR1C3 expression, this compound is reduced by AKR1C3 in the presence of the cofactor NADPH. This enzymatic reaction releases the active cytotoxic metabolite, OBI-2660, a potent bis-alkylating agent.[4][5] OBI-2660 then forms intra- and inter-strand DNA crosslinks, leading to irreparable DNA damage and subsequent cancer cell death.[3][4]
Target Patient Populations
The primary target patient populations for this compound are those with tumors characterized by high levels of AKR1C3 expression. Preclinical and clinical studies have focused on the following malignancies:
-
T-cell Acute Lymphoblastic Leukemia (T-ALL) and T-cell Lymphoblastic Lymphoma (T-LBL): T-ALL has been identified as a tumor type with significantly high AKR1C3 expression.[6][7] Preclinical studies using patient-derived xenografts (PDXs) have demonstrated profound in vivo efficacy of this compound against T-ALL.[7] A Phase I/II clinical trial (NCT04315324) is currently evaluating the safety and efficacy of this compound in patients with relapsed or refractory T-ALL/T-LBL.[8][9][10]
-
Hepatocellular Carcinoma (HCC): HCC is another malignancy known to have a high prevalence of AKR1C3 overexpression.[3][11] this compound has been investigated in a Phase 1/2 clinical trial (NCT03592264) for patients with advanced solid tumors, including HCC.[3][12]
-
Castrate-Resistant Prostate Cancer (CRPC): AKR1C3 is known to be adaptively upregulated in prostate cancer cells following anti-androgen therapies, making CRPC a rational target for this compound.[3] This indication was also included in the Phase 1/2 solid tumor trial (NCT03592264).[3][12]
-
Other Solid Tumors: The clinical development of this compound has also included a "basket" cohort for other solid tumors exhibiting high AKR1C3 expression, as determined by immunohistochemistry.[12] Analysis of The Cancer Genome Atlas (TCGA) database indicates that AKR1C3 expression is also significantly elevated in various other tumors, such as lung squamous cell carcinoma and kidney renal clear cell carcinoma.[13]
Data Presentation
Preclinical Efficacy of this compound
| Cancer Type | Model | Key Findings | Reference |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | T-ALL Cell Lines | Potent cytotoxicity with IC50 values in the low nM range. | [7] |
| T-ALL Patient-Derived Xenografts (PDXs) | Median IC50 of 9.7 nM. | [7] | |
| In vivo T-ALL PDX models | Significant prolongation of event-free survival and disease regression observed. | [7] | |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | B-ALL Patient-Derived Xenografts (PDXs) | Median IC50 of 60.3 nM. | [7] |
| Lung Cancer | H460 cell line | Potent cytotoxicity with an IC50 of 4.0 nM. | [2] |
| Hepatoblastoma | Patient-Derived Xenograft (PDX) models | Showed promising preclinical activity, inducing objective responses. | [11] |
Clinical Trial Data for this compound (NCT03592264 - Phase 1 Solid Tumor)
| Parameter | Details | Reference |
| Study Design | Phase 1, open-label, dose-escalation study in patients with advanced solid tumors. | [1][6] |
| Patient Population | 39 adult patients with advanced or metastatic solid tumors. | [6] |
| Dosing Schedule A (Days 1 & 8 of a 21-day cycle) | Doses: 1, 2, 4, 6, 8, or 12 mg/m² | [1][6] |
| Maximum Tolerated Dose (MTD): 8 mg/m² | [6] | |
| Dose-Limiting Toxicities (DLTs) at 12 mg/m²: Grade 3-4 thrombocytopenia and anemia. | [1][6] | |
| Dosing Schedule B (Day 1 of a 21-day cycle) | Doses: 8, 10, 12, or 14 mg/m² | [1][6] |
| MTD: Not reached at the maximum tested dose of 14 mg/m². | [1][6] | |
| Recommended Phase 2 Dose (RP2D): 12 mg/m² | [1][6] | |
| Most Common Treatment-Related Adverse Events (TRAEs) | Anemia (64%), thrombocytopenia (51%), nausea (26%), and fatigue (21%). | [6] |
| Efficacy | Best confirmed response: Stable disease in 21 of 33 evaluable patients (64%). One patient had a partial response. | [1] |
| Trial Status | The Phase 2 portion of this trial was terminated in March 2024. | [14] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
Caption: Activation cascade of this compound in an AKR1C3-positive cancer cell.
Patient-Derived Xenograft (PDX) Experimental Workflow
References
- 1. Phase 1 dose-escalation study evaluating the safety, pharmacokinetics, and clinical activity of OBI-3424 in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. e-century.us [e-century.us]
- 6. ascopubs.org [ascopubs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. CLINICAL TRIAL / NCT04315324 - UChicago Medicine [uchicagomedicine.org]
- 10. Facebook [cancer.gov]
- 11. Expression of AKR1C3 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. AKR1C3 promotes progression and mediates therapeutic resistance by inducing epithelial-mesenchymal transition and angiogenesis in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Phase I/II Study of OBI-3424 in Subjects with Advanced Solid Tumors [clin.larvol.com]
(R)-Odafosfamide in Castrate-Resistant Prostate Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-Odafosfamide, also known as OBI-3424, is a novel prodrug that demonstrates significant potential in the treatment of castrate-resistant prostate cancer (CRPC). Its mechanism of action relies on the enzymatic activity of Aldo-Keto Reductase 1C3 (AKR1C3), an enzyme often overexpressed in CRPC. This targeted activation allows for the selective release of a potent DNA-alkylating agent within tumor cells, minimizing systemic toxicity. Preclinical studies have shown the anti-tumor activity of this compound in a CRPC xenograft model. This technical guide provides a comprehensive overview of the available preclinical data, experimental methodologies, and the underlying signaling pathways relevant to the action of this compound in the context of CRPC.
Introduction to this compound (OBI-3424)
This compound is a first-in-class small molecule prodrug designed for selective activation by the aldo-keto reductase family 1 member C3 (AKR1C3) enzyme.[1][2] It is the (S)-enantiomer of a racemic mixture, with the (R)-enantiomer being designated as 3423.[3] Upon activation by AKR1C3, this compound releases a potent DNA-alkylating agent, OBI-2660, which forms covalent bonds with DNA, leading to interstrand cross-links and subsequent cancer cell death.[3][4] Given that AKR1C3 is overexpressed in various cancers, including castrate-resistant prostate cancer, this compound represents a targeted therapeutic strategy.[3][5]
The Role of AKR1C3 in Castrate-Resistant Prostate Cancer
AKR1C3 plays a pivotal role in the progression of CRPC through multiple mechanisms. It is a key enzyme in the intracrine biosynthesis of androgens, converting weaker androgens to potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[6][7] This local androgen production can reactivate the androgen receptor (AR) signaling pathway even in a castrate environment, driving tumor growth.[6][7]
Furthermore, AKR1C3 is implicated in signaling pathways that promote cell proliferation, survival, and angiogenesis, including the PI3K/Akt and ERK signaling pathways.[7][8] Its overexpression has been linked to resistance to conventional cancer therapies.[9] The elevated expression of AKR1C3 in CRPC makes it an attractive therapeutic target for prodrugs like this compound.[3]
Preclinical Efficacy of this compound in CRPC Models
Preclinical studies have evaluated the anti-tumor activity of this compound in a castrate-resistant prostate cancer xenograft model using VCaP cells.[3]
In Vitro Cytotoxicity
While specific IC50 values for this compound in the VCaP cell line are not detailed in the reviewed literature, a strong correlation between its cytotoxic potency and AKR1C3 expression has been established across a range of human cancer cell lines.[3][5] For instance, in the H460 lung cancer cell line, which has high AKR1C3 expression, the IC50 of this compound is 4.0 nM.[1][2]
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | AKR1C3 Expression | IC50 (nM) |
| H460 | Lung Cancer | High | 4.0[1][2] |
| T-ALL PDXs | T-cell Acute Lymphoblastic Leukemia | High | Median: 9.7[1] |
| B-ALL PDXs | B-cell Acute Lymphoblastic Leukemia | Variable | Median: 60.3[1] |
| ETP-ALL PDXs | Early T-cell Precursor Acute Lymphoblastic Leukemia | Variable | Median: 31.5[1] |
Note: Data for VCaP cell line is not available in the provided search results.
In Vivo Anti-Tumor Activity in a VCaP Xenograft Model
In a study utilizing a castration-resistant prostate cancer VCaP xenograft model in male BALB/c nude mice, this compound demonstrated significant tumor growth inhibition.[3] The study reported that the anti-tumor activity of this compound was comparable or superior to standard-of-care chemotherapy at clinically achievable doses.[3] While specific tumor growth inhibition percentages are not provided in a tabular format in the source material, the graphical representation of the data indicates a substantial reduction in tumor volume in the this compound treatment group compared to the vehicle control.
Experimental Protocols
VCaP Xenograft Model Establishment and Drug Treatment
The following is a representative protocol for establishing a VCaP xenograft model and assessing the in vivo efficacy of an investigational drug like this compound, based on general methodologies.[3][10]
-
Cell Culture: VCaP cells are cultured in appropriate media, typically RPMI-1640 supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).
-
Animal Model: Male severe combined immunodeficiency (SCID) or BALB/c nude mice, 4-6 weeks old, are used.
-
Tumor Cell Implantation: A suspension of 1 x 10^6 VCaP cells in 200 µL of Matrigel is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements (Volume = 0.56 x Length x Width^2).
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered intravenously (IV) at specified doses and schedules (e.g., once weekly). The vehicle control group receives the vehicle solution following the same schedule.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. At the end of the study, tumors are excised and weighed. Serum prostate-specific antigen (PSA) levels can also be measured as a biomarker of tumor response.[3]
Signaling Pathways and Mechanism of Action
Activation of this compound
The primary mechanism of action of this compound is its selective activation by AKR1C3.
Caption: Activation of this compound by AKR1C3.
Role of AKR1C3 in CRPC Signaling
AKR1C3 influences multiple signaling pathways that contribute to the progression of CRPC.
Caption: AKR1C3-mediated signaling in prostate cancer.
Experimental Workflow
The preclinical evaluation of this compound in CRPC models typically follows a structured workflow.
Caption: Preclinical workflow for this compound.
Conclusion and Future Directions
This compound is a promising therapeutic agent for castrate-resistant prostate cancer, leveraging the overexpression of AKR1C3 for targeted drug delivery. Preclinical data in the VCaP xenograft model supports its anti-tumor efficacy. Future research should focus on obtaining more detailed quantitative data on its efficacy in various CRPC models, including those resistant to current standard-of-care therapies. Further elucidation of the downstream signaling effects of this compound-induced DNA damage in CRPC cells will also be crucial for understanding its complete mechanism of action and identifying potential combination therapies. Clinical trials are currently underway to evaluate the safety and efficacy of OBI-3424 in patients with advanced solid tumors, including CRPC.[11]
References
- 1. AKR1C3 as a Target in Castrate Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OBI-3424, a Novel AKR1C3-Activated Prodrug, Exhibits Potent Efficacy against Preclinical Models of T-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OBI-3424, a novel AKR1C3-activated prodrug, exhibits potent efficacy against preclinical models of T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellosaurus cell line VCaP (CVCL_2235) [cellosaurus.org]
- 6. A novel selective AKR1C3-activated prodrug AST-3424/OBI-3424 exhibits broad anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated AKR1C3 expression promotes prostate cancer cell survival and prostate cell-mediated endothelial cell tube formation: implications for prostate cancer progressioan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. Tumor Repression of VCaP Xenografts by a Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase I/II Study of OBI-3424 in Subjects with Advanced Solid Tumors [clin.larvol.com]
(R)-Odafosfamide (OBI-3424): A Targeted Prodrug for T-Cell Acute Lymphoblastic Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy with a significant portion of patients experiencing relapse or refractory disease, underscoring the urgent need for novel therapeutic strategies. (R)-Odafosfamide (also known as OBI-3424) is an investigational prodrug that leverages a unique tumor-specific enzyme activity for its targeted cytotoxic effect, showing particular promise in preclinical models of T-ALL. This document provides a comprehensive overview of the core preclinical data and methodologies related to the study of this compound in T-ALL.
This compound is a prodrug that is selectively converted by the enzyme aldo-keto reductase 1C3 (AKR1C3) into a potent DNA-alkylating agent .[1] This targeted activation is particularly relevant for T-ALL, as studies have shown that AKR1C3 is significantly overexpressed in T-ALL compared to B-cell ALL (B-ALL) and most normal tissues.[1][2] This differential expression provides a therapeutic window, allowing for selective targeting of T-ALL cells.
Mechanism of Action and Biomarker Strategy
This compound's mechanism relies on its enzymatic activation by AKR1C3. In the presence of NADPH, AKR1C3 reduces this compound to an intermediate that spontaneously transforms into a potent DNA alkylating agent with a structure similar to thioTEPA.[1][3] This active metabolite then forms covalent bonds with DNA, leading to cross-linking, inhibition of DNA replication, and ultimately, cancer cell death.[3]
The expression of AKR1C3 is therefore a critical biomarker for predicting sensitivity to this compound.[4] Preclinical studies have demonstrated a strong correlation between high AKR1C3 expression and the cytotoxic efficacy of the drug in T-ALL models.[1][4]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies of this compound in T-ALL models.
In Vitro Cytotoxicity
| Cell Line/Model | IC50 (nM) | Notes |
| H460 (Lung Cancer, AKR1C3+) | 4.0 | Demonstrates potent baseline cytotoxicity in an AKR1C3-positive line.[1] |
| T-ALL Cell Lines (AKR1C3 high) | low nM | Exhibits high potency in T-ALL cell lines with high AKR1C3 expression. |
| B-ALL Patient-Derived Xenografts (PDXs) | 60.3 (median) | Lower sensitivity in B-ALL, which generally has lower AKR1C3 expression. |
| T-ALL PDXs | 9.7 (median) | High sensitivity in T-ALL primary samples. |
| ETP-ALL PDXs | 31.5 (median) | Demonstrates activity against the high-risk Early T-cell Precursor ALL subtype. |
In Vivo Efficacy in T-ALL Patient-Derived Xenografts (PDXs)
| PDX Model | Treatment Schedule | Outcome |
| T-ALL PDXs (n=9) | 0.5-2.5 mg/kg, intraperitoneally, once weekly for 3 weeks | Significant prolongation of event-free survival (EFS) by 17.1 to 77.8 days.[2] |
| T-ALL PDXs (n=8 of 9) | As above | Disease regression observed.[2] |
| T-ALL PDXs (n=4 of 6 evaluable) | As above | Significant reduction in bone marrow infiltration at day 28.[2] |
| T-ALL PDXs (2 models) | Combination with Nelarabine | Greater prolongation of EFS compared to either single agent alone.[2][5] |
Signaling Pathways
As a DNA alkylating agent, this compound's active metabolite induces DNA lesions, primarily interstrand cross-links. This triggers the DNA Damage Response (DDR) pathway, which, if the damage is irreparable, leads to apoptosis. Key proteins in this pathway include p53, which acts as a crucial cell cycle checkpoint and inducer of apoptosis in response to DNA damage.[6] The efficacy of alkylating agents can be attenuated by cellular DNA repair mechanisms, such as Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Homologous Recombination (HR).[7]
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound in T-ALL are outlined below. These are based on standard methodologies reported in the cited literature.
AKR1C3 Expression Analysis
Objective: To quantify the expression of AKR1C3 in T-ALL cells at the mRNA and protein levels.
1. Quantitative Real-Time PCR (RT-qPCR):
-
RNA Extraction: Isolate total RNA from T-ALL cell lines or patient samples using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a validated primer-probe set for AKR1C3 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate relative AKR1C3 expression using the ΔΔCt method.
2. Immunoblotting (Western Blot):
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against AKR1C3, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Patient-Derived Xenograft (PDX) In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound in a relevant in vivo model of T-ALL.
1. PDX Model Establishment:
-
Implant primary T-ALL patient samples into immunodeficient mice (e.g., NOD/SCID or NSG mice).[8]
-
Monitor for engraftment and expand the xenograft in subsequent passages.
2. Treatment Study:
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer this compound (e.g., 0.5-2.5 mg/kg) and vehicle control via intraperitoneal injection on a specified schedule (e.g., weekly for 3 weeks).
-
Monitor tumor growth and animal health regularly.
3. Efficacy Endpoints:
-
Event-Free Survival (EFS): Defined as the time from the start of treatment to an event (e.g., tumor volume reaching a predetermined size or signs of morbidity).
-
Tumor Growth Inhibition: Measure tumor volume over time.
-
Bone Marrow Infiltration: Assess the percentage of human CD45+ leukemic cells in the bone marrow at the end of the study using flow cytometry.
Conclusion
Preclinical data strongly support the investigation of this compound as a novel therapeutic agent for T-ALL, particularly in patients with high AKR1C3 expression. Its targeted mechanism of action offers the potential for improved efficacy and a favorable safety profile. The methodologies described herein provide a framework for the continued evaluation of this promising compound in T-ALL research and clinical development. A phase I/II clinical trial (NCT04315324) is currently underway to evaluate the safety and efficacy of OBI-3424 in patients with relapsed/refractory T-ALL or T-cell lymphoblastic lymphoma.[9][10]
References
- 1. OBI-3424, a novel AKR1C3-activated prodrug, exhibits potent efficacy against preclinical models of T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A novel selective AKR1C3-activated prodrug AST-3424/OBI-3424 exhibits broad anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 7. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human T-ALL Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Testing the Drug OBI-3424 in People with T-Cell Acute Lymphoblastic Leukemia or T-Cell Lymphoblastic Lymphoma | SWOG [swog.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to (R)-Odafosfamide and its Active Metabolite
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-Odafosfamide (also known as OBI-3424) is a first-in-class small molecule prodrug designed for targeted cancer therapy. Its innovative mechanism of action relies on selective activation by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in a variety of solid and hematological malignancies, including hepatocellular carcinoma, castrate-resistant prostate cancer, and T-cell acute lymphoblastic leukemia (T-ALL), while having limited expression in most normal tissues.[1][2][3] This targeted activation leads to the release of a potent DNA alkylating agent, OBI-2660, within the tumor microenvironment, resulting in cancer cell death with a potentially wider therapeutic window compared to traditional non-selective alkylating agents like cyclophosphamide (B585) and ifosfamide.[2][4] This guide provides a comprehensive overview of the core scientific and clinical aspects of this compound, including its mechanism of action, metabolic activation, preclinical and clinical data, and detailed experimental methodologies.
Mechanism of Action and Metabolic Activation
This compound's therapeutic strategy is centered on its selective bioactivation. The prodrug itself is largely inert until it encounters the AKR1C3 enzyme. In the presence of the cofactor NADPH, AKR1C3 catalyzes the reduction of this compound.[5][6] This enzymatic reaction generates an unstable intermediate that spontaneously undergoes hydrolysis to release the active metabolite, OBI-2660.[1] OBI-2660 is a potent DNA alkylating agent that forms both intra- and inter-strand DNA crosslinks, leading to the inhibition of DNA replication and transcription, ultimately triggering cell death.[4][7] This targeted release of the cytotoxic payload within AKR1C3-expressing cancer cells is designed to minimize systemic toxicity.[2]
Preclinical Data
In Vitro Cytotoxicity
This compound has demonstrated potent and selective cytotoxicity against a panel of human cancer cell lines with high AKR1C3 expression. The half-maximal inhibitory concentrations (IC50) are typically in the low nanomolar range for AKR1C3-positive cells.
| Cell Line | Cancer Type | AKR1C3 Expression | IC50 (nM) | Reference |
| H460 | Non-Small Cell Lung Cancer | High | 4.0 | [4] |
| T-ALL PDXs (median) | T-cell Acute Lymphoblastic Leukemia | High | 9.7 | [8] |
| B-ALL PDXs (median) | B-cell Acute Lymphoblastic Leukemia | Low/Variable | 60.3 | [8] |
| ETP-ALL PDXs (median) | Early T-cell Precursor Acute Lymphoblastic Leukemia | High | 31.5 | [8] |
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines and Patient-Derived Xenografts (PDXs).
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
In vivo studies using PDX models have corroborated the promising in vitro findings. Treatment with this compound has been shown to induce tumor regression and significantly prolong the event-free survival (EFS) of mice engrafted with AKR1C3-expressing tumors.[3][9]
| PDX Model | Cancer Type | This compound Dose and Schedule | EFS Prolongation (days) | T/C Value* | Reference |
| T-ALL | T-cell Acute Lymphoblastic Leukemia | 2.5 mg/kg, i.p., once weekly for 3 weeks | 17.1 - 77.8 | 3.9 - 14.0 | [9] |
| B-ALL | B-cell Acute Lymphoblastic Leukemia | 2.5 mg/kg, i.p., once weekly for 3 weeks | - | 2.5 | [9] |
*T/C Value: Median EFS of treated group / Median EFS of control group.
Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models.
Preclinical Pharmacokinetics
Pharmacokinetic studies have been conducted in mice and non-human primates. While detailed tabular data for parameters like Cmax, Tmax, and half-life are not publicly available, studies indicate that a dose of 2.5 mg/kg administered intraperitoneally in mice achieves plasma drug exposure levels comparable to a well-tolerated intravenous dose of 0.32 mg/kg in cynomolgus monkeys.[3][9] This cross-species comparison suggests a potential therapeutic window in humans.[3]
Clinical Data
A Phase 1 dose-escalation study (NCT03592264) of this compound monotherapy was conducted in patients with advanced solid tumors.[4] The study evaluated two dosing schedules and determined the recommended Phase 2 dose (RP2D) to be 12 mg/m² administered intravenously once every 21 days.[4]
| Parameter | Finding | Reference |
| Recommended Phase 2 Dose (RP2D) | 12 mg/m², IV, once every 21 days | [4] |
| Maximum Tolerated Dose (MTD) | Not reached at the maximum tested dose of 14 mg/m² (on the 21-day cycle) | [4] |
| Dose-Limiting Toxicities (DLTs) | Grade 3-4 thrombocytopenia and anemia (observed at higher doses on a more frequent schedule) | [4] |
| Most Common Treatment-Related Adverse Events (TRAEs) | Anemia (64%), thrombocytopenia (51%), nausea (26%), and fatigue (21%) | [4] |
| Pharmacokinetics | Linear pharmacokinetics observed from 1 to 14 mg/m² with minimal accumulation | [4] |
| Clinical Activity | Best confirmed response was stable disease in 54% of patients | [4] |
Table 3: Summary of Phase 1 Clinical Trial Results for this compound (NCT03592264).
A Phase 2 trial in patients with advanced solid tumors was subsequently terminated as the drug did not demonstrate sufficient therapeutic potential in the enrolled population, which included colorectal and pancreatic cancer patients.[10] However, clinical trials in other indications with high AKR1C3 expression, such as relapsed/refractory T-ALL, are ongoing.[10]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound.
References
- 1. AKR1C3 promotes progression and mediates therapeutic resistance by inducing epithelial-mesenchymal transition and angiogenesis in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. OBI-3424, a novel AKR1C3-activated prodrug, exhibits potent efficacy against preclinical models of T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Expression of AKR1C3 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. researchgate.net [researchgate.net]
- 7. A novel selective AKR1C3-activated prodrug AST-3424/OBI-3424 exhibits broad anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Odafosfamide: A Deep Dive into its Selective Activation by AKR1C3
(R)-Odafosfamide (also known as OBI-3424 or AST-3424) is a novel, first-in-class small-molecule prodrug that exhibits potent anti-cancer activity through its selective activation by the enzyme aldo-keto reductase 1C3 (AKR1C3). This technical guide provides an in-depth analysis of the selectivity of this compound for AKR1C3, detailing the underlying mechanisms, experimental validation, and implications for targeted cancer therapy.
The Critical Role of AKR1C3 in Cancer
Aldo-keto reductase 1C3 (AKR1C3) is a member of the aldo-keto reductase superfamily of NAD(P)H-dependent oxidoreductases.[1] It plays a crucial role in the metabolism of steroids and prostaglandins, contributing to the production of potent androgens and estrogens.[1][2] Elevated expression of AKR1C3 has been observed in a variety of solid and hematologic malignancies, including castration-resistant prostate cancer (CRPC), hepatocellular carcinoma, non-small cell lung cancer, and T-cell acute lymphoblastic leukemia (T-ALL).[3][4] In these cancers, AKR1C3 activity can promote cell proliferation, survival, and resistance to therapy, making it an attractive target for cancer treatment.[5][6][7]
Mechanism of Action and Selective Activation
This compound is designed as a prodrug that is selectively converted into a potent DNA alkylating agent by AKR1C3.[8] The activation process involves the reduction of a specific chemical moiety on the this compound molecule by AKR1C3 in the presence of the cofactor NADPH. This enzymatic conversion releases a highly reactive bis-alkylating agent that cross-links DNA, leading to cancer cell death.[3] This targeted activation within cancer cells overexpressing AKR1C3 minimizes off-target toxicity to normal tissues with low or no AKR1C3 expression.[4]
Quantitative Analysis of AKR1C3-Mediated Activation and Selectivity
The selectivity of this compound for AKR1C3 has been demonstrated through rigorous in vitro enzymatic assays. The following tables summarize the key quantitative data regarding the activation kinetics and isoform selectivity.
Table 1: Kinetic Parameters of AKR1C3 with this compound and Physiological Substrates [1]
| Substrate | Vmax (µM/min) | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹mM⁻¹) |
| This compound (3423) | 5.03 ± 0.29 | 12.88 ± 1.71 | 0.72 ± 0.04 | 59.90 |
| (S)-Odafosfamide (3424) | 4.45 ± 0.07 | 12.55 ± 0.28 | 0.64 ± 0.01 | 50.99 |
| 4-Androstenedione | 0.49 ± 0.04 | 1.98 ± 0.43 | 0.07 ± 0.01 | 35.35 |
| 5α-Dihydrotestosterone (5α-DHT) | 0.85 ± 0.01 | 10.18 ± 0.62 | 0.12 ± 0.00 | 11.79 |
Table 2: Isoform Selectivity of Odafosfamide Activation [1]
| Enzyme | Substrate | Metabolism |
| AKR1C3 | (S)-Odafosfamide (3424) | Metabolized |
| AKR1C1 | (S)-Odafosfamide (3424) | Not Metabolized |
| AKR1C4 | (S)-Odafosfamide (3424) | Not Metabolized |
Note: While the data in Table 2 is for the (S)-enantiomer, the similar kinetic efficiency of both enantiomers by AKR1C3 (Table 1) strongly suggests that the (R)-enantiomer also exhibits high selectivity.
Experimental Protocols
Recombinant AKR1C Isoform Activation Assay
This assay evaluates the ability of different AKR1C isoforms to metabolize this compound.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human AKR1C1, AKR1C2, AKR1C3, or AKR1C4 enzyme, NADPH as a cofactor, and the this compound substrate in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a quenching agent (e.g., acetonitrile).
-
Analysis: The reaction mixture is analyzed by Liquid Chromatography-Mass Spectrometry (LC/MS-MS) to monitor the reduction of the parent compound, this compound, and the formation of its active metabolite.[1]
Cell-Based Cytotoxicity Assay
This assay assesses the cytotoxic effects of this compound on cancer cell lines with varying levels of AKR1C3 expression.
Methodology:
-
Cell Seeding: Cancer cell lines with high and low AKR1C3 expression are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specific duration (e.g., 72 or 96 hours).[1]
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated to determine the potency of this compound in each cell line. A strong correlation between high AKR1C3 expression and low IC50 values indicates selective cytotoxicity.[1]
Visualizing the Core Concepts
Signaling Pathway of AKR1C3 in Cancer
References
- 1. A novel selective AKR1C3-activated prodrug AST-3424/OBI-3424 exhibits broad anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. OBI Pharma Announces First Patient Enrolled on SWOG Cancer Research Network's OBI-3424 Phase 1/2 Study Targeting AKR1C3 in T-ALL and T-LBL - BioSpace [biospace.com]
- 5. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracrine Androgens and AKR1C3 Activation Confer Resistance to Enzalutamide in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of AKR1C3 Activation Overcomes Resistance to Abiraterone in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascentawits.com [ascentawits.com]
The Pharmacodynamics of (R)-Odafosfamide: A Technical Guide
(R)-Odafosfamide (also known as OBI-3424 or AST-3424) is a first-in-class small molecule prodrug that is selectively activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme, leading to potent antitumor activity. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used to generate this data. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Mechanism of Action
This compound is a prodrug that requires enzymatic activation to exert its cytotoxic effects. The key to its selectivity is the overexpression of AKR1C3 in a variety of solid and hematological malignancies compared to normal tissues.[1]
Upon entering a cancer cell with high AKR1C3 expression, this compound is reduced by AKR1C3 in the presence of the cofactor NADPH. This enzymatic reaction generates a highly reactive intermediate that spontaneously eliminates to form the active metabolite, OBI-2660.[1][2] OBI-2660 is a potent DNA alkylating agent that forms covalent bonds with DNA, primarily at the N7 position of guanine.[2] This leads to the formation of DNA monoadducts and interstrand crosslinks (ICLs), which are highly cytotoxic lesions.[1][2] The resulting DNA damage blocks DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1][3]
Quantitative In Vitro and In Vivo Data
The antitumor activity of this compound has been evaluated in a range of preclinical models. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line / PDX Model | Cancer Type | AKR1C3 Expression | IC50 (nM) | Reference |
| H460 | Lung Cancer | High | 4.0 | [4] |
| T-ALL PDXs (median) | T-cell Acute Lymphoblastic Leukemia | High | 9.7 | [4] |
| ETP-ALL PDXs (median) | Early T-cell Precursor ALL | High | 31.5 | [4] |
| B-ALL PDXs (median) | B-cell Acute Lymphoblastic Leukemia | Low | 60.3 | [4] |
Table 2: In Vivo Efficacy of this compound in T-ALL PDX Models
| PDX Model | Treatment Schedule | Primary Endpoint | Result | Reference |
| T-ALL | 2.5 mg/kg, i.p., once weekly for 3 weeks | Event-Free Survival (EFS) | Significant prolongation of EFS | [4] |
| T-ALL | 2.5 mg/kg, i.p., once weekly for 3 weeks | Bone Marrow Infiltration | Significant reduction in leukemic cells | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines and primary patient-derived xenograft (PDX) cells.
Protocols:
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega):
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control for 72 hours.
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by non-linear regression analysis of the dose-response curves.[3]
-
-
AlamarBlue™ Cell Viability Assay:
-
Seed PDX cells in 96-well plates.
-
Treat cells with a range of this compound concentrations for 48 hours.
-
Add AlamarBlue™ reagent to each well.
-
Incubate for 4-6 hours at 37°C.
-
Measure fluorescence or absorbance using a plate reader.
-
Determine cell viability relative to vehicle-treated controls and calculate IC50 values.[3]
-
In Vivo Efficacy Studies in Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the antitumor efficacy of this compound in a setting that closely mimics human tumors.
Protocol:
-
Animal Models: Use immunodeficient mice (e.g., NOD/SCID or NSG) engrafted with human T-ALL PDXs.[5]
-
Drug Administration: Administer this compound at a dose of 2.5 mg/kg via intraperitoneal (i.p.) injection once weekly for three consecutive weeks.[4]
-
Monitoring: Monitor tumor burden by assessing the percentage of human CD45+ leukemic cells in peripheral blood or bone marrow via flow cytometry.[1]
-
Endpoints:
-
Event-Free Survival (EFS): Defined as the time from the start of treatment to the point where leukemic burden reaches a predetermined threshold or the animal shows signs of morbidity.[1]
-
Tumor Growth Inhibition: Measure the reduction in tumor volume or leukemic cell infiltration in treated animals compared to a vehicle-treated control group.[1]
-
-
Statistical Analysis: Compare EFS between treated and control groups using Kaplan-Meier survival analysis and log-rank tests.[1]
DNA Interstrand Crosslink (ICL) Detection by Comet Assay
Objective: To confirm the DNA cross-linking mechanism of action of this compound.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound for a specified duration.
-
Cell Embedding: Embed single-cell suspensions in low-melting-point agarose (B213101) on microscope slides.
-
Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving behind the nuclear DNA.
-
Irradiation: Expose the slides to a fixed dose of ionizing radiation (e.g., X-rays) to introduce random DNA strand breaks.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail," while cross-linked DNA will migrate more slowly.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Gold) and visualize using a fluorescence microscope.
-
Analysis: Quantify the amount of DNA in the comet tail. A decrease in tail moment in drug-treated, irradiated cells compared to irradiated control cells indicates the presence of DNA interstrand crosslinks.[6]
Downstream Signaling Pathways
The DNA damage induced by this compound activates the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions, arrests the cell cycle to allow for repair, and can ultimately trigger apoptosis if the damage is too severe.
A key sensor of DNA double-strand breaks, which can arise from the processing of ICLs, is the ATM (Ataxia-Telangiectasia Mutated) kinase . Once activated, ATM phosphorylates a number of downstream targets, including the checkpoint kinase CHK2 and the tumor suppressor protein p53 .[7] Phosphorylation of CHK2 and p53 leads to their activation.
Activated p53 can induce the expression of the cyclin-dependent kinase inhibitor p21 , which leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[7] This provides time for the cell to attempt to repair the DNA damage. If the damage is irreparable, p53 can induce apoptosis by upregulating the expression of pro-apoptotic proteins such as BAX and PUMA .[8]
Another important player in the DDR is Poly (ADP-ribose) polymerase (PARP) , which is activated by DNA strand breaks. While PARP is involved in DNA repair, its overactivation can lead to the depletion of NAD+ and ATP, contributing to a form of programmed necrosis.
Conclusion
This compound is a promising anticancer agent with a clear and selective mechanism of action. Its activation by the tumor-associated enzyme AKR1C3 leads to the formation of a potent DNA alkylating agent, resulting in DNA damage and subsequent cell death in cancer cells with high AKR1C3 expression. Preclinical studies have demonstrated its potent in vitro cytotoxicity and in vivo efficacy in relevant cancer models, particularly T-cell acute lymphoblastic leukemia. The well-defined pharmacodynamics of this compound, coupled with a clear biomarker for patient selection, supports its continued clinical development. Further research will continue to elucidate the intricate signaling pathways involved in its mechanism of action and to identify potential combination strategies to enhance its therapeutic efficacy.
References
- 1. OBI-3424, a Novel AKR1C3-Activated Prodrug, Exhibits Potent Efficacy against Preclinical Models of T-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel selective AKR1C3-activated prodrug AST-3424/OBI-3424 exhibits broad anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OBI-3424, a novel AKR1C3-activated prodrug, exhibits potent efficacy against preclinical models of T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ascentawits.com [ascentawits.com]
- 6. Measurement of DNA cross-linking in patients on ifosfamide therapy using the single cell gel electrophoresis (comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATM–Chk2–p53 activation prevents tumorigenesis at an expense of organ homeostasis upon Brca1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The combined status of ATM and p53 link tumor development with therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Odafosfamide: A Technical Guide to a Novel AKR1C3-Activated Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Odafosfamide (also known as OBI-3424) is an investigational, first-in-class small molecule prodrug that is selectively activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme. This targeted activation mechanism allows for the release of a potent DNA alkylating agent within cancer cells that overexpress AKR1C3, a biomarker implicated in the progression of various malignancies, including hepatocellular carcinoma, castrate-resistant prostate cancer, and T-cell acute lymphoblastic leukemia (T-ALL). This technical guide provides a comprehensive overview of the core preclinical data, mechanism of action, and experimental methodologies related to this compound, offering a valuable resource for researchers and drug development professionals in the field of oncology.
Introduction
Conventional chemotherapy agents often suffer from a narrow therapeutic index due to their non-specific cytotoxicity towards both cancerous and healthy cells. Prodrugs that can be selectively activated in the tumor microenvironment represent a promising strategy to overcome this limitation. This compound is a novel prodrug designed to exploit the elevated expression of AKR1C3 in certain cancer types. AKR1C3, a member of the aldo-keto reductase superfamily, is involved in the metabolism of steroids and prostaglandins (B1171923) and is overexpressed in a range of solid and hematological tumors. The selective activation of this compound by AKR1C3 leads to the generation of a potent DNA alkylating agent, resulting in targeted cancer cell death while sparing normal tissues with low AKR1C3 expression.
Mechanism of Action
This compound is a prodrug that is selectively converted by the enzyme aldo-keto reductase 1C3 (AKR1C3) into a potent DNA-alkylating agent. This conversion is a critical step in its mechanism of action, as it ensures that the cytotoxic effects of the drug are primarily localized to cancer cells with high levels of AKR1C3 expression.
The activation process involves the reduction of a nitro group on the this compound molecule by AKR1C3 in the presence of NADPH as a cofactor. This enzymatic reaction generates a highly reactive intermediate that subsequently undergoes intramolecular cyclization to form a potent DNA alkylating agent. This active metabolite then covalently binds to DNA, forming cross-links and adducts. This DNA damage triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death) in the cancer cell. The targeted nature of its activation is designed to minimize off-target toxicity and improve the therapeutic index compared to traditional non-selective alkylating agents.
Preclinical Efficacy
In Vitro Cytotoxicity
This compound has demonstrated potent and selective cytotoxicity against a panel of human cancer cell lines with high AKR1C3 expression. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range for sensitive cell lines.
| Cell Line | Cancer Type | AKR1C3 Expression | IC50 (nM) | Reference |
| H460 | Lung Cancer | High | 4.0 | |
| T-ALL Cell Lines | T-cell Acute Lymphoblastic Leukemia | High | Low nM range | |
| B-ALL PDXs | B-cell Acute Lymphoblastic Leukemia | Variable | 60.3 (median) | |
| T-ALL PDXs | T-cell Acute Lymphoblastic Leukemia | High | 9.7 (median) | |
| ETP-ALL PDXs | Early T-cell Precursor Acute Lymphoblastic Leukemia | High | 31.5 (median) |
Table 1: In Vitro Cytotoxicity of this compound
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
The anti-tumor activity of this compound has been evaluated in vivo using patient-derived xenograft (PDX) models, which are considered more predictive of clinical outcomes than traditional cell line-derived xenografts.
| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| Female NSG mice bearing ALL PDXs | Acute Lymphoblastic Leukemia | 0.5-2.5 mg/kg, intraperitoneal injection, once weekly for 3 weeks | Induced tumor regressions and prolonged event-free survival. |
Table 2: In Vivo Efficacy of this compound in PDX Models
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol outlines a general procedure for determining the IC50 of this compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microplates
-
This compound stock solution
-
Cell viability reagent (e.g., MTS or MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the drug dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and perform a non-linear regression analysis to determine the IC50 value.
In Vivo Patient-Derived Xenograft (PDX) Model Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a PDX mouse model.
Materials:
-
Immunodeficient mice (e.g., NSG)
-
Patient-derived tumor tissue
-
Surgical instruments
-
This compound formulation for injection
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
PDX Establishment: Surgically implant small fragments of patient tumor tissue subcutaneously into the flanks of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control according to the specified dose and schedule (e.g., intraperitoneal injection).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or based on other predefined criteria.
-
Data Analysis: Calculate tumor growth inhibition and analyze survival data using appropriate statistical methods.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. While detailed clinical pharmacokinetic data for this compound is not yet publicly available, preclinical studies in mice and non-human primates have been conducted to characterize its profile. These studies are essential for determining appropriate dosing regimens and predicting potential drug-drug interactions.
Toxicology
Comprehensive toxicology studies are required to assess the safety profile of any new investigational drug. These studies are conducted under Good Laboratory Practice (GLP) guidelines and evaluate potential adverse effects on various organ systems. While specific GLP toxicology findings for this compound are not detailed in the currently available public information, the targeted nature of its activation by AKR1C3 is hypothesized to result in a favorable safety profile compared to non-targeted cytotoxic agents.
Potential Mechanisms of Resistance
As with most anti-cancer therapies, the development of resistance is a potential challenge. For this compound, potential mechanisms of resistance could include:
-
Downregulation or mutation of AKR1C3: Reduced expression or mutations in the AKR1C3 enzyme could lead to decreased activation of the prodrug.
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, could reduce the intracellular concentration of this compound.
-
Enhanced DNA repair mechanisms: Upregulation of DNA repair pathways could counteract the DNA damage induced by the active metabolite.
-
Alterations in apoptotic pathways: Defects in the cellular machinery responsible for apoptosis could allow cancer cells to survive despite DNA damage.
Clinical Development
This compound is currently being evaluated in clinical trials for the treatment of various cancers. A Phase 1/2 clinical trial (NCT03592264) is assessing its safety and efficacy in patients with solid tumors, including pancreatic adenocarcinoma. Another Phase 2 trial (NCT04315324) is investigating its use in recurrent or refractory T-cell acute lymphoblastic leukemia.
Conclusion
This compound represents a promising novel anti-cancer agent with a unique, targeted mechanism of action. Its selective activation by AKR1C3 in cancer cells offers the potential for improved efficacy and reduced toxicity compared to conventional chemotherapies. The preclinical data to date are encouraging, demonstrating potent in vitro and in vivo activity in relevant cancer models. Ongoing clinical trials will be crucial in determining the ultimate therapeutic potential of this compound in patients with AKR1C3-expressing tumors. Further research into its pharmacokinetic and pharmacodynamic properties, as well as potential resistance mechanisms, will be vital for optimizing its clinical development and application.
Methodological & Application
Application Notes and Protocols for (R)-Odafosfamide In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
(R)-Odafosfamide , also known as OBI-3424, is a novel prodrug that exhibits selective cytotoxicity towards cancer cells overexpressing the enzyme Aldo-Keto Reductase 1C3 (AKR1C3).[1] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard colorimetric assay, along with a summary of its mechanism of action and reported efficacy in various cancer cell lines.
Mechanism of Action
This compound is a next-generation DNA alkylating agent. Its selective cytotoxicity is conferred by its bioactivation mechanism. The prodrug is converted by AKR1C3 into a potent DNA-alkylating agent.[1] This active metabolite then forms cross-links with DNA, disrupting DNA replication and transcription, which ultimately triggers programmed cell death (apoptosis).[2][3] The targeted activation in cancer cells with high AKR1C3 expression aims to enhance the therapeutic index by increasing efficacy and reducing off-target toxicity.
Caption: Mechanism of action of this compound.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound and the related compound glufosfamide (B1671655) in various cancer cell lines. This data demonstrates the potent and selective cytotoxic activity of these compounds.
| Cell Line | Drug | IC₅₀ Value | Source |
| H460 (Lung Cancer) | This compound | 4.0 nM | [1] |
| T-ALL (T-cell Acute Lymphoblastic Leukemia) | This compound | Low nM range | [1] |
| B-ALL (B-cell Acute Lymphoblastic Leukemia) | This compound | 60.3 nM (median) | [1] |
| ETP-ALL (Early T-cell Precursor ALL) | This compound | 31.5 nM (median) | [1] |
| HepG2 (Hepatocellular Carcinoma) | Glufosfamide | 112.32 ± 8.5 µM (24h) | [4] |
| HepG2 (Hepatocellular Carcinoma) | Glufosfamide | 83.23 ± 5.6 µM (48h) | [4] |
| HepG2 (Hepatocellular Carcinoma) | Glufosfamide | 51.66 ± 3.2 µM (72h) | [4] |
| Initial ALL | Glufosfamide | 5.95 µg/ml | [5] |
| MiaPaCa-2, H766t, PANC-1 (Pancreatic Cancer) | Glufosfamide | Growth Inhibition | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assay using MTT
This protocol outlines the determination of this compound cytotoxicity by assessing cell viability via the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of viable cells.[7]
Materials:
-
This compound
-
Selected cancer cell line (e.g., AKR1C3-expressing)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only wells as a negative control.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the drug that causes a 50% reduction in cell viability.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 5. In vitro activity of glufosfamide in childhood acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel alkylating agent, glufosfamide, enhances the activity of gemcitabine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
Application Notes and Protocols for Establishing (R)-Odafosfamide Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of cancer cell lines exhibiting resistance to (R)-Odafosfamide. Understanding the mechanisms of resistance to this novel anticancer agent is crucial for optimizing its clinical efficacy and developing strategies to overcome treatment failure.
This compound is a prodrug that is selectively activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme into a potent DNA-alkylating agent, leading to cancer cell death.[1] This targeted activation makes it a promising therapeutic for tumors with high AKR1C3 expression, such as certain types of T-cell acute lymphoblastic leukemia (T-ALL), hepatocellular carcinoma, and castrate-resistant prostate cancer.[1] The emergence of drug resistance, a common phenomenon with cytotoxic agents, can limit its therapeutic potential. The protocols outlined below describe a systematic approach to generate and characterize this compound resistant cell lines, providing valuable in vitro models for studying resistance mechanisms.
Data Presentation
Table 1: Characterization of Parental and this compound Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Doubling Time (hours) | AKR1C3 Expression (Relative to Parental) | Notes |
| H460-PAR | 4.0 | 1.0 | Parental lung cancer cell line with known sensitivity.[1] | |||
| H460-ODAR | Putative this compound Resistant Line | |||||
| K562-PAR | Parental leukemia cell line (AKR1C3 status to be determined) | |||||
| K562-ODAR | Putative this compound Resistant Line | |||||
| MOLM-13-PAR | Parental leukemia cell line (AKR1C3 status to be determined) | |||||
| MOLM-13-ODAR | Putative this compound Resistant Line |
Experimental Protocols
Protocol 1: Establishment of this compound Resistant Cell Lines by Continuous Exposure
This protocol describes a dose-escalation method to gradually select for a population of cells with resistance to this compound.
Materials:
-
Parental cancer cell line of interest (e.g., H460, K562, MOLM-13)
-
Complete cell culture medium (specific to the cell line)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Centrifuge
Methodology:
-
Initial Seeding: Seed the parental cells in a T-25 flask at a density of 1 x 10^6 cells in 10 mL of complete culture medium.
-
Initial Exposure: After 24 hours, add this compound to the culture medium at a concentration equal to the IC25 (the concentration that inhibits 25% of cell growth) of the parental cell line. This value should be determined experimentally beforehand.
-
Monitoring and Sub-culturing: Monitor the cells daily for signs of cytotoxicity. When the cell confluence reaches 70-80%, subculture the cells. Initially, a significant proportion of cells may die. The surviving cells are then re-seeded in a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells demonstrate a stable growth rate (comparable to the parental line) in the presence of the current drug concentration for at least three passages, double the concentration of this compound.
-
Iterative Selection: Repeat the process of monitoring, sub-culturing, and dose escalation. This gradual increase in drug concentration allows for the selection and expansion of resistant cell populations.
-
Establishment of Resistant Line: A cell line is considered resistant when it can proliferate in a concentration of this compound that is at least 10-fold higher than the IC50 of the parental cell line.
-
Cryopreservation: Once a resistant line is established, cryopreserve aliquots of the cells at various passages to ensure a stable stock.
Protocol 2: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
This protocol is used to quantify the cytotoxic effect of this compound and determine the IC50 value for both parental and resistant cell lines.
Materials:
-
Parental and resistant cell lines
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (medium with the solvent used for the drug stock).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.
Protocol 3: Single-Cell Cloning to Isolate Resistant Clones
This protocol is used to isolate individual resistant clones from the bulk-resistant population to ensure a homogenous cell line for further studies.
Materials:
-
Established this compound resistant cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
FACS (Fluorescence-Activated Cell Sorter) or limiting dilution supplies
Methodology (using Limiting Dilution):
-
Cell Suspension: Prepare a single-cell suspension of the resistant cell line.
-
Serial Dilution: Perform a serial dilution of the cell suspension to a final concentration of 0.5 cells per 100 µL of medium.
-
Plating: Dispense 100 µL of the diluted cell suspension into each well of a 96-well plate. According to the Poisson distribution, approximately one-third of the wells should contain a single cell.
-
Clone Growth: Incubate the plate at 37°C in a 5% CO2 incubator. Monitor the wells for the growth of single colonies.
-
Expansion: Once a colony is visible, expand the cells by transferring them to progressively larger culture vessels.
-
Characterization: Characterize the individual clones for their level of resistance to this compound by determining their IC50 values.
Mandatory Visualizations
Caption: Mechanism of action of this compound and potential resistance pathways.
Caption: Experimental workflow for establishing resistant cell lines.
References
Application Notes and Protocols for (R)-Odafosfamide in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Odafosfamide (also known as AST-3424 or OBI-3424) is a first-in-class small molecule prodrug that is selectively activated by the aldo-keto reductase family 1 member C3 (AKR1C3) enzyme.[1][2][3][4][5][6] AKR1C3 is overexpressed in a variety of solid and hematological malignancies, including hepatocellular carcinoma, prostate cancer, and T-cell acute lymphoblastic leukemia (T-ALL), while its expression in normal tissues is limited.[2][4][7] This differential expression provides a therapeutic window for tumor-specific activation of this compound.
Upon activation by AKR1C3, this compound is converted into a potent DNA alkylating agent that forms interstrand crosslinks, leading to DNA damage, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[2][7][8][9] Patient-derived xenograft (PDX) models, which are established by implanting patient tumor tissue directly into immunodeficient mice, have emerged as a valuable preclinical platform for evaluating the efficacy of novel anti-cancer agents.[10][11][12][13][14] PDX models are known to better recapitulate the heterogeneity and molecular characteristics of human tumors compared to traditional cell line-derived xenografts.[10][13][14]
These application notes provide a summary of the preclinical efficacy of this compound in various PDX models and detailed protocols for key experiments.
Data Presentation
In Vivo Efficacy of this compound in Various PDX Models
The anti-tumor activity of this compound has been evaluated in a range of PDX models, demonstrating a strong correlation between AKR1C3 expression and treatment response.[1][5]
| PDX Model ID | Cancer Type | AKR1C3 Expression (RNA log2) | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) % | Reference |
| PA1280 | Pancreatic Cancer | High | This compound | 2.5 | Once weekly, IV | 77.4 | [1] |
| GA6201 | Gastric Cancer | High | This compound | 5 | Once weekly, IV | 110 | [1] |
| LU2505 | Lung Cancer | High (6.03) | This compound | 2.5 | Once weekly, IV | 105.2 | [1] |
| LU2505 | Lung Cancer | High (6.03) | This compound | 1.25 | Once weekly, IV | 105.0 | [1] |
| LU2057 | Lung Cancer | Low (2.08) | This compound | 2.5 | Once weekly, IV | -20.9 (no inhibition) | [1] |
In Vivo Efficacy of this compound in T-ALL PDX Models
This compound has shown significant efficacy in T-ALL PDX models, which often exhibit high AKR1C3 expression.[7]
| PDX Model | Event-Free Survival (EFS) Prolongation (days) | Reference |
| T-ALL PDX (n=9) | 17.1 - 77.8 | [7] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and DNA Damage Response
This compound's mechanism of action involves its conversion to a DNA alkylating agent, which triggers the DNA Damage Response (DDR) pathway, leading to apoptosis.
Caption: Mechanism of this compound activation and downstream signaling.
Experimental Workflow for this compound Efficacy Testing in PDX Models
A typical workflow for evaluating the in vivo efficacy of this compound in PDX models is outlined below.
Caption: Workflow for PDX model generation and drug efficacy testing.
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol describes the generation of PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue collected in sterile transport medium on ice
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice), 6-8 weeks old
-
Sterile surgical instruments (scalpels, forceps, scissors)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Animal housing facility with appropriate sterile conditions
Procedure:
-
Tumor Tissue Processing:
-
In a sterile biosafety cabinet, wash the fresh tumor tissue with cold, sterile PBS to remove any blood or debris.
-
Mince the tumor tissue into small fragments of approximately 2-3 mm³.
-
(Optional) Resuspend the tumor fragments in a 1:1 mixture of cold PBS and Matrigel.
-
-
Tumor Implantation:
-
Anesthetize the immunodeficient mouse according to approved institutional protocols.
-
Make a small incision in the skin on the flank of the mouse.
-
Using forceps, create a subcutaneous pocket.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Once tumors become palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Once the tumors reach a volume of 1000-1500 mm³, the mouse is euthanized, and the tumor is harvested for passaging or further analysis.
-
-
Tumor Passaging:
-
Aseptically resect the grown PDX tumor.
-
Process the tumor tissue as described in step 1.
-
Implant the tumor fragments into a new cohort of mice for expansion.
-
Protocol 2: In Vivo Efficacy Study of this compound in PDX Models
This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in established PDX models.
Materials:
-
A cohort of mice with established PDX tumors (tumor volume of approximately 150-200 mm³)
-
This compound, formulated for intravenous (IV) administration
-
Vehicle control solution
-
Sterile syringes and needles
-
Digital calipers
-
Animal balance
Procedure:
-
Animal Randomization:
-
Once the PDX tumors reach the desired size, randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
-
Drug Administration:
-
Administer this compound or vehicle control to the respective groups via intravenous injection.
-
A typical dosing schedule is once weekly for 3-4 weeks.[1]
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the mice daily.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) at the end of the study using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Plot the mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis to determine the significance of the treatment effect.
-
Protocol 3: Western Blot Analysis for DNA Damage and Apoptosis Markers
This protocol describes the detection of key proteins involved in the DNA damage response and apoptosis in this compound-treated tumor cells or tissues.
Materials:
-
PDX tumor tissue or cultured cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATR, anti-phospho-Chk1, anti-cleaved PARP, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize tumor tissue or lyse cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Conclusion
This compound demonstrates significant, AKR1C3-dependent anti-tumor activity in a variety of patient-derived xenograft models. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this promising targeted therapy in relevant preclinical settings. The use of well-characterized PDX models will be crucial in identifying patient populations most likely to benefit from this compound treatment and in guiding its clinical development.
References
- 1. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel selective AKR1C3-activated prodrug AST-3424/OBI-3424 exhibits broad anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. benchchem.com [benchchem.com]
- 5. A novel selective AKR1C3-activated prodrug AST-3424/OBI-3424 exhibits broad anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascentawits.com [ascentawits.com]
- 7. Enhanced pharmacological activities of AKR1C3-activated prodrug AST-3424 in cancer cells with defective DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascentawits.com [ascentawits.com]
- 9. Facebook [cancer.gov]
- 10. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
- 13. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for (R)-Odafosfamide Dosing and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Odafosfamide, the R-enantiomer of ifosfamide (B1674421), is an oxazaphosphorine alkylating agent. Like its parent compound, it is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to exert its cytotoxic effects. The active metabolite, isophosphoramide mustard, is responsible for the antineoplastic activity through the formation of DNA cross-links, which ultimately induces apoptosis in rapidly dividing cancer cells. Preclinical studies in mice are crucial for evaluating the efficacy, toxicity, and pharmacokinetic profile of this compound. While specific data for the (R)-enantiomer is limited, studies on racemic ifosfamide provide valuable guidance for experimental design. Research indicates no significant differences in efficacy, toxicity, or pharmacokinetics between the (R)- and (S)-enantiomers and the racemic mixture in mice.[1]
Data Presentation
The following tables summarize quantitative data for the in vivo administration of ifosfamide in mice, which can serve as a reference for designing studies with this compound.
Table 1: Summary of Ifosfamide Dosing Regimens in Mice
| Dose | Route of Administration | Dosing Schedule | Mouse Strain | Study Context |
| 30 mg/m² | Not Specified | Single dose on day 11 of gestation | Pregnant Mice | Teratogenicity Study |
| 50 mg/kg | Intraperitoneal (i.p.) | Single dose | C57BL/6 | Metabolomic Analysis |
| 60 mg/kg/day | Intraperitoneal (i.p.) | For 3 consecutive days | EAC-bearing mice | Efficacy Study |
| 100 - 300 mg/kg | Intraperitoneal (i.p.) | Single dose | C57BL/6 | Efficacy Study |
| 130 mg/kg/day | Intraperitoneal (i.p.) or Subcutaneous (s.c.) | Days 1-3 and 15-17 | Nude Mice | Efficacy in Xenografts[2] |
| 200 mg/kg/day | Intraperitoneal (i.p.) | Days 1 and 15 | Nude Mice | Efficacy in Xenografts[2] |
Table 2: General Guidelines for Substance Administration in Mice
| Route of Administration | Maximum Injection Volume | Recommended Needle Gauge |
| Intravenous (i.v.) | 0.2 mL | 27-30 G |
| Intraperitoneal (i.p.) | 1.0 mL | 25-27 G |
| Subcutaneous (s.c.) | 0.5 mL | 25-27 G |
| Oral (gavage) | 0.2 mL | 20-22 G (ball-tipped) |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for assessing the antitumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% Sodium Chloride Injection, USP)[3]
-
Cancer cell line of interest
-
Immunodeficient mice (e.g., Nude, SCID, or NSG)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (25-27 gauge)
-
Calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells according to standard protocols to approximately 80% confluency.
-
Harvest cells and wash with sterile PBS.
-
Resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-10 x 10⁶ cells per 100 µL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the animals regularly for tumor formation.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group), ensuring similar average tumor volumes across groups.
-
Prepare fresh solutions of this compound in the vehicle on each treatment day.
-
Administer this compound or vehicle to the mice via the chosen route (e.g., intraperitoneal injection) according to the predetermined dose and schedule.
-
To mitigate urothelial toxicity, co-administer mesna (B1676310). A common regimen is to administer mesna at 20% of the ifosfamide dose at the time of, and 4 and 8 hours after, ifosfamide administration.[4]
-
-
Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Euthanize the mice when tumors reach the predetermined endpoint size, if there are signs of excessive toxicity (e.g., >20% body weight loss), or at the end of the study period.
-
Excise and weigh the tumors. Tissues can be collected for further analysis (e.g., histology, biomarker analysis).
-
Protocol 2: Toxicity Study
This protocol provides a framework for evaluating the toxicity of this compound in mice.
Materials:
-
This compound
-
Sterile vehicle
-
Healthy, non-tumor-bearing mice of a specified strain
-
Equipment for blood collection (e.g., micro-hematocrit tubes)
-
Tubes for blood sample processing (e.g., EDTA tubes for hematology, serum separator tubes for clinical chemistry)
Procedure:
-
Dosing:
-
Administer this compound or vehicle to mice at various dose levels, including a therapeutic dose and higher doses, to determine the maximum tolerated dose (MTD).
-
The administration route and schedule should mimic those intended for efficacy studies.
-
-
Monitoring:
-
Clinical Observations: Monitor the animals daily for any clinical signs of toxicity, such as changes in activity, posture, breathing, and grooming.
-
Body Weight: Record the body weight of each animal before the start of the study and at regular intervals (e.g., daily or every other day) throughout the study.
-
Hematology and Clinical Chemistry: At predetermined time points (e.g., at the end of the study or at interim points), collect blood samples for analysis of hematological parameters (e.g., white blood cell count, red blood cell count, platelet count) and clinical chemistry parameters (e.g., kidney and liver function markers).
-
-
Pathology:
-
At the end of the study, perform a complete necropsy on all animals.
-
Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) and any tissues with gross abnormalities.
-
Fix the tissues in 10% neutral buffered formalin for histopathological examination.
-
Protocol 3: Pharmacokinetic Study
This protocol describes a basic approach to determine the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Sterile vehicle
-
Healthy mice of a specified strain
-
Equipment for serial blood sampling (e.g., tail vein or saphenous vein sampling)
-
Anticoagulant (e.g., heparin or EDTA)
-
Centrifuge for plasma separation
-
Analytical equipment (e.g., HPLC-MS/MS) for drug quantification
Procedure:
-
Drug Administration:
-
Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., intravenous or intraperitoneal).
-
-
Blood Sampling:
-
Collect blood samples (typically 20-50 µL) at multiple time points after drug administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Place the blood samples into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store them at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound and its major metabolites in the plasma samples using a validated analytical method, such as HPLC-MS/MS.[5]
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Mandatory Visualization
Caption: Metabolic activation and mechanism of action of this compound.
Caption: Experimental workflow for an in vivo efficacy study.
References
- 1. Efficacy, toxicity, pharmacokinetics, and in vitro metabolism of the enantiomers of ifosfamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical phase II study of ifosfamide in human tumour xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. A narrative review on diagnosis and treatment of ifosfamide-induced encephalopathy, the perspective of a EURACAN reference center for sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic parameters of ifosfamide in mouse pre-administered with grapefruit juice or naringin - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring AKR1C3 Expression in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5, is a multifunctional enzyme implicated in the progression and therapeutic resistance of various cancers.[1][2] AKR1C3 is involved in the biosynthesis of androgens and the metabolism of prostaglandins, influencing key signaling pathways that drive tumor growth, proliferation, and survival.[2][3] Overexpression of AKR1C3 has been observed in a range of malignancies, including prostate, breast, lung, and liver cancers, often correlating with poor prognosis.[3][4] Consequently, the accurate measurement of AKR1C3 expression in cancer cell lines is crucial for basic research, drug discovery, and the development of targeted therapies.
These application notes provide detailed protocols for the quantification of AKR1C3 at both the mRNA and protein levels in cancer cell lines, along with data on its expression in various cell lines and an overview of its key signaling pathways.
Data Presentation: AKR1C3 Expression in Cancer Cell Lines
The expression of AKR1C3 varies significantly across different cancer cell lines. The following tables summarize publicly available data on AKR1C3 mRNA and protein expression.
Table 1: AKR1C3 mRNA Expression in Selected Cancer Cell Lines
| Cell Line | Cancer Type | mRNA Expression Level (Method) | Reference |
| LNCaP | Prostate Cancer | Low / Negative (RT-PCR) | [5] |
| 22Rv1 | Prostate Cancer | High (Western Blot) | [6][7] |
| VCaP | Prostate Cancer | High (qRT-PCR) | [8] |
| DU145 | Prostate Cancer | Low/Moderate | [9] |
| PC3M | Prostate Cancer | High (Western Blot) | [7] |
| Huh-7 | Hepatocellular Carcinoma | High (Western Blot, qRT-PCR) | [10][11] |
| HepG2 | Hepatocellular Carcinoma | Moderate (qRT-PCR) | [11] |
| Hep3B | Hepatocellular Carcinoma | Low (qRT-PCR) | [10] |
| PLC/PRF/5 | Hepatocellular Carcinoma | Low (qRT-PCR) | [10] |
| A549 | Lung Carcinoma | Moderate (Western Blot) | |
| KY170 | Esophageal Squamous Cancer | Low/Moderate | [12] |
| TE13 | Esophageal Squamous Cancer | Low/Moderate | [12] |
| SNU-16 | Gastric Cancer | High (RNA Expression) | [13] |
| A498 | Kidney Cancer | High (RNA Expression) | [13] |
Expression levels are relative and based on the cited literature. For quantitative comparisons, it is recommended to use standardized methods and appropriate controls.
Table 2: AKR1C3 Protein Expression in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Protein Expression Level (Method) | Reference |
| LNCaP | Prostate Cancer | Negative (Western Blot) | [5] |
| LNCaP-AKR1C3 | Prostate Cancer (engineered) | High (Western Blot) | [5] |
| 22Rv1 | Prostate Cancer | High (Western Blot) | [6][7] |
| DU145 | Prostate Cancer | Moderate | [9] |
| PC3M | Prostate Cancer | High (Western Blot) | [7] |
| Huh-7 | Hepatocellular Carcinoma | Detected (Western Blot) | [14] |
| A549 | Lung Carcinoma | Detected (Western Blot) | [14] |
| KY170R (radioresistant) | Esophageal Squamous Cancer | High (Western Blot) | [12] |
AKR1C3 Signaling Pathways
AKR1C3's role in cancer is multifaceted, primarily impacting androgen receptor signaling and prostaglandin (B15479496) metabolism. These pathways contribute to cell proliferation, survival, and resistance to therapy.
Caption: AKR1C3 in the Androgen Synthesis Pathway.
Caption: AKR1C3's Role in Prostaglandin Metabolism.
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for AKR1C3 mRNA Expression
This protocol allows for the sensitive and specific quantification of AKR1C3 mRNA transcripts.
Caption: Workflow for qPCR analysis of AKR1C3.
Materials:
-
Cultured cancer cells
-
RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
AKR1C3-specific forward and reverse primers
-
Housekeeping gene primers (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest cultured cells (typically 1-5 x 10^6 cells).
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Elute RNA in nuclease-free water.
-
-
RNA Quantification and Quality Control:
-
Measure RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (for AKR1C3 and a housekeeping gene), and diluted cDNA.
-
A typical reaction volume is 10-20 µL.
-
Run samples in triplicate.
-
-
Thermal Cycling:
-
Perform qPCR using a standard thermal cycling protocol, for example:
-
Initial denaturation: 95°C for 5 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Include a melt curve analysis if using SYBR Green to verify product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for AKR1C3 and the housekeeping gene.
-
Calculate the relative expression of AKR1C3 using the ΔΔCt method.
-
Western Blotting for AKR1C3 Protein Expression
This protocol describes the detection and semi-quantitative analysis of AKR1C3 protein.
Caption: Workflow for Western Blot analysis of AKR1C3.
Materials:
-
Cultured cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AKR1C3
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Harvest and wash cells with cold PBS.
-
Lyse cells in ice-cold lysis buffer with protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay or similar method.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel. AKR1C3 has an approximate molecular weight of 37 kDa.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-AKR1C3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Perform densitometry analysis on the bands to semi-quantify AKR1C3 expression relative to a loading control.
-
Immunofluorescence (IF) for AKR1C3 Localization
This protocol allows for the visualization of AKR1C3 protein within cancer cells.
Caption: Workflow for Immunofluorescence analysis of AKR1C3.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody against AKR1C3
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Grow cells to 50-70% confluency on sterile glass coverslips in a petri dish.[15]
-
-
Fixation and Permeabilization:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[15]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30-60 minutes to reduce nonspecific antibody binding.
-
-
Antibody Staining:
-
Incubate with the primary anti-AKR1C3 antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the fluorophore-conjugated secondary antibody (protected from light) for 1 hour at room temperature.
-
Wash three times with PBST.
-
-
Counterstaining and Mounting:
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope. AKR1C3 is primarily localized in the cytoplasm and nucleus.[11]
-
Disclaimer: These protocols provide a general framework. Optimal conditions for specific cell lines and antibodies should be determined empirically. Always refer to the manufacturer's instructions for reagents and kits.
References
- 1. AKR1C3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 2. Expression of AKR1C3 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 4. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of Aldo-Keto Reductase 1C3 (AKR1C3) in LNCaP Cells Diverts Androgen Metabolism towards Testosterone Resulting in Resistance to the 5α-Reductase Inhibitor Finasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldo-keto reductase family member C3 (AKR1C3) promotes hepatocellular carcinoma cell growth by producing prostaglandin F2α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knockdown of AKR1C3 Promoted Sorafenib Sensitivity Through Inhibiting the Phosphorylation of AKT in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elevated Expression of AKR1C3 Increases Resistance of Cancer Cells to Ionizing Radiation via Modulation of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
- 14. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 15. benchchem.com [benchchem.com]
Application Notes: Immunohistochemical Analysis of AKR1C3 in Tumor Tissues
Introduction
Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) or prostaglandin (B15479496) F synthase, is a critical enzyme in steroid hormone and prostaglandin metabolism.[1][2] It plays a pivotal role in the biosynthesis of potent androgens and estrogens by converting weak steroid precursors into their more active forms.[2][3] Elevated expression of AKR1C3 is observed in a variety of hormone-dependent and hormone-independent cancers and is frequently associated with tumor progression, therapeutic resistance, and poor patient prognosis.[2][3][4] Immunohistochemistry (IHC) is a powerful technique to visualize AKR1C3 protein expression and localization within the tumor microenvironment, providing valuable insights for both basic research and clinical applications.
Biological Significance in Oncology
AKR1C3 contributes to cancer pathogenesis through several mechanisms:
-
Hormone Synthesis: In hormone-dependent cancers like prostate and breast cancer, AKR1C3 catalyzes the synthesis of potent androgens (testosterone and dihydrotestosterone) and estrogens (17β-estradiol), which activate androgen and estrogen receptors, driving tumor growth.[1][2][5]
-
Prostaglandin Metabolism: AKR1C3 converts prostaglandin D2 (PGD2) to 11β-PGF2α, which can promote cell proliferation through signaling pathways like PI3K/Akt.[1][6]
-
Therapeutic Resistance: Overexpression of AKR1C3 is linked to resistance against chemotherapy, radiation, and hormone therapy.[2][3][7] It can metabolize cytotoxic aldehydes and regulate cellular redox levels, contributing to chemoresistance.[2]
-
Tumor Progression: AKR1C3 is implicated in promoting cell proliferation, invasion, metastasis, and angiogenesis.[2][3][6] It influences key signaling pathways such as MAPK, ERK, and NF-κB.[6][8]
Given its role as an oncogenic driver, AKR1C3 is an attractive therapeutic target, and IHC is an indispensable tool for identifying tumors that may respond to AKR1C3 inhibitors.[3]
Quantitative Data on AKR1C3 Expression in Tumors
The expression of AKR1C3 varies significantly across different tumor types. The following table summarizes findings from various IHC studies.
| Tumor Type | AKR1C3 Expression Level | Key Findings | Reference(s) |
| Prostate Cancer | Significantly elevated in metastatic and castration-resistant prostate cancer (CRPC) compared to primary tumors.[1][9] | Expression increases with progression to CRPC.[9] High expression is an independent factor for poor PSA progression-free survival.[9] | [1][9] |
| Breast Cancer | Strongly immunoreactive in ductal carcinoma in situ.[5] | Associated with a worse prognosis.[6] | [5][6] |
| Lung Cancer | Expressed in adenocarcinoma and squamous cell carcinoma, but absent in small cell carcinoma.[7][10] | High expression in small cell lung cancer (SCLC) is associated with shorter overall survival after chemoradiotherapy.[4] | [4][7][10] |
| Liver Cancer (HCC) | Over 50% of cases show high expression (IHC score ≥4 on a 0-6 scale).[11] | NRF2/MAFG-AKR1C3-PARP1 axis is associated with proliferation and cisplatin (B142131) resistance.[1][2] | [1][2][11] |
| Acute Lymphoblastic Leukemia (ALL) | Higher H-score in T-ALL (172–190) compared to B-ALL (30–160).[12][13] | Can be used as a biomarker to aid in the diagnosis of T-ALL.[12][13] | [12][13] |
| Gastrointestinal & Pancreatic Tumors | High expression in adenocarcinomas (88.4%) but low in neuroendocrine (NE) tumors (17.5%).[10] | May serve as a useful adjunct marker to exclude the NE phenotype.[10] | [10] |
| Bladder & Renal Cancer | Overexpression is a high-risk factor in bladder cancer.[14] Over 50% of cases show high expression.[11] | Abnormal expression observed in urothelial and renal cell carcinoma.[7] | [7][11][14] |
| Endometrial Cancer | Elevated expression in endometrioid endometrial carcinoma.[15] | Correlated with improved overall survival and disease-free survival in some studies.[15] | [15] |
Experimental Protocols
Protocol 1: Immunohistochemical Staining for AKR1C3 in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue
This protocol provides a general guideline for the chromogenic detection of AKR1C3 in FFPE tumor sections. Optimization may be required for specific antibodies and tissue types.
1. Reagents and Materials
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Tris-EDTA buffer, pH 9.0 or Citrate Buffer, pH 6.0)
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Hydrogen Peroxide (3%) for blocking endogenous peroxidase
-
Blocking Solution (e.g., 5% Normal Goat Serum in wash buffer)
-
Primary Antibody against AKR1C3 (see Table 2 for validated options)
-
Biotinylated Secondary Antibody (e.g., Goat anti-Rabbit/Mouse IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) chromogen substrate
-
Hematoxylin counterstain
-
Mounting Medium
-
Coverslips
2. Deparaffinization and Rehydration
-
Immerse slides in xylene: 2 changes for 10 minutes each.
-
Immerse slides in 100% ethanol: 2 changes for 10 minutes each.
-
Immerse slides in 95% ethanol: 1 change for 5 minutes.
-
Immerse slides in 70% ethanol: 1 change for 5 minutes.
-
Rinse slides thoroughly with running cold tap water.[16]
3. Antigen Retrieval
-
Method: Heat-Induced Epitope Retrieval (HIER) is commonly used.
-
Immerse slides in a container with Antigen Retrieval Solution (e.g., Tris-EDTA buffer, pH 9.0).[17]
-
Heat the solution using a pressure cooker, steamer, or water bath to 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides with deionized water and then with wash buffer.
4. Staining Procedure
-
Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking: Apply Blocking Solution and incubate for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Drain blocking solution and apply the diluted primary AKR1C3 antibody. Incubate overnight at 4°C or for 1-2 hours at 37°C.[18] (See Table 2 for recommended dilutions).
-
Washing: Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Secondary Antibody Incubation: Apply the diluted biotinylated secondary antibody and incubate for 30 minutes at 37°C.[16]
-
Washing: Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Detection: Apply Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Washing: Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Chromogen Development: Apply DAB substrate solution and incubate for 5-10 minutes, or until a brown precipitate is visible under the microscope.
-
Washing: Stop the reaction by rinsing gently with deionized water.
5. Counterstaining, Dehydration, and Mounting
-
Counterstain: Immerse slides in Hematoxylin for 1-3 minutes to stain cell nuclei.
-
Washing: Rinse with running tap water until the water runs clear.
-
Differentiation: Briefly dip slides in 0.5% acid alcohol to remove excess stain, then rinse.
-
Bluing: Place slides in Scott's tap water substitute or weak ammonia (B1221849) water until nuclei turn blue. Rinse with tap water.
-
Dehydration: Sequentially immerse slides in 70% ethanol, 95% ethanol, and 100% ethanol (2 changes), for 1-3 minutes each.[18]
-
Clearing: Immerse slides in xylene (2 changes) for 5 minutes each.
-
Mounting: Apply a drop of permanent mounting medium to the slide and place a coverslip, avoiding air bubbles.
Table 2: Validated Primary Antibodies for AKR1C3 IHC
| Antibody (Clone/ID) | Host/Type | Recommended Dilution | Vendor | Reference(s) |
| NP6.G6.A6 | Mouse Monoclonal | Not specified | Sigma/Millipore | [12][13] |
| 11194-1-AP | Rabbit Polyclonal | 1:200 | Proteintech | [17] |
| ab49680 | Not specified | 1:200 | Abcam | [9] |
| A84062 | Goat Polyclonal | Not specified | Biorbyt | [19] |
| ARC0857 | Rabbit Monoclonal | Not specified | Biorbyt | [19] |
Interpretation of Staining
-
Localization: AKR1C3 staining can be observed in the cytoplasm and/or the nucleus.[12][20]
-
Positive Control: Use tissues known to express AKR1C3, such as normal prostate or liver tissue.[5][11]
-
Negative Control: Omit the primary antibody to check for non-specific staining from the secondary antibody and detection system.
-
Scoring: A semi-quantitative H-score is often used to evaluate expression levels. It is calculated by multiplying the staining intensity (0=negative, 1+=weak, 2+=moderate, 3+=strong) by the percentage of positive cells at each intensity level.[12]
-
H-Score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)]
-
The final score ranges from 0 to 300.
-
Visualizations
Signaling Pathways Involving AKR1C3 in Cancer
General Workflow for AKR1C3 Immunohistochemistry
AKR1C3 Expression and Clinical Implications
References
- 1. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 3. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AKR1C3 promotes progression and mediates therapeutic resistance by inducing epithelial-mesenchymal transition and angiogenesis in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a monoclonal antibody for human aldo-keto reductase AKR1C3 (type 2 3alpha-hydroxysteroid dehydrogenase/type 5 17beta-hydroxysteroid dehydrogenase); immunohistochemical detection in breast and prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldo-keto reductase family 1 member C3 (AKR1C3) is expressed in adenocarcinoma and squamous cell carcinoma but not small cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Expression of aldo-keto reductase family 1 member C3 (AKR1C3) in neuroendocrine tumors & adenocarcinomas of pancreas, gastrointestinal tract, and lung - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. AKR1C3 expression in T acute lymphoblastic leukemia/lymphoma for clinical use as a biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AKR1C3 expression in T acute lymphoblastic leukemia/lymphoma for clinical use as a biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Evaluation of Aldo–keto Reductase Expression in Hepatocellular Carcinoma (HCC) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bosterbio.com [bosterbio.com]
- 17. AKR1C3 antibody (11194-1-AP) | Proteintech [ptglab.com]
- 18. Immunohistochemistry (IHC): Experimental Protocols and Troubleshooting Guide_AntibodySystem [antibodysystem.com]
- 19. AKR1C3 Antibodies | Antibodies.com [antibodies.com]
- 20. researchgate.net [researchgate.net]
Application Notes: Lentiviral Transduction for AKR1C3 Overexpression
These application notes provide a comprehensive overview and detailed protocols for the stable overexpression of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) in mammalian cells using lentiviral transduction. This powerful technique is essential for researchers, scientists, and drug development professionals investigating the multifaceted roles of AKR1C3 in various physiological and pathological processes, including cancer biology, steroid hormone metabolism, and therapeutic resistance.
Introduction
AKR1C3, also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5) or prostaglandin (B15479496) F synthase, is a critical enzyme in the biosynthesis of potent androgens and the metabolism of prostaglandins.[1][2] Elevated expression of AKR1C3 is implicated in the progression of numerous cancers, including prostate, breast, and lung cancer, often correlating with poor prognosis and resistance to therapies.[3][4][5][6] Overexpression of AKR1C3 can lead to increased production of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), hypersensitizing androgen receptor (AR) signaling pathways and promoting tumor growth.[2][7] Furthermore, AKR1C3 is involved in various signaling pathways, including PI3K/Akt, MAPK, and NF-κB, influencing cell proliferation, survival, and epithelial-mesenchymal transition (EMT).[8]
Lentiviral vectors are highly efficient tools for introducing and stably integrating genetic material, such as the AKR1C3 gene, into the genome of a wide range of dividing and non-dividing mammalian cells.[9][10] This allows for long-term, stable overexpression of the AKR1C3 protein, providing a robust in vitro model system to study its function, identify downstream targets, and screen for potential therapeutic inhibitors.
Data Presentation
The following tables summarize quantitative data from representative studies that have utilized lentiviral or retroviral systems to overexpress AKR1C3, highlighting the functional consequences of its elevated expression.
Table 1: Effects of AKR1C3 Overexpression on Steroid Hormone Metabolism
| Cell Line | Substrate | Product | Fold Change in Product Formation (AKR1C3-overexpressing vs. Control) | Reference |
| MCF-7 | 0.1 µM Estrone | 17β-estradiol | ~8-fold increase at 6 hours | [5] |
| LNCaP | Δ4-Androstenedione | Testosterone-17β-glucuronide | Significant redirection of metabolism favoring testosterone formation | [7] |
Table 2: Functional Consequences of AKR1C3 Overexpression in Cancer Cells
| Cell Line | Assay | Key Finding | Quantitative Change | Reference |
| DU145 | Clonogenic Survival Assay | Increased radioresistance | Significant increase in colony formation after irradiation | [11][12] |
| DU145 | ELISA | Increased PGF2α production | ~2.5-fold increase in PGF2α concentration 48h post-irradiation (6 Gy) | [12] |
| MCF-10A | Cell Proliferation Assay | Increased proliferation in low-growth factor conditions | Statistically significant increase in growth rate | [13] |
Experimental Protocols
This section provides detailed protocols for the production of lentiviral particles carrying the AKR1C3 gene and the subsequent transduction of target cells.
Protocol 1: Lentiviral Vector Production in HEK293T Cells
This protocol describes the transient transfection of HEK293T cells to produce replication-incompetent lentiviral particles. A second-generation packaging system is typically used, consisting of a transfer plasmid (containing the AKR1C3 ORF), a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).[9][14]
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Lentiviral transfer plasmid encoding human AKR1C3 (pLenti-AKR1C3)
-
Lentiviral packaging plasmid (e.g., psPAX2)
-
Lentiviral envelope plasmid (e.g., pMD2.G, encoding VSV-G)
-
Transfection reagent (e.g., Lipofectamine 2000, FuGENE 6, or calcium phosphate)
-
Opti-MEM or other serum-free medium
-
0.45 µm syringe filters
-
Sterile microcentrifuge tubes and cell culture plates/flasks
Procedure:
-
Day 1: Seed HEK293T Cells.
-
Plate HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
-
Day 2: Transfection.
-
In a sterile tube, prepare the plasmid DNA mixture by combining the transfer, packaging, and envelope plasmids in the appropriate ratio (e.g., 4:3:1 for pLenti-AKR1C3:psPAX2:pMD2.G).
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Day 3: Change Medium.
-
Approximately 16-24 hours post-transfection, carefully remove the medium containing the transfection complex and replace it with fresh complete growth medium.
-
-
Day 4-5: Harvest Viral Supernatant.
-
At 48 and 72 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.
-
Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet any cells or debris.
-
Filter the cleared supernatant through a 0.45 µm filter.
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C. Each freeze-thaw cycle can reduce the viral titer by 10-20%.[15]
-
Protocol 2: Lentiviral Transduction of Target Cells
This protocol outlines the steps for infecting target cells with the produced lentiviral particles to generate a stable cell line overexpressing AKR1C3.
Materials:
-
Target mammalian cells
-
Complete growth medium for target cells
-
Lentiviral supernatant containing AKR1C3 particles
-
Polybrene (Hexadimethrine bromide) stock solution (e.g., 8 mg/mL)
-
Selection antibiotic (if the lentiviral vector contains a resistance marker, e.g., puromycin)
-
24-well or 6-well plates
Procedure:
-
Day 1: Seed Target Cells.
-
Plate the target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.[16]
-
-
Day 2: Transduction.
-
Thaw the lentiviral supernatant on ice.
-
Prepare the transduction medium by adding fresh complete growth medium and Polybrene to the wells. A final concentration of 4-8 µg/mL Polybrene is recommended for most cell types to enhance transduction efficiency.[10][16] Note: Some cells, like primary neurons, are sensitive to Polybrene.[16]
-
Add the desired amount of lentiviral supernatant to each well. The amount to add is determined by the desired Multiplicity of Infection (MOI), which is the ratio of infectious viral particles to the number of cells.
-
Incubate the cells at 37°C in a CO2 incubator for 18-24 hours.[17]
-
-
Day 3: Change Medium.
-
Remove the medium containing the lentiviral particles and Polybrene, and replace it with fresh complete growth medium.
-
-
Day 4 onwards: Selection and Expansion.
-
Approximately 48-72 hours post-transduction, if the vector contains a selection marker, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The optimal concentration of the antibiotic should be determined beforehand with a kill curve.
-
Continue to culture the cells in the selection medium, changing the medium every 2-3 days, until non-transduced cells are eliminated.
-
Expand the surviving, stably transduced cells for downstream experiments.
-
-
Validation of Overexpression.
Mandatory Visualizations
Caption: AKR1C3 signaling pathways and metabolic functions.
Caption: Experimental workflow for AKR1C3 overexpression.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aldo-Keto Reductase 1C3 Expression in MCF-7 Cells Reveals Roles in Steroid Hormone and Prostaglandin Metabolism that may Explain its Over-Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKR1C3 promotes progression and mediates therapeutic resistance by inducing epithelial-mesenchymal transition and angiogenesis in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of Aldo-Keto Reductase 1C3 (AKR1C3) in LNCaP Cells Diverts Androgen Metabolism towards Testosterone Resulting in Resistance to the 5α-Reductase Inhibitor Finasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cd-genomics.com [cd-genomics.com]
- 11. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. A High-Throughput Platform for Lentiviral Overexpression Screening of the Human ORFeome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. addgene.org [addgene.org]
- 15. manuals.cellecta.com [manuals.cellecta.com]
- 16. origene.com [origene.com]
- 17. merckmillipore.com [merckmillipore.com]
Application Note and Protocols: Investigating (R)-Odafosfamide Sensitivity in Cancer Cells via shRNA-mediated Knockdown of AKR1C3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3) is an enzyme implicated in the progression and therapeutic resistance of various cancers, including prostate, breast, and liver cancer.[1][2][3] AKR1C3's enzymatic activity includes the metabolism of steroids and prostaglandins, which can promote cancer cell proliferation and survival.[4][5] Notably, AKR1C3 is capable of activating certain prodrugs into potent cytotoxic agents. A prime example is OBI-3424, a prodrug that is selectively activated by AKR1C3 into a DNA alkylating agent, showing potent efficacy in preclinical models of T-cell acute lymphoblastic leukemia (T-ALL) with high AKR1C3 expression.[6]
(R)-Odafosfamide is a next-generation oxazaphosphorine, a class of drugs that includes cyclophosphamide (B585) and ifosfamide (B1674421).[7][8][9] These agents are prodrugs that require metabolic activation to exert their cytotoxic, DNA-alkylating effects.[7][10] This application note describes a methodology to test the hypothesis that the sensitivity of cancer cells to this compound is dependent on the expression and activity of AKR1C3. By utilizing short hairpin RNA (shRNA) to stably knock down AKR1C3 expression in a cancer cell line with high endogenous AKR1C3 levels, researchers can directly assess the role of this enzyme in the bioactivation and subsequent cytotoxicity of this compound. The following protocols provide a detailed workflow for shRNA-mediated gene knockdown, verification of knockdown, and assessment of drug sensitivity using MTT and clonogenic survival assays.
Experimental Workflow
The overall experimental workflow is depicted below, outlining the key stages from cell line selection to data analysis.
Caption: A flowchart of the experimental procedure.
AKR1C3-Mediated Prodrug Activation Pathway
The proposed mechanism involves the enzymatic conversion of the this compound prodrug by AKR1C3 into its active, cytotoxic form, which then induces DNA damage and leads to apoptosis. Knockdown of AKR1C3 is expected to inhibit this activation, leading to drug resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A novel selective AKR1C3-activated prodrug AST-3424/OBI-3424 exhibits broad anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Clonogenic Assay - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Activation of the anticancer drugs cyclophosphamide and ifosfamide by cytochrome P450 BM3 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced cyclophosphamide and ifosfamide activation in primary human hepatocyte cultures: response to cytochrome P-450 inducers and autoinduction by oxazaphosphorines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. irispublishers.com [irispublishers.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing (R)-Odafosfamide-Induced DNA Damage Using the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Odafosfamide is a third-generation aminophosphin-based alkylating agent. Its active metabolites, particularly isophosphoramide mustard (IPM), exert cytotoxic effects by forming covalent bonds with DNA. This leads to the creation of DNA adducts, with a significant portion being highly cytotoxic interstrand cross-links (ICLs).[1] These ICLs physically block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2]
The single-cell gel electrophoresis, or comet assay, is a sensitive and versatile method for detecting DNA damage in individual eukaryotic cells.[2] While the standard alkaline comet assay is adept at identifying single- and double-strand breaks and alkali-labile sites, a modified version is necessary to specifically quantify the ICLs induced by agents like this compound.[3] This modified assay measures the reduction in DNA migration caused by the cross-links, which physically restrain the DNA from moving during electrophoresis after a secondary induction of strand breaks.[3]
These application notes provide detailed protocols for utilizing the modified alkaline comet assay to assess and quantify the DNA damage induced by this compound.
Principle of the Modified Comet Assay for Interstrand Cross-links
The presence of ICLs prevents the complete denaturation and unwinding of DNA under the alkaline conditions of the comet assay. In the modified protocol, a secondary DNA damaging agent, such as ionizing radiation or hydrogen peroxide (H₂O₂), is applied to the cells after treatment with the cross-linking agent. This secondary agent introduces a known quantity of single-strand breaks.
In cells without ICLs, this secondary damage results in significant DNA migration, forming a distinct "comet tail." However, in cells treated with an ICL agent like this compound, the cross-links hold the DNA strands together, thereby reducing the extent of migration induced by the secondary damage. The degree of reduction in the comet tail is proportional to the frequency of the ICLs.[3]
Data Presentation
The following tables present representative quantitative data from studies using the modified comet assay to assess DNA damage induced by alkylating agents similar to this compound. These values can be considered indicative of the results expected with this compound.
Table 1: Effect of a Model Cross-linking Agent on H₂O₂-Induced DNA Damage
| Concentration of Model Agent (µM) | Treatment Group | Mean % Tail DNA (± SEM) | % Reduction in Tail DNA |
| 0 | Vehicle Control (No H₂O₂) | 4.8 ± 0.7 | N/A |
| 0 | H₂O₂ Only | 51.2 ± 3.5 | 0% |
| 10 | 10 µM Agent + H₂O₂ | 35.8 ± 2.9 | 30.1% |
| 25 | 25 µM Agent + H₂O₂ | 22.1 ± 2.1 | 56.8% |
| 50 | 50 µM Agent + H₂O₂ | 13.4 ± 1.5 | 73.8% |
Note: The quantitative data presented in this table are illustrative examples based on typical results for cross-linking agents and are not derived from specific experimental results for this compound.
Table 2: Comet Assay Parameters at Different Concentrations of a Model Cross-linking Agent
| Concentration of Model Agent (µM) | Mean Tail Length (µm) (± SEM) | Mean Olive Tail Moment (± SEM) |
| 0 (H₂O₂ Only) | 48.7 ± 3.2 | 25.9 ± 2.1 |
| 10 | 34.1 ± 2.5 | 16.3 ± 1.8 |
| 25 | 21.5 ± 1.9 | 9.7 ± 1.2 |
| 50 | 12.8 ± 1.4 | 5.2 ± 0.8 |
Note: The quantitative data presented in this table are illustrative examples based on typical results for cross-linking agents and are not derived from specific experimental results for this compound.
Experimental Protocols
Modified Alkaline Comet Assay Protocol for this compound-Induced DNA Interstrand Cross-links
This protocol is adapted for the detection of DNA ICLs induced by alkylating agents like this compound.
Materials:
-
Cells: Appropriate cell line (e.g., human cancer cell line)
-
This compound: Stock solution of known concentration
-
Culture Medium: Complete medium suitable for the chosen cell line
-
Phosphate-Buffered Saline (PBS): Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA
-
Normal Melting Point (NMP) Agarose (B213101): 1% (w/v) in PBS
-
Low Melting Point (LMP) Agarose: 0.5% (w/v) in PBS
-
Comet Assay Slides: Pre-coated slides or standard microscope slides
-
Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh.
-
Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH > 13
-
Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5
-
DNA Staining Solution: e.g., SYBR® Green I or Propidium Iodide
-
Secondary DNA Damaging Agent: Hydrogen Peroxide (H₂O₂) or access to an X-ray source
-
Equipment:
-
Fluorescence microscope with appropriate filters
-
Horizontal gel electrophoresis unit
-
Power supply
-
Incubator
-
Humidified chamber
-
Micropipettes and tips
-
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to an appropriate confluency in flasks or plates.
-
Treat cells with varying concentrations of this compound for a defined period (e.g., 2, 4, 8, 24 hours). Include a vehicle-only control.
-
-
Cell Harvesting:
-
Wash cells with cold PBS.
-
Harvest cells using trypsin-EDTA, then neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in cold PBS at a concentration of 1-2 x 10⁵ cells/mL.
-
-
Induction of Secondary DNA Damage:
-
For H₂O₂ treatment: Add H₂O₂ to the cell suspension to a final concentration of 100 µM and incubate on ice for 10 minutes.
-
For X-ray irradiation: Place the cell suspension on ice and irradiate with a defined dose (e.g., 5-10 Gy).
-
-
Slide Preparation and Cell Embedding:
-
Mix the cell suspension with 0.5% LMP agarose (at 37°C) at a 1:10 ratio (v/v).
-
Quickly pipette 75 µL of the cell/agarose mixture onto a pre-coated slide.
-
Gently place a coverslip on top and allow the agarose to solidify at 4°C for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in cold, freshly prepared Lysis Solution.
-
Incubate at 4°C for at least 1 hour (can be left overnight).
-
-
Alkaline Unwinding:
-
Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold Alkaline Electrophoresis Buffer to a level just covering the slides.
-
Let the DNA unwind for 20-40 minutes at 4°C in the dark.
-
-
Electrophoresis:
-
Apply a voltage of 25V and a current of 300 mA for 20-30 minutes at 4°C.
-
-
Neutralization:
-
Gently remove the slides from the electrophoresis tank.
-
Wash the slides three times with Neutralization Buffer for 5 minutes each.
-
-
Staining:
-
Stain the slides with a fluorescent DNA dye according to the manufacturer's instructions (e.g., SYBR® Green I diluted 1:10,000 in TE buffer for 15 minutes).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized comet assay software.
-
Score at least 50-100 comets per slide.
-
The primary parameters to quantify are the percentage of DNA in the tail (% Tail DNA) and the tail moment.[4]
-
Visualizations
Experimental Workflow
Caption: Workflow for the modified comet assay to detect this compound-induced DNA cross-links.
Signaling Pathway of DNA Interstrand Cross-link Repair
Caption: this compound-induced DNA ICL repair and cellular response pathway.
References
Application Note: Western Blot Analysis of DNA Repair Proteins Following (R)-Odafosfamide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Odafosfamide is a third-generation oxazaphosphorine alkylating agent. It is a prodrug that is metabolically activated to its active form, isophosphoramide mustard. Isophosphoramide mustard exerts its cytotoxic effects by forming covalent bonds with DNA, creating DNA adducts and cross-links.[1] This damage obstructs DNA replication and transcription, leading to the induction of cell cycle arrest and apoptosis. The efficacy of this compound is intrinsically linked to the cell's capacity to recognize and repair this DNA damage. Consequently, the analysis of DNA repair protein expression and activation is crucial for understanding its mechanism of action, identifying potential resistance mechanisms, and developing rational combination therapies.
This application note provides a detailed protocol for the use of Western blotting to quantitatively assess the expression of key DNA repair proteins in cells treated with this compound.
Principle
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. The methodology involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. The bound antibodies are subsequently detected, often using a chemiluminescent or fluorescent secondary antibody, allowing for the visualization and quantification of the protein of interest. By comparing the protein levels in this compound-treated cells to untreated controls, researchers can determine the drug's impact on the DNA damage response (DDR).
Key DNA Repair Pathways and Proteins
This compound-induced DNA damage, particularly interstrand cross-links and double-strand breaks (DSBs), activates a complex network of DNA repair pathways. The primary pathways involved are:
-
Double-Strand Break Repair:
-
Homologous Recombination (HR): An error-free repair mechanism that uses a sister chromatid as a template. Key proteins include BRCA1 and RAD51.
-
Non-Homologous End Joining (NHEJ): An error-prone mechanism that directly ligates the broken DNA ends. Key proteins include Ku70/80 (XRCC6/5) and DNA-PKcs (PRKDC).
-
-
DNA Damage Signaling:
-
ATM-Chk2 Pathway: A primary signaling cascade activated in response to DSBs. Ataxia-Telangiectasia Mutated (ATM) kinase is a key sensor that phosphorylates numerous downstream targets, including the histone variant H2AX (forming γH2AX, a sensitive marker of DSBs) and checkpoint kinase 2 (Chk2), to orchestrate cell cycle arrest and DNA repair.[1][2]
-
-
Base Excision Repair (BER): While primarily involved in repairing single-base damage, it can be activated in response to alkylation damage. Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in this pathway that also plays a role in DSB repair.[1]
Data Presentation
The following table summarizes quantitative data from a study on rat ovarian granulosa cells treated with phosphoramide (B1221513) mustard (PM), the active metabolite of this compound. This data illustrates the expected upregulation of key DNA repair proteins following treatment.[1]
| Target Protein | Treatment Group | Fold Change vs. Control (24h) | Fold Change vs. Control (48h) |
| γH2AX | 6 µM PM | Increased (P < 0.05) | Increased (P < 0.05) |
| ATM | 6 µM PM | Increased (P < 0.05) | Increased (P < 0.05) |
| PARP-1 | 6 µM PM | Increased (P < 0.05) | Increased (P < 0.05) |
| PRKDC (DNA-PKcs) | 6 µM PM | Increased (P < 0.05) | Increased (P < 0.05) |
| XRCC6 (Ku70) | 6 µM PM | Increased (P < 0.05) | Decreased (P < 0.05) |
| BRCA1 | 6 µM PM | Increased (P < 0.05) | Increased (P < 0.05) |
| RAD51 | 6 µM PM | Increased (P < 0.05) | No significant change |
Mandatory Visualization
Caption: DNA Damage Response to this compound.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Materials and Reagents
-
Cell Culture: Appropriate cancer cell line, cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, cell culture flasks/plates.
-
This compound: Stock solution of known concentration.
-
Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: BCA Protein Assay Kit or equivalent.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, ammonium (B1175870) persulfate (APS), Tris-HCl, SDS, glycerol, bromophenol blue. Precast gels are recommended for consistency.
-
Gel Electrophoresis: Electrophoresis chamber and power supply.
-
Protein Transfer: PVDF or nitrocellulose membranes, transfer buffer (Tris, glycine, methanol), transfer apparatus.
-
Immunoblotting:
-
Blocking buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary antibodies (see table below for examples).
-
HRP-conjugated secondary antibodies (anti-rabbit IgG or anti-mouse IgG).
-
Wash buffer: TBST.
-
-
Detection: Enhanced chemiluminescence (ECL) substrate, imaging system (e.g., CCD camera-based imager).
Recommended Primary Antibodies
| Target Protein | Host Species | Supplier (Example) |
| Phospho-Histone H2A.X (Ser139) (γH2AX) | Rabbit | Cell Signaling Technology |
| ATM | Rabbit | Cell Signaling Technology |
| PARP-1 | Rabbit | Cell Signaling Technology |
| DNA-PKcs (PRKDC) | Rabbit | Cell Signaling Technology |
| Ku70 (XRCC6) | Rabbit | Cell Signaling Technology |
| BRCA1 | Mouse | Santa Cruz Biotechnology |
| RAD51 | Rabbit | Abcam |
| β-Actin or GAPDH (Loading Control) | Mouse/Rabbit | Various |
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and/or for different time points. Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis and Protein Extraction:
-
Wash cells twice with ice-cold PBS.[1]
-
Add ice-cold lysis buffer to each plate/well.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[1]
-
Collect the supernatant containing the protein lysate.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of protein per lane into an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
-
Signal Detection and Data Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the loading control (e.g., β-actin or GAPDH) for each sample.
-
Troubleshooting and Considerations
-
Antibody Optimization: The optimal dilution for each primary antibody should be determined empirically.
-
Loading Controls: Use of a loading control is essential for accurate quantification to ensure equal protein loading between lanes.
-
Transfer Efficiency: Verify protein transfer by staining the membrane with Ponceau S before blocking.
-
Time-Course and Dose-Response: It is recommended to perform both time-course and dose-response experiments to fully characterize the effects of this compound.
-
Biological Replicates: Perform experiments with at least three biological replicates to ensure the reproducibility of the results.
References
Application Note: Analysis of Apoptosis Induced by (R)-Odafosfamide Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Odafosfamide is a novel investigational anticancer agent belonging to the class of oxazaphosphorine cytostatics. As a prodrug, it is metabolically activated to its cytotoxic metabolite, which exerts its therapeutic effect by inducing programmed cell death, or apoptosis, in rapidly dividing cancer cells. Understanding the mechanism and quantifying the extent of apoptosis induced by this compound is crucial for its preclinical and clinical development. This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action: this compound-Induced Apoptosis
This compound, like other oxazaphosphorines such as cyclophosphamide (B585) and ifosfamide, acts as a DNA alkylating agent.[1] Its active metabolites form covalent bonds with DNA, creating intrastrand and interstrand cross-links.[1] This extensive DNA damage triggers cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair.[2] However, if the damage is too severe, the cell is directed towards apoptosis.
The primary signaling cascade initiated by this compound-induced DNA damage is the intrinsic (mitochondrial) pathway of apoptosis. This process is often mediated by the tumor suppressor protein p53.[3] Upon sensing DNA damage, p53 is activated and transcriptionally upregulates pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute the apoptotic program.[4][5]
Data Presentation: Quantitative Analysis of Apoptosis
The following table summarizes representative data on the dose-dependent effect of this compound on the induction of apoptosis in a cancer cell line after a 48-hour treatment. Data was acquired by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
| This compound Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Control) | 94.5 ± 2.5 | 3.1 ± 0.8 | 2.4 ± 0.6 |
| 10 | 82.1 ± 3.1 | 12.5 ± 1.5 | 5.4 ± 1.1 |
| 25 | 65.7 ± 4.2 | 24.8 ± 2.9 | 9.5 ± 1.8 |
| 50 | 41.3 ± 3.8 | 45.2 ± 4.1 | 13.5 ± 2.2 |
| 100 | 20.9 ± 2.9 | 58.6 ± 5.3 | 20.5 ± 3.4 |
Mandatory Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Flow cytometry experimental workflow.
Experimental Protocols
Materials and Reagents
-
Target cancer cell line (e.g., Jurkat, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes
-
Flow cytometer
Protocol: Induction of Apoptosis
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Drug Treatment: Prepare serial dilutions of this compound in a complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound treatment.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate the cells for the desired treatment period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol: Annexin V and PI Staining for Flow Cytometry
-
Cell Harvesting:
-
For suspension cells, collect the cell suspension.
-
For adherent cells, collect the culture medium (which may contain detached apoptotic cells) and then wash the adherent cells with PBS before detaching them with Trypsin-EDTA. Combine the detached cells with their corresponding collected medium.
-
-
Centrifugation: Centrifuge the cell suspensions at 300 x g for 5 minutes.
-
Washing: Carefully discard the supernatant and wash the cell pellets once with cold PBS. Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Binding Buffer Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspension: Resuspend the cell pellets in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls to set up compensation and gates:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[3]
-
References
- 1. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cell-cycle disruptions and apoptosis induced by the cyclophosphamide derivative mafosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptotic death induced by the cyclophosphamide analogue mafosfamide in human lymphoblastoid cells: contribution of DNA replication, transcription inhibition and Chk/p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Imaging of (R)-Odafosfamide Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Odafosfamide, also known as OBI-3424, is a novel prodrug that is selectively activated by the enzyme aldo-keto reductase 1C3 (AKR1C3) into a potent DNA-alkylating agent.[1][2][3] This targeted activation mechanism makes this compound a promising therapeutic candidate for tumors overexpressing AKR1C3, such as certain types of T-cell acute lymphoblastic leukemia (T-ALL), hepatocellular carcinoma, and castrate-resistant prostate cancer.[1][2][4] In vivo imaging plays a crucial role in the preclinical evaluation of this compound, enabling real-time, non-invasive monitoring of drug efficacy, pharmacodynamics, and downstream cellular events.[5][6] These application notes provide an overview of imaging strategies and detailed protocols for assessing the anti-tumor effects of this compound in preclinical models.
Mechanism of Action and Imaging Biomarkers
This compound is intracellularly reduced by AKR1C3 in the presence of NADPH, leading to the formation of a highly reactive aziridinium (B1262131) ion that alkylates DNA, inducing interstrand crosslinks, DNA damage, and ultimately, apoptosis.[2][7] This mechanism provides several opportunities for in vivo imaging to serve as a biomarker for drug activity and therapeutic response.[5]
Imaging approaches can be categorized into three main areas:
-
Pharmacodynamic (PD) Imaging of Target Engagement: Directly visualizing the consequence of the drug's mechanism of action, i.e., DNA damage.
-
Imaging of Tumor Burden and Response: Assessing the overall impact of treatment on tumor growth and viability.
-
Imaging of Downstream Cellular Effects: Detecting cellular processes initiated by DNA damage, such as apoptosis.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize quantitative data from preclinical studies of this compound in various tumor models.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in a HepG2 Orthotopic Xenograft Model.[7]
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) at Day 34 | Complete Regression Rate |
| Vehicle Control | - | - | 0% |
| This compound | 1.25 mg/kg, IV, Q7D x 2 | 52.4% | Not Reported |
| This compound | 2.5 mg/kg, IV, Q7D x 2 | 91.5% | 80% |
| This compound | 5 mg/kg, IV, Q7D x 2 | 101.2% | 100% |
Table 2: In Vivo Efficacy of this compound against T-ALL Patient-Derived Xenografts (PDXs).[2][4]
| PDX Model | This compound Dose and Schedule | Median Event-Free Survival (EFS) Treated (days) | Median EFS Control (days) | EFS Fold Increase (T/C) |
| T-ALL PDX 1 | 2.5 mg/kg, IP, Q7D x 3 | 45.5 | 18.4 | 2.5 |
| T-ALL PDX 2 | 2.5 mg/kg, IP, Q7D x 3 | 85.2 | 8.4 | 10.1 |
| T-ALL PDX 3 | 2.5 mg/kg, IP, Q7D x 3 | 102.8 | 25.0 | 4.1 |
| T-ALL PDX 4 | 2.5 mg/kg, IP, Q7D x 3 | 94.9 | 24.1 | 3.9 |
| T-ALL PDX 5 | 2.5 mg/kg, IP, Q7D x 3 | 94.9 | 6.8 | 14.0 |
Signaling and Activation Pathway
The following diagram illustrates the activation of this compound and its downstream effects.
Caption: this compound activation pathway.
Experimental Protocols and Workflows
Protocol 1: Monitoring Tumor Burden with Fluorescence Imaging
This protocol is designed to non-invasively monitor the effect of this compound on the growth of fluorescently-labeled tumors.
Workflow Diagram:
Caption: Workflow for fluorescence imaging of tumor burden.
Methodology:
-
Cell Line Preparation: Utilize a cancer cell line with high AKR1C3 expression (e.g., HepG2) that has been stably transfected to express a fluorescent protein, such as Green Fluorescent Protein (GFP).[7]
-
Animal Model: Establish orthotopic or subcutaneous tumors in immunocompromised mice (e.g., BALB/c nude) by injecting the fluorescently labeled tumor cells.
-
Tumor Establishment: Allow tumors to grow to a detectable size. For orthotopic models, this may take 7-10 days.[7]
-
Baseline Imaging and Randomization:
-
Anesthetize mice (e.g., with isoflurane).
-
Perform whole-body fluorescence imaging using an in vivo imaging system (e.g., IVIS Spectrum, FluorVivo).
-
Select mice with comparable tumor fluorescence signals and randomize them into treatment and control groups.[7]
-
-
Drug Administration:
-
Prepare this compound for administration (e.g., dissolve in a suitable vehicle for intravenous injection).
-
Administer the drug according to the planned dosing schedule (e.g., 2.5 mg/kg, intravenously, once weekly for 2 weeks).[7] The control group receives the vehicle only.
-
-
Longitudinal Imaging:
-
At specified time points (e.g., twice weekly), perform fluorescence imaging on all mice to monitor changes in tumor size.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumors and quantify the total fluorescence intensity or fluorescent area.
-
Plot the average fluorescence signal for each group over time to assess tumor growth inhibition.
-
-
Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and perform ex vivo fluorescence imaging to confirm the in vivo findings.
Protocol 2: In Vivo Imaging of DNA Damage (Pharmacodynamic Marker)
This protocol aims to visualize the direct effect of this compound—the induction of DNA damage—using a labeled antibody targeting the DNA double-strand break marker, phosphorylated histone H2AX (γH2AX).
Workflow Diagram:
Caption: Workflow for in vivo imaging of DNA damage.
Methodology:
-
Animal Model: Establish subcutaneous xenografts of a tumor cell line with high AKR1C3 expression in immunocompromised mice.
-
Treatment: Administer a single therapeutic dose of this compound or vehicle control to the tumor-bearing mice.
-
Imaging Probe Administration:
-
At a time point expected to correspond with peak DNA damage (e.g., 24 hours post-treatment), administer a labeled anti-γH2AX antibody.
-
For fluorescence imaging, an antibody conjugated to a near-infrared (NIR) fluorophore is used.
-
For nuclear imaging, an antibody conjugated to a chelator for radiolabeling (e.g., with Indium-111 for SPECT imaging) is used.[1]
-
-
In Vivo Imaging:
-
At the optimal time for probe accumulation in the tumor (e.g., 24-48 hours post-probe injection), perform whole-body imaging.
-
For fluorescence imaging, use an appropriate in vivo imaging system with NIR filters.
-
For SPECT imaging, acquire images and co-register them with CT for anatomical localization.[1]
-
-
Data Analysis:
-
Quantify the signal from the imaging probe within the tumor ROI. For SPECT, this is typically expressed as the percentage of injected dose per gram of tissue (%ID/g). For fluorescence, it is the radiant efficiency or intensity.
-
Compare the signal between the this compound-treated group and the control group. A higher signal in the treated group indicates drug-induced DNA damage.
-
-
Ex Vivo Validation: Excise tumors at the end of the study and perform immunohistochemistry or immunofluorescence for γH2AX to confirm the imaging results at the cellular level.[1]
Protocol 3: Monitoring Apoptosis with Fluorescence Imaging
This protocol describes a method to assess a key downstream effect of this compound-induced DNA damage: apoptosis, using a fluorescently labeled Annexin V.
Workflow Diagram:
Caption: Workflow for in vivo imaging of apoptosis.
Methodology:
-
Animal Model: As described in the previous protocols, use mice with established AKR1C3-positive tumors.
-
Treatment: Administer this compound or vehicle control according to the desired regimen.
-
Apoptosis Probe Injection:
-
At a time point when apoptosis is expected to be induced (e.g., 48-72 hours after the start of treatment), intravenously inject a near-infrared fluorescent (NIRF) probe that binds to apoptotic cells, such as NIRF-labeled Annexin V.[8] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis.
-
-
In Vivo Fluorescence Imaging:
-
Perform whole-body NIRF imaging at a time point that allows for probe accumulation in the tumor and clearance from the circulation (typically 2-4 hours post-injection).
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor and in an adjacent, non-tumor-bearing area (background).
-
Calculate the tumor-to-background ratio (TBR). An increased TBR in the treated group compared to the control group indicates treatment-induced apoptosis.[8]
-
-
Ex Vivo Validation: After the final imaging session, excise the tumors and perform histological analysis, such as TUNEL staining or immunohistochemistry for cleaved caspase-3, to confirm and quantify apoptosis.[8]
Conclusion
In vivo imaging is an indispensable tool for the preclinical development of targeted therapies like this compound. By employing modalities such as fluorescence and nuclear imaging, researchers can non-invasively assess pharmacodynamics, monitor therapeutic efficacy, and gain insights into the biological response of tumors to treatment. The protocols outlined here provide a framework for a comprehensive in vivo imaging strategy to evaluate this compound and other AKR1C3-activated prodrugs, ultimately facilitating their translation to the clinic.
References
- 1. Imaging DNA damage in vivo using γH2AX-targeted immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OBI-3424, a novel AKR1C3-activated prodrug, exhibits potent efficacy against preclinical models of T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascentawits.com [ascentawits.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. A novel selective AKR1C3-activated prodrug AST-3424/OBI-3424 exhibits broad anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optical Imaging of Apoptosis as a Biomarker of Tumor Response to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with (R)-Odafosfamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Odafosfamide, also known as OBI-3424, is a novel prodrug that exhibits selective cytotoxicity towards cancer cells overexpressing the enzyme aldo-keto reductase 1C3 (AKR1C3). This selective activation mechanism presents a promising therapeutic window for various malignancies, including hepatocellular carcinoma, castration-resistant prostate cancer, and T-cell acute lymphoblastic leukemia. Upon activation by AKR1C3, this compound is converted into a potent DNA alkylating agent, phosphoramide (B1221513) mustard, which induces DNA damage and subsequently triggers apoptosis in targeted cancer cells.
These application notes provide a framework for the high-throughput screening (HTS) of compound libraries to identify synergistic drug combinations or to characterize the cytotoxic profile of this compound across diverse cancer cell line panels. The provided protocols are designed for a 384-well plate format, amenable to automated liquid handling systems, and utilize a commercially available luminescence-based assay for the determination of cell viability.
Mechanism of Action
This compound's selective cytotoxicity is contingent on its bioactivation by AKR1C3.
dot
The active metabolite, phosphoramide mustard, is a bifunctional alkylating agent that forms covalent bonds with DNA, leading to the formation of interstrand and intrastrand cross-links. This DNA damage obstructs DNA replication and transcription, ultimately inducing cell cycle arrest and programmed cell death (apoptosis).
Data Presentation
The following tables summarize the cytotoxic activity of this compound in various cancer cell lines, highlighting the correlation between AKR1C3 expression and drug sensitivity.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | AKR1C3 Expression | IC50 (nM) |
| H460 | Non-Small Cell Lung Cancer | High | 4.0 |
| T-ALL PDX | T-cell Acute Lymphoblastic Leukemia | High | 9.7 |
| ETP-ALL PDX | Early T-cell Precursor ALL | High | 31.5 |
| B-ALL PDX | B-cell Acute Lymphoblastic Leukemia | Low | 60.3 |
PDX: Patient-Derived Xenograft
Experimental Protocols
High-Throughput Screening Workflow
The overall workflow for a high-throughput screen to assess the cytotoxicity of this compound is depicted below.
dot
Detailed Protocol: Cell Viability Assay using CellTiter-Glo®
This protocol is optimized for a 384-well format to determine the cytotoxic effects of this compound.
Materials:
-
This compound
-
AKR1C3-high and AKR1C3-low cancer cell lines (e.g., H460 and a suitable negative control)
-
Appropriate cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
384-well white, opaque-walled assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: a. Culture AKR1C3-high and AKR1C3-low cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA, neutralize with medium containing FBS, and centrifuge. c. Resuspend the cell pellet in fresh medium and perform a cell count. d. Dilute the cell suspension to the desired seeding density (e.g., 1,000 - 5,000 cells per well). e. Using a multichannel pipette or automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate. f. Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Addition: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution to create a concentration gradient. A typical starting concentration for the highest dose could be 10 µM. c. Add 10 µL of the diluted compound solutions to the corresponding wells of the cell plates. Include wells with vehicle control (DMSO) and no-cell controls (medium only). d. The final volume in each well should be 50 µL.
-
Incubation: a. Incubate the plates for 72 to 96 hours at 37°C and 5% CO₂. This extended incubation period allows for the enzymatic conversion of the prodrug and the subsequent induction of apoptosis.
-
Cell Viability Measurement: a. Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 25 µL of the CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.
-
Data Analysis: a. Subtract the average background luminescence from the no-cell control wells from all other measurements. b. Normalize the data to the vehicle-treated control wells (representing 100% viability). c. Plot the normalized cell viability against the logarithm of the this compound concentration. d. Determine the IC50 value using a non-linear regression curve fit.
Signaling Pathway
The activation of this compound and its subsequent DNA alkylation triggers a complex signaling cascade that culminates in apoptosis.
dot
Upon DNA damage, sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) kinase are activated. ATM, in turn, phosphorylates and activates the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis. p53 promotes apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then activates the initiator caspase, Caspase-9, which in turn activates the executioner caspase, Caspase-3, leading to the dismantling of the cell. Concurrently, DNA damage activates PARP (Poly [ADP-ribose] polymerase), which is involved in DNA repair but can also contribute to cell death under conditions of extensive DNA damage.
Application Notes and Protocols for Pharmacokinetic Analysis of (R)-Ifosfamide in Animal Models
Introduction
(R)-Odafosfamide is a novel prodrug of the alkylating agent ifosfamide (B1674421). Understanding its pharmacokinetic profile is crucial for preclinical and clinical development. This document provides detailed application notes and protocols for conducting pharmacokinetic studies of the active metabolite, (R)-ifosfamide, in animal models, specifically rats. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation
The following table summarizes the stereoselective pharmacokinetic parameters of (R)-ifosfamide and (S)-ifosfamide following intravenous administration in male and female Sprague-Dawley rats.
Table 1: Pharmacokinetic Parameters of Ifosfamide Enantiomers in Rats after a 40 mg/kg Intravenous Dose [1][2]
| Parameter | (R)-Ifosfamide | (S)-Ifosfamide | Animal Model |
| Half-life (t½) | |||
| Male | 34.2 minutes | 41.8 minutes | Sprague-Dawley Rats |
| Female | 62.1 minutes | 75.1 minutes | Sprague-Dawley Rats |
| Metabolism | Preferentially undergoes 4-hydroxylation. | Preferentially undergoes N2- and N3-dechloroethylation. | Sprague-Dawley Rats |
| Plasma Protein Binding | Low, with no enantioselectivity. | Low, with no enantioselectivity. | Sprague-Dawley Rats |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol describes the procedure for a pharmacokinetic study of (R)-ifosfamide in Sprague-Dawley rats following intravenous administration.
1. Animal Model:
-
Sex: Male and female (to assess for gender differences in pharmacokinetics).[1][2]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
2. Drug Formulation and Administration:
-
Formulation: Prepare a sterile solution of this compound or (R)-ifosfamide in a suitable vehicle (e.g., saline).
-
Dose: A dose of 40 mg/kg is suggested based on studies with ifosfamide pseudoracemates.[1][2]
-
Route of Administration: Intravenous (IV) injection via the tail vein.
3. Blood Sample Collection:
-
Time Points: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes) post-administration.
-
Method: Collect blood (approximately 0.2-0.3 mL per time point) from the jugular vein or via another appropriate method.
-
Anticoagulant: Use tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Processing: Centrifuge the blood samples to separate plasma. Store the plasma samples at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: A validated gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be used for the quantitative analysis of (R)-ifosfamide and its metabolites in plasma.[1][2]
-
Internal Standard: Use an appropriately deuterium-labeled analog of ifosfamide as the internal standard.[1][2]
-
Validation: The bioanalytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
5. Pharmacokinetic Analysis:
-
Software: Use non-compartmental analysis (NCA) software to determine pharmacokinetic parameters.
-
Parameters: Calculate key parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the pharmacokinetic analysis of (R)-ifosfamide in rats.
Metabolic Pathway of (R)-Ifosfamide
Caption: Proposed metabolic activation pathway of this compound to its active metabolites.
References
Application Notes and Protocols: Synthesis and Purification of (R)-Odafosfamide for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Odafosfamide (also known as OBI-3424) is a novel, first-in-class small molecule prodrug that is selectively activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][2] This targeted activation mechanism makes it a promising candidate for the treatment of various cancers that overexpress AKR1C3, such as hepatocellular carcinoma, castration-resistant prostate cancer, and T-cell acute lymphoblastic leukemia.[1][2] Upon activation, this compound is converted into a potent DNA alkylating agent that crosslinks DNA, leading to cancer cell death. This document provides detailed protocols for the chemical synthesis, purification, and analytical characterization of this compound for research purposes.
Mechanism of Action of this compound
This compound is a phosphorodiamidate prodrug that remains inactive in its systemic form. In cancer cells overexpressing the AKR1C3 enzyme, the nitro group of this compound is reduced to a hydroxylamine (B1172632) and then to an amine. This is followed by the release of a potent DNA alkylating agent, which forms intra- and interstrand DNA crosslinks, ultimately triggering apoptosis and cell death.[1][2]
Synthesis of this compound
The synthesis of this compound can be achieved through a chemo-enzymatic process to ensure high stereoselectivity. The following protocol is adapted from methodologies described in patent literature, aiming for high optical purity.
Materials and Reagents
| Reagent | Supplier | Grade |
| Precursor Molecule (e.g., OBI-3424-5) | Commercial Source | ≥98% |
| Ketoreductase Enzyme | Commercial Source | High activity |
| Co-factor (e.g., NADPH) | Commercial Source | ≥95% |
| Phosphorylating Agent | Commercial Source | Reagent Grade |
| Organic Solvents (e.g., Hexane (B92381), EtOAc) | Commercial Source | HPLC Grade |
| Silica (B1680970) Gel for Chromatography | Commercial Source | 200-400 mesh |
Synthesis Protocol
The synthesis involves a multi-step process, starting with the stereoselective reduction of a ketone precursor to the corresponding chiral alcohol, followed by phosphorylation to yield the final product.
Step 1: Chemo-enzymatic Reduction to Chiral Alcohol
-
In a suitable reaction vessel, dissolve the ketone precursor in an appropriate buffer system.
-
Add the ketoreductase enzyme and the NADPH co-factor.
-
Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C) and monitor the progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, extract the chiral alcohol intermediate with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral alcohol.
Step 2: Phosphorylation
-
Dissolve the crude chiral alcohol in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add the phosphorylating agent (e.g., a phosphorodiamidic chloride) to the reaction mixture.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC or HPLC.
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
Purification of this compound
The crude product is purified by silica gel column chromatography to remove impurities and unreacted starting materials.
Purification Protocol
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial elution solvent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate (B1210297) in hexane. A typical gradient might start from 10% ethyl acetate in hexane and gradually increase to 50-60% ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC) or HPLC.
-
Pooling and Concentration: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain pure this compound as a solid or oil.
| Parameter | Value |
| Stationary Phase | Silica Gel (200-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate gradient |
| Elution Monitoring | TLC (UV visualization) or HPLC |
| Expected Yield | 40-60% (overall from precursor) |
| Final Purity | >98% (by HPLC) |
| Optical Purity | >99% ee (by chiral HPLC) |
Analytical Characterization
The purity and identity of the synthesized this compound should be confirmed by a combination of analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential to determine the enantiomeric excess (ee) of the final product.
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Chiralpak AD-H) |
| Mobile Phase | Isocratic mixture (e.g., Hexane/Isopropanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Expected Result | Baseline separation of (R) and (S) enantiomers |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is used to confirm the molecular weight and fragmentation pattern of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient of acetonitrile (B52724) in water with formic acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Triple Quadrupole or Orbitrap |
| Expected m/z | [M+H]⁺ for the parent ion and characteristic fragment ions |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ³¹P NMR are used to confirm the chemical structure of the synthesized compound.
-
¹H NMR: The spectrum should show characteristic peaks corresponding to the protons in the molecule, including the aromatic protons, the chiral center proton, and the protons of the aziridine (B145994) rings and other substituents.
-
³¹P NMR: A characteristic signal in the phosphorodiamidate region is expected, confirming the presence of the phosphorus center.
Storage and Handling
This compound should be stored at -20°C, protected from light and moisture. Handle the compound in a well-ventilated fume hood, as it is a potent cytotoxic agent.
Conclusion
This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound for research applications. The chemo-enzymatic synthesis route ensures high stereoselectivity, and the detailed purification and analytical protocols will enable researchers to obtain and verify high-purity material for their studies. Adherence to these protocols and proper safety precautions are essential for the successful and safe handling of this potent anticancer compound.
References
Troubleshooting & Optimization
(R)-Odafosfamide solubility and formulation for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Odafosfamide. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended formulations for in vivo studies with this compound?
A1: this compound is a poorly water-soluble compound, requiring a co-solvent system for in vivo administration. Below are three commonly used formulations to achieve different concentrations.
Q2: How should this compound be stored?
A2: For long-term storage, this compound powder should be kept at -20°C, protected from light. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month, also protected from light. It is highly recommended to prepare the final working solution fresh on the day of use.
Q3: What are the potential signs of degradation of an this compound formulation?
A3: Visual inspection of parenteral solutions is a critical quality control step. Signs of degradation for an this compound formulation may include:
-
Color Change: Any deviation from a clear, colorless solution should be considered a potential sign of chemical degradation.
-
Precipitation: The formation of solid particles in the solution indicates that the compound is no longer fully dissolved.
-
Cloudiness or Haze: A lack of clarity in the solution can suggest the formation of insoluble aggregates or degradation byproducts.
Any solution exhibiting these characteristics should not be used.
Formulation Protocols and Data
The following tables summarize the composition of recommended formulations and the achievable solubility for this compound.
Table 1: this compound Formulation Compositions
| Formulation Protocol | Component 1 | Component 2 | Component 3 | Component 4 |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - |
| 3 | 10% DMSO | 90% Corn Oil | - | - |
Table 2: this compound Solubility in Different Formulations
| Formulation Protocol | Achievable Concentration |
| 1 | ≥ 5 mg/mL |
| 2 | ≥ 2.5 mg/mL |
| 3 | ≥ 2.5 mg/mL |
Detailed Experimental Protocols
Protocol 1: Preparation of Formulation 1 (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline)
This protocol is for the preparation of 1 mL of the final formulation. The volumes can be scaled as needed.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Prepare Stock Solution:
-
In a sterile tube, weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentrated stock solution (e.g., 50 mg/mL).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., to 37°C) and/or sonication can be used to aid dissolution.
-
-
Add Co-solvent:
-
In a separate sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the this compound stock solution in DMSO.
-
Mix thoroughly by vortexing until the solution is homogeneous.
-
-
Add Surfactant:
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again to ensure complete mixing.
-
-
Final Dilution:
-
Add 450 µL of sterile saline (0.9% NaCl) to the tube.
-
Vortex the final solution until it is clear and homogeneous.
-
-
Quality Control:
-
Visually inspect the final solution to ensure it is clear and free of any precipitation before administration.
-
Troubleshooting Guide
Issue: Precipitation Occurs During Formulation Preparation
-
Cause: This may be due to incomplete initial dissolution in DMSO, the order of solvent addition, or insufficient mixing.
-
Solution:
-
Ensure the initial stock solution in DMSO is completely clear before proceeding. Use of an ultrasonic bath can be beneficial.
-
Follow the specified order of addition for the solvents.
-
Vortex thoroughly after the addition of each component.
-
Gentle warming of the solution (e.g., to 37°C) can help to redissolve any precipitate.
-
Issue: Precipitation is Observed in the Final Formulation After a Period of Time
-
Cause: The formulation may be unstable at room temperature for extended periods.
-
Solution:
-
It is strongly recommended to prepare the final formulation fresh on the day of the experiment.
-
If short-term storage is necessary, keep the solution at 4°C and visually inspect for any precipitation before use.
-
If precipitation is observed, gentle warming and vortexing may redissolve the compound. However, if the precipitate does not readily dissolve, the solution should be discarded.
-
Issue: Adverse Reactions in Animals Post-Injection
-
Cause: The vehicle itself, particularly at high concentrations of DMSO, can cause local irritation or systemic effects. The route and speed of administration can also play a role.
-
Solution:
-
For intraperitoneal injections, ensure the injection volume is appropriate for the size of the animal to avoid discomfort.
-
Administer the injection slowly to minimize local irritation.
-
Always include a vehicle-only control group in your study to differentiate between vehicle effects and compound-specific toxicity.
-
Observe the animals closely after injection for any signs of distress, such as lethargy, ruffled fur, or abnormal posture.
-
Troubleshooting high background in (R)-Odafosfamide cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R)-Odafosfamide in cytotoxicity assays. The information is tailored to address common issues, with a focus on resolving high background signals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing high background luminescence in our this compound cytotoxicity assay using a luminescent-based readout (e.g., CellTiter-Glo®). What are the potential causes and solutions?
High background luminescence can obscure the signal from viable cells, leading to inaccurate IC50 values. The issue can stem from several sources, from reagents and materials to the experimental setup itself.
| Potential Cause | Recommended Action |
| Reagent Contamination | Use sterile, fresh reagents. Ensure the luminescent assay substrate has not been exposed to light for prolonged periods. Prepare fresh dilutions of this compound for each experiment. |
| Media Components | Culture media containing phenol (B47542) red can contribute to background in some optical assays, although this is less common in luminescence-based assays.[1] If suspected, switch to a phenol red-free medium for the assay portion of the experiment. Serum can also be a source of endogenous enzymes that may interfere with the assay; consider heat-inactivating the serum or using a serum-free medium during the final assay steps.[2][3] |
| Compound Interference | While less common with luminescent assays compared to fluorescent or colorimetric ones, the compound or its metabolites could potentially interact with the luciferase enzyme.[4] To test for this, run a cell-free control with the highest concentration of this compound in media with the assay reagent. A high signal in these wells indicates direct interference. |
| Well-to-Well Contamination | Ensure careful pipetting to avoid cross-contamination between wells, especially when handling small volumes in high-density plates. |
| Plate Type | For luminescent assays, always use opaque, white-walled plates to maximize the luminescent signal and prevent crosstalk between wells.[5] |
| Incubation Times | Adhere to the recommended incubation times for both the compound treatment and the luminescent assay reagent. Deviating from the protocol can lead to inconsistent results. |
| Cell Density | An excessively high cell density can lead to rapid nutrient depletion and changes in cellular metabolism, potentially affecting the assay readout.[6] Optimize cell seeding density for your specific cell line. |
Q2: How does this compound work, and could its mechanism of action affect our cytotoxicity assay?
This compound is a prodrug that is selectively activated in cancer cells overexpressing the enzyme aldo-keto reductase 1C3 (AKR1C3).[7][8] AKR1C3 converts this compound into a potent DNA-alkylating agent, which then crosslinks DNA, leading to cell cycle arrest and apoptosis.[7]
This mechanism is unlikely to directly cause a high background signal in a well-designed cytotoxicity assay. However, understanding this pathway is crucial for experimental design. For instance, the cytotoxic effect is dependent on AKR1C3 expression levels, so it is important to use cell lines with known AKR1C3 status for predictable results.
Signaling Pathway and Experimental Workflow
To aid in experimental design and troubleshooting, the following diagrams illustrate the activation pathway of this compound and a typical workflow for a cytotoxicity assay.
Caption: Activation pathway of this compound.
Caption: Experimental workflow for a cytotoxicity assay.
Data Presentation: Optimizing Cell Seeding Density
Proper cell seeding density is critical for reproducible results. The optimal density can vary between cell lines. For suspension cells like T-ALL cell lines, a starting point for optimization is crucial.
| Cell Line Type | Recommended Seeding Density (cells/well in 96-well plate) | Notes |
| Suspension Cells (e.g., T-ALL) | 5,000 - 50,000 | The optimal density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.[3] |
| Adherent Cells | 1,000 - 20,000 | Density should be optimized to avoid confluence before the end of the experiment. |
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay for Suspension Cells
This protocol is adapted for determining the cytotoxicity of this compound against a suspension T-ALL cell line.
Materials:
-
T-ALL cell line (e.g., Jurkat, MOLT-4)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (for stock solution)
-
Opaque, white 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture T-ALL cells to a sufficient density for the experiment.
-
Count the cells and adjust the concentration to the desired seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque, white plate.
-
Include "no cell" control wells with 100 µL of medium only for background measurement.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.[2]
-
Add the appropriate volume of the diluted compound to the wells. Include "vehicle control" wells treated with the same concentration of DMSO as the highest compound concentration.
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[9][10]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11][12]
-
Place the plate on a plate shaker for 2 minutes to induce cell lysis.[11][12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]
-
-
Measurement and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the average background luminescence from the "no cell" control wells from all other readings.
-
Normalize the data to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Troubleshooting Logic Diagram
If you are still encountering high background after following the initial recommendations, this decision tree can help further diagnose the issue.
Caption: Troubleshooting decision tree for high background.
References
- 1. High-throughput genotoxicity assay identifies antioxidants as inducers of DNA damage response and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights [mdpi.com]
- 3. Quantifying Proliferation and Cytotoxicity of Suspension Human Cancer Cell Lines Using the Maestro Z | Axion Biosystems [axionbiosystems.com]
- 4. goldbio.com [goldbio.com]
- 5. ch.promega.com [ch.promega.com]
- 6. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. wechat.promega.com.cn [wechat.promega.com.cn]
- 10. promega.com.cn [promega.com.cn]
- 11. promega.com [promega.com]
- 12. promega.com.cn [promega.com.cn]
Technical Support Center: Overcoming (R)-Odafosfamide Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to (R)-Odafosfamide (also known as OBI-3424) in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is selectively activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][2][3][4][5] In the presence of NADPH, AKR1C3 reduces this compound to a highly potent DNA alkylating agent.[1][4][5] This active metabolite then forms covalent bonds with DNA, leading to interstrand cross-links, inhibition of DNA replication, and ultimately, cancer cell death.[3][4][6] The cytotoxicity of this compound is therefore highly dependent on the expression and activity of AKR1C3 in cancer cells.[1][3][4]
Q2: My cancer cell line of interest is not sensitive to this compound. What is the likely cause?
A2: The most probable reason for intrinsic resistance to this compound is low or absent expression of the activating enzyme, AKR1C3.[1][3][4] The sensitivity of cancer cells to this compound directly correlates with the level of AKR1C3 expression.[3][4] We recommend verifying the AKR1C3 status of your cell line at both the mRNA and protein level.
Q3: How can I determine the AKR1C3 expression and activity in my cancer cells?
A3: You can assess AKR1C3 expression and activity through several methods:
-
Quantitative Real-Time PCR (qPCR): To measure AKR1C3 mRNA levels.
-
Western Blot: To detect the AKR1C3 protein and determine its relative abundance.
-
Enzymatic Activity Assay: To directly measure the catalytic activity of AKR1C3 in cell lysates. This can be done by monitoring the conversion of a known AKR1C3 substrate.
Detailed protocols for these experiments are provided in the "Experimental Protocols" section.
Q4: We have observed acquired resistance to this compound in our long-term cell culture experiments. What are the potential molecular mechanisms?
A4: Acquired resistance to this compound likely arises from molecular changes that reduce the intracellular concentration of the active drug or mitigate its effects. The primary mechanism is the downregulation or loss of AKR1C3 expression or function. Other potential, more general mechanisms for resistance to DNA alkylating agents could include:
-
Decreased drug uptake or increased drug efflux: Mediated by drug transporters.
-
Increased DNA repair capacity: Upregulation of pathways that repair DNA cross-links.
-
Alterations in apoptotic pathways: Making the cells less susceptible to programmed cell death.
Q5: What strategies can we employ in our experiments to overcome this compound resistance?
A5: Several strategies can be investigated to overcome resistance:
-
Combination Therapy: Combining this compound with other anti-cancer agents can be effective. Studies have shown synergistic effects with drugs like nelarabine (B1678015) and the immune checkpoint inhibitor pembrolizumab.[1][7][8]
-
Modulation of AKR1C3 Expression: In a research setting, experimentally inducing AKR1C3 expression in resistant cells can restore sensitivity.
-
Targeting Downstream Pathways: If resistance is mediated by upregulation of survival pathways, inhibitors of these pathways could be used in combination with this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High IC50 value for this compound in a new cell line. | Low or absent AKR1C3 expression. | 1. Verify AKR1C3 mRNA and protein expression using qPCR and Western Blot. 2. Perform an AKR1C3 activity assay. 3. If AKR1C3 levels are low, this cell line may not be a suitable model for this compound monotherapy studies. |
| Loss of this compound efficacy over time in continuous culture. | Development of acquired resistance, likely through downregulation of AKR1C3. | 1. Establish a baseline of AKR1C3 expression in the parental, sensitive cell line. 2. Compare AKR1C3 mRNA and protein levels in the resistant cells to the parental line. 3. Consider whole-exome or RNA sequencing to identify other potential resistance mechanisms. |
| Inconsistent results in cell viability assays. | Issues with assay protocol, cell health, or compound stability. | 1. Ensure consistent cell seeding density and health. 2. Follow the cell viability assay protocol precisely. 3. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. |
| Difficulty in detecting DNA cross-linking after treatment. | Insufficient drug concentration, short incubation time, or insensitive detection method. | 1. Ensure the concentration of this compound is sufficient to induce detectable DNA damage in your specific cell line. 2. Optimize the treatment duration. 3. Use a sensitive method for detecting DNA interstrand cross-links, such as the comet assay. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (OBI-3424) in Various Cancer Cell Lines
| Cell Line | Cancer Type | AKR1C3 Expression | IC50 (nM) | Reference |
| T-ALL (median) | T-cell Acute Lymphoblastic Leukemia | High | 9.7 | [2] |
| B-ALL (median) | B-cell Acute Lymphoblastic Leukemia | Low | 60.3 | [2] |
| ETP-ALL (median) | Early T-cell Precursor Acute Lymphoblastic Leukemia | High | 31.5 | [2] |
| H460 | Non-small Cell Lung Cancer | High | 4.0 | [1][2] |
| SNU-475 | Hepatocellular Carcinoma | High | 15 | [9] |
| SNU-449 | Hepatocellular Carcinoma | High | 45 | [9] |
| C3A | Hepatocellular Carcinoma | High | 5 | [9] |
| NCI-H1944 | Non-small Cell Lung Cancer | High | 2.3 | [9] |
| NCI-H2228 | Non-small Cell Lung Cancer | High | 0.21 | [9] |
| NCI-H1755 | Non-small Cell Lung Cancer | High | 8.2 | [9] |
| NCI-H1563 | Non-small Cell Lung Cancer | High | 2.5 | [9] |
| NCI-H2110 | Non-small Cell Lung Cancer | High | 1.1 | [9] |
| NCI-H1792 | Non-small Cell Lung Cancer | High | 4.5 | [9] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
2. Western Blot for AKR1C3 Expression
-
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AKR1C3
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., β-actin or GAPDH)
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Prepare total protein lysates from your sensitive and resistant cancer cells.
-
Determine the protein concentration of each lysate using a protein assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AKR1C3 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescence substrate.
-
Capture the signal using an imaging system.
-
Probe the same membrane with a loading control antibody to normalize the results.
-
3. Quantitative Real-Time PCR (qPCR) for AKR1C3 mRNA Expression
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for AKR1C3 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
-
Procedure:
-
Extract total RNA from your sensitive and resistant cancer cells.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with the qPCR master mix, cDNA, and primers for AKR1C3 and the housekeeping gene in separate wells.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of AKR1C3 mRNA in resistant cells compared to sensitive cells.
-
Visualizations
Caption: this compound activation pathway.
Caption: Mechanisms of this compound resistance.
Caption: Experimental workflow for investigating resistance.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Measurement of DNA Interstrand Crosslinking in Individual Cells Using the Single Cell Gel Electrophoresis (Comet) Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. A novel selective AKR1C3-activated prodrug AST-3424/OBI-3424 exhibits broad anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. aacrjournals.org [aacrjournals.org]
- 6. OBI-3424, a novel AKR1C3-activated prodrug, exhibits potent efficacy against preclinical models of T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. rndsystems.com [rndsystems.com]
Technical Support Center: Managing Off-Target Effects of (R)-Odafosfamide in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Odafosfamide. The information is designed to help manage potential off-target effects during preclinical experiments.
This compound is a prodrug that is selectively activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme to a potent DNA-alkylating agent. While its activation is targeted to AKR1C3-expressing cancer cells, off-target effects can occur in normal tissues with low AKR1C3 expression or due to the systemic exposure to the active metabolite. The guidance provided here is based on the known toxicities of DNA alkylating agents and general principles of preclinical toxicology.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target organs of this compound toxicity?
Based on the toxicological profiles of similar DNA alkylating agents like cyclophosphamide (B585) and ifosfamide, potential off-target organs for this compound may include tissues with rapidly dividing cells. These can include:
-
Bone Marrow: Leading to myelosuppression (neutropenia, thrombocytopenia, anemia).
-
Gastrointestinal Tract: Causing nausea, vomiting, diarrhea, and mucositis.
-
Kidneys (Nephrotoxicity): Potentially leading to tubular damage.
-
Liver (Hepatotoxicity): Indicated by elevated liver enzymes.
-
Reproductive Organs: Can cause testicular degeneration.
Q2: How can I monitor for potential off-target toxicities in my animal models?
Regular monitoring of animal health is crucial. Key parameters to observe include:
-
Body Weight: A significant decrease in body weight can be an early indicator of toxicity.
-
Clinical Signs: Observe for changes in behavior, posture, grooming, and food/water intake.
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Hematology: Perform complete blood counts (CBCs) to monitor for myelosuppression.
-
Serum Chemistry: Analyze blood samples for markers of kidney (BUN, creatinine) and liver (ALT, AST) function.
-
Histopathology: At the end of the study, or if an animal is euthanized due to reaching a humane endpoint, perform a thorough histopathological examination of key organs.
Q3: What should I do if I observe unexpected toxicity in my preclinical study?
If you observe unexpected toxicity, it is important to systematically investigate the cause. This may involve:
-
Dose Reduction: The simplest initial step is to reduce the dose of this compound to see if the toxicity is dose-dependent.
-
Refined Monitoring: Increase the frequency of monitoring for the specific signs of toxicity observed.
-
Investigate AKR1C3 Expression: If possible, assess the expression of AKR1C3 in the affected non-target tissues to understand if the toxicity is related to off-target activation of the prodrug.
-
Supportive Care: Implement supportive care measures for the animals, such as fluid therapy for dehydration or nutritional support.
Troubleshooting Guides
Issue 1: Significant Body Weight Loss in Animal Models
Problem: Animals treated with this compound are showing a >15% loss in body weight compared to the control group.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Investigation | Management Strategy |
| Gastrointestinal Toxicity | Monitor for signs of diarrhea, dehydration, and reduced food intake. Perform histological analysis of the GI tract at necropsy. | Provide supportive care such as subcutaneous fluids and palatable, high-calorie food. Consider co-administration of anti-nausea medication if appropriate for the animal model. |
| Nephrotoxicity | Analyze serum for blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels. Perform urinalysis and kidney histology. | Ensure adequate hydration. If nephrotoxicity is confirmed, consider dose reduction or a different dosing schedule. |
| General Systemic Toxicity | Perform a complete blood count (CBC) to check for severe myelosuppression and a full serum chemistry panel to assess for other organ damage. | If severe toxicity is observed across multiple parameters, the dose and/or schedule of this compound may need to be significantly altered. |
Issue 2: Evidence of Myelosuppression (Low Blood Cell Counts)
Problem: Complete blood counts (CBCs) from treated animals show significant neutropenia, thrombocytopenia, or anemia.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Investigation | Management Strategy |
|
Improving the therapeutic index of (R)-Odafosfamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at improving the therapeutic index of (R)-Odafosfamide (also known as OBI-3424).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a prodrug that is selectively activated by the enzyme aldo-keto reductase 1C3 (AKR1C3) into a potent DNA-alkylating agent.[1][2][3] This active metabolite then forms cross-links with DNA, leading to cell death.[1] Its targeted activation in cancer cells overexpressing AKR1C3 is designed to improve its therapeutic index compared to traditional non-selective alkylating agents.[1]
Q2: In which cancer types is this compound expected to be most effective?
A2: this compound is most effective in cancers with high expression of the AKR1C3 enzyme. Preclinical and clinical studies have focused on hepatocellular carcinoma (HCC), castrate-resistant prostate cancer (CRPC), and T-cell acute lymphoblastic leukemia (T-ALL), which are known to have significant AKR1C3 expression.[1][2][4]
Q3: What is the recommended storage and handling for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, are stable for up to one month at -20°C and for up to six months at -80°C.[1] It is recommended to protect solutions from light.[1] As with all cytotoxic agents, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn during handling. All waste materials should be disposed of in accordance with institutional and national guidelines for hazardous chemical waste.
Q4: What are the known dose-limiting toxicities of this compound in a clinical setting?
A4: In a Phase 1 clinical trial (NCT03592264), the primary dose-limiting toxicities (DLTs) observed were thrombocytopenia (low platelet count) and anemia (low red blood cell count).[1]
II. Troubleshooting Guides
In Vitro Experiments
Issue 1: High variability or inconsistent results in cell viability/cytotoxicity assays.
-
Potential Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before plating. Gently mix the cell suspension between pipetting to prevent cell settling. Use calibrated pipettes and a consistent pipetting technique for all wells.
-
-
Potential Cause 2: Edge Effects.
-
Solution: Avoid using the outer wells of 96-well plates for experimental samples as they are prone to evaporation. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Potential Cause 3: Compound Precipitation.
-
Solution: this compound is soluble in DMSO.[5] Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to prevent solvent-induced toxicity and compound precipitation. Prepare fresh dilutions of the compound from a concentrated stock solution for each experiment. If precipitation is observed, gentle warming or sonication may aid dissolution.[1]
-
-
Potential Cause 4: Assay Interference.
-
Solution: Some assay reagents can interact with the test compound. Run parallel controls with the compound in cell-free media to check for any direct reaction. If interference is suspected, consider using an alternative viability assay based on a different principle (e.g., ATP-based vs. metabolic-based).
-
Issue 2: Lower than expected cytotoxicity in AKR1C3-positive cell lines.
-
Potential Cause 1: Low AKR1C3 Expression or Activity.
-
Solution: Confirm AKR1C3 expression levels in your cell line using techniques like Western blot or qRT-PCR. Enzyme activity can also be assessed using a specific AKR1C3 activity assay. Passage number can affect protein expression, so use cells within a consistent and low passage range.
-
-
Potential Cause 2: Insufficient Incubation Time.
-
Solution: As a prodrug, this compound requires time for uptake, enzymatic conversion, and subsequent DNA damage to induce cell death. Optimize the incubation time (e.g., 48, 72, or 96 hours) to ensure sufficient time for the drug to exert its effect.
-
-
Potential Cause 3: Drug Inactivation in Culture Medium.
-
Solution: While generally stable in stock solutions, the stability of this compound in complete culture medium at 37°C over long incubation periods may be a factor. Consider refreshing the media with a new drug for longer experiments.
-
In Vivo Experiments
Issue 3: Poor tumor growth inhibition in xenograft models despite high AKR1C3 expression.
-
Potential Cause 1: Suboptimal Drug Formulation and Administration.
-
Solution: For in vivo studies in mice, this compound has been administered via intraperitoneal (i.p.) injection.[1] A common formulation involves dissolving the compound in a vehicle such as a mixture of PEG400, polysorbate 80, and saline. Ensure the formulation is clear and free of precipitates before injection. Prepare fresh formulations for each day of dosing.[1]
-
-
Potential Cause 2: Inadequate Dosing Regimen.
-
Solution: The dosing schedule can significantly impact efficacy. Preclinical studies have used weekly administrations for several weeks.[1] The dose may need to be optimized for your specific tumor model. Refer to the Maximum Tolerated Dose (MTD) data from preclinical and clinical studies to guide dose selection.
-
-
Potential Cause 3: Rapid Drug Metabolism or Clearance.
-
Solution: While preclinical pharmacokinetic data is available, the specific mouse strain used can influence drug metabolism. If poor efficacy is observed, consider conducting a pilot pharmacokinetic study in your model to determine the drug's half-life and exposure in the plasma and tumor tissue.
-
Analytical Experiments
Issue 4: Difficulty in quantifying this compound and its active metabolite (OBI-2660) by LC-MS/MS.
-
Potential Cause 1: Inefficient Extraction from Biological Matrices.
-
Solution: A protein precipitation method followed by solid-phase extraction (SPE) is a common approach for extracting small molecules from plasma or tissue homogenates. Optimize the choice of organic solvent for precipitation (e.g., acetonitrile, methanol) and the SPE cartridge and elution solvents to maximize recovery.
-
-
Potential Cause 2: Poor Ionization or Fragmentation.
-
Solution: Optimize the mass spectrometry parameters, including the ionization source (e.g., ESI positive or negative mode), cone voltage, and collision energy, to achieve optimal signal intensity and fragmentation for both the parent drug and its metabolite. Use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.
-
-
Potential Cause 3: Analyte Instability.
-
Solution: The active metabolite, a DNA-alkylating agent, may be reactive and unstable. Process samples quickly and on ice. Evaluate the stability of the analytes in the biological matrix and during the sample preparation process (e.g., freeze-thaw stability, bench-top stability).
-
III. Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound (OBI-3424)
| Cell Line/Model | Cancer Type | AKR1C3 Expression | IC₅₀ (nM) | Reference |
| H460 | Lung Cancer | High | 4.0 | [2] |
| T-ALL Cell Lines | T-cell Acute Lymphoblastic Leukemia | High | Low nM range | [1] |
| B-ALL PDXs | B-cell Acute Lymphoblastic Leukemia | - | 60.3 (median) | [1] |
| T-ALL PDXs | T-cell Acute Lymphoblastic Leukemia | High | 9.7 (median) | [1] |
| ETP-ALL PDXs | Early T-cell Precursor ALL | - | 31.5 (median) | [1] |
Table 2: Clinical Trial Data for this compound (OBI-3424) in Advanced Solid Tumors (NCT03592264)
| Parameter | Dosing Schedule A (Days 1 & 8, q21d) | Dosing Schedule B (Day 1, q21d) | Reference |
| Maximum Tolerated Dose (MTD) | 8 mg/m² | Not reached at 14 mg/m² | [1] |
| Recommended Phase 2 Dose (RP2D) | - | 12 mg/m² | [1] |
| Dose-Limiting Toxicities (DLTs) | Thrombocytopenia (Grade 3-4), Anemia (Grade 3-4) at 12 mg/m² | Grade ≥3 Anemia at 14 mg/m² | [1] |
| Most Common Treatment-Related Adverse Events (TRAEs) | Anemia (64%), Thrombocytopenia (51%), Nausea (26%), Fatigue (21%) | Anemia (64%), Thrombocytopenia (51%), Nausea (26%), Fatigue (21%) | [1] |
IV. Experimental Protocols & Methodologies
Protocol 1: General In Vitro Cytotoxicity Assay (e.g., MTT/XTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used).
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Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay: Add the viability reagent (e.g., MTT, XTT) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: If using MTT, add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) and read the absorbance at the appropriate wavelength. For XTT, read the absorbance directly.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot for AKR1C3 Expression
-
Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AKR1C3 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
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Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
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Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
V. Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. OBI-3424, a novel AKR1C3-activated prodrug, exhibits potent efficacy against preclinical models of T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel selective AKR1C3-activated prodrug AST-3424/OBI-3424 exhibits broad anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promocell.com [promocell.com]
- 5. OBI-3424 (TH-3424, Odafosfamide) | DNA alkylating agent | Probechem Biochemicals [probechem.com]
Addressing variability in (R)-Odafosfamide PDX model outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-Odafosfamide in Patient-Derived Xenograft (PDX) models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in tumor response to this compound across our PDX models. What is the primary cause of this variability?
A1: The primary driver of variability in response to this compound is the differential expression of the enzyme Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) in the tumor tissue.[1][2][3][4] this compound is a prodrug that requires activation by AKR1C3 to be converted into its potent DNA-alkylating form.[1][5] Therefore, PDX models with high levels of AKR1C3 expression are expected to be sensitive to the drug, while those with low or no expression will likely be resistant.[1][4]
Q2: How can we determine if our PDX models are suitable for this compound studies?
A2: Before initiating in vivo studies, it is crucial to characterize the AKR1C3 expression levels in your PDX models. This can be achieved through several methods:
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Immunohistochemistry (IHC): A semi-quantitative method to assess protein expression in tumor sections.
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Western Blot: To quantify AKR1C3 protein levels in tumor lysates.
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RNA Sequencing (RNA-Seq) or qPCR: To measure AKR1C3 mRNA expression levels.
A strong correlation has been demonstrated between high AKR1C3 expression and the in vitro and in vivo efficacy of this compound.[1][2]
Q3: We have confirmed high AKR1C3 expression in our PDX model, but we still see inconsistent tumor growth inhibition. What are other potential sources of variability?
A3: Beyond AKR1C3 expression, several factors inherent to PDX models can contribute to inconsistent results:
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Intratumoral Heterogeneity: The original patient tumor is a mosaic of different cell populations. When a tumor fragment is implanted to create a PDX model, it may not represent the full heterogeneity of the original tumor.[6][7][8] This can lead to different subclones with varying sensitivities to the drug dominating in different mice.
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Model Integrity and Passage Number: Over successive passages, PDX models can undergo genetic drift and stromal evolution, where the human stroma is replaced by murine stroma.[9][10] It is advisable to use low-passage number PDX models and regularly re-verify their characteristics.
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Experimental Design and Execution:
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Initial Tumor Volume: Starting treatment when tumors are within a narrow size range is critical for uniform study outcomes.[11]
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Cohort Size: A sufficient number of animals per group (typically 8-10) is necessary to achieve statistical power and account for individual variations.[11]
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Drug Formulation and Administration: Inconsistent preparation or administration of this compound can lead to variable drug exposure. Ensure the drug is properly solubilized and administered consistently (e.g., correct intravenous injection technique).
-
Q4: Some of our PDX tumors are not growing, or are growing much slower than expected. What could be the issue?
A4: Poor tumor engraftment or slow growth can be attributed to several factors:
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Quality of the Initial Patient Tissue: The viability and quality of the tumor sample used to establish the PDX model are critical.
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Mouse Strain: The choice of immunodeficient mouse strain can impact engraftment rates.[12]
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Engraftment Site: Subcutaneous versus orthotopic implantation can influence tumor take rates and growth characteristics.[12]
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Tumor Type: Some cancer types have inherently lower engraftment rates in PDX models.[12]
Q5: We are concerned about murine cell contamination in our PDX models. How can this affect our results and how can we check for it?
A5: Murine cell contamination can significantly skew experimental results, including drug efficacy studies.[13] It is important to periodically authenticate your PDX models to ensure they are of human origin. This can be done using species-specific PCR assays. Several studies have reported that murine stroma can replace the human stroma over time, which can impact the tumor microenvironment and response to therapy.[9][10]
Data on this compound Efficacy in PDX Models
The following tables summarize the relationship between AKR1C3 expression and the efficacy of this compound (also referred to as OBI-3424 or AST-3424) in various PDX models.
Table 1: Efficacy of this compound in T-cell Acute Lymphoblastic Leukemia (T-ALL) PDX Models
| PDX Model | AKR1C3 Expression Level | Treatment Regimen | Outcome | Reference |
| T-ALL PDX Panel (9 models) | High in T-ALL | This compound | Significant prolongation of event-free survival (17.1–77.8 days) | [14] |
| B-ALL PDX (AKR1C3 negative) | Low/Negative | This compound | No significant response | [14] |
| B-ALL PDX transduced with AKR1C3 | High | This compound | Sensitized to treatment, significant EFS prolongation | [14] |
Table 2: Efficacy of this compound in Solid Tumor PDX Models
| PDX Model | Cancer Type | AKR1C3 Expression Level | Treatment Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| PA1280 | Pancreatic | High | This compound | Significant TGI | [2][3] |
| GA6201 | Gastric | High | This compound | Significant TGI | [2] |
| LU2505 | Lung | High | This compound | Significant TGI | [2] |
| LU2057 | Lung | Low | This compound | No significant TGI | [2] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in a vehicle suitable for intravenous administration, such as a solution of 5% dextrose in water (D5W) or a specified buffer provided by the manufacturer. The final concentration should be calculated based on the desired dose and the weight of the animals.
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Dosing: A commonly used dosage in preclinical PDX models is 2.5 mg/kg, administered intravenously (IV) once weekly for a cycle of 3 weeks.[5] However, the optimal dose and schedule may vary depending on the PDX model and study objectives.
-
Administration: Administer the reconstituted this compound solution via tail vein injection. Ensure proper technique to deliver the full dose into the bloodstream.
-
Monitoring: Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, or signs of distress. Body weight should be measured 2-3 times per week.
Protocol 2: Immunohistochemistry (IHC) for AKR1C3 Expression in PDX Tumor Tissue
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Tissue Preparation: Fix fresh PDX tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on positively charged slides.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 10 minutes each).
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Immerse in 100% ethanol (B145695) (2 changes, 10 minutes each).
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Immerse in 95%, 70%, and 50% ethanol for 5 minutes each.
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Rinse with deionized water.
-
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath according to standard protocols.
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Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific antibody binding with a protein block solution (e.g., normal goat serum).
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Primary Antibody Incubation: Incubate the slides with a validated primary antibody against AKR1C3 at a predetermined optimal dilution overnight at 4°C.
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Secondary Antibody and Detection: Use a suitable HRP-conjugated secondary antibody and a DAB substrate kit for visualization.
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Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate the slides through graded alcohols and xylene, and coverslip with a permanent mounting medium.
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Scoring: Evaluate the staining intensity and percentage of positive tumor cells. An H-score can be calculated to semi-quantitatively assess the expression level.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: this compound activation pathway and a typical PDX experimental workflow.
Troubleshooting Logic for Response Variability
Caption: A troubleshooting flowchart for investigating variability in this compound PDX studies.
References
- 1. A novel selective AKR1C3-activated prodrug AST-3424/OBI-3424 exhibits broad anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascentawits.com [ascentawits.com]
- 4. A novel selective AKR1C3-activated prodrug AST-3424/OBI-3424 exhibits broad anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Maintaining Tumour Heterogeneity in Patient-Derived Tumour Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient-Derived Xenograft Models to Improve Targeted Therapy in Epithelial Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A systematic review of the validity of patient derived xenograft (PDX) models: the implications for translational research and personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. aacrjournals.org [aacrjournals.org]
Stabilizing (R)-Odafosfamide in solution for long-term experiments
Welcome to the technical support center for (R)-Odafosfamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting long-term experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a phosphorodiamidate prodrug that is selectively activated in cancer cells expressing high levels of the aldo-keto reductase 1C3 (AKR1C3) enzyme. Upon entering a target cell, AKR1C3 metabolizes this compound into a potent DNA-alkylating agent. This active metabolite then cross-links DNA, leading to cell cycle arrest and apoptosis.
Q2: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is crucial to adhere to the following storage recommendations for your stock solutions.
| Storage Temperature | Duration | Special Instructions |
| -80°C | Up to 6 months | Protect from light. |
| -20°C | Up to 1 month | Protect from light. Avoid repeated freeze-thaw cycles. |
Q3: How stable is this compound in aqueous solutions and cell culture media?
Phosphorodiamidate prodrugs are generally reported to be relatively stable against chemical hydrolysis in acidic and neutral pH conditions. However, their stability can be influenced by temperature, pH, and the components of the cell culture medium, particularly enzymes like esterases that may be present in serum. For long-term experiments, it is highly recommended to empirically determine the stability of this compound under your specific experimental conditions.
Q4: What are the potential degradation pathways for this compound?
The primary chemical degradation pathway for phosphorodiamidate prodrugs in aqueous solution is the hydrolysis of the P-N bond.[1] This process can be catalyzed by acidic conditions.[1] Enzymatic degradation within cell culture media, potentially by esterases or phosphoramidases present in fetal bovine serum (FBS), can also contribute to the breakdown of the prodrug before it reaches the target cells.
Troubleshooting Guides
This section addresses common issues that may arise during the use of this compound in long-term experiments.
Problem 1: Inconsistent or lower-than-expected drug activity in cell-based assays.
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Possible Cause 1: Degradation of this compound in working solutions.
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Solution: Prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods. If you suspect degradation is occurring during the experiment, consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). To confirm degradation, you can perform a stability study as outlined in the Experimental Protocols section.
-
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Possible Cause 2: Low expression of AKR1C3 in your cell line.
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Solution: Confirm the expression level of the AKR1C3 enzyme in your target cell line using techniques such as Western blot or qPCR. This compound's potency is directly correlated with the expression of this activating enzyme.
-
-
Possible Cause 3: Adsorption to plasticware.
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Solution: Like many small molecules, this compound may adsorb to the surface of plastic labware, reducing its effective concentration. To mitigate this, consider using low-adhesion microplates and tubes.
-
Problem 2: Variability in experimental results between different batches of experiments.
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Possible Cause 1: Inconsistent preparation of stock or working solutions.
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Solution: Ensure that stock solutions are prepared consistently and stored correctly. Use calibrated pipettes and high-purity solvents. When preparing working solutions, add the stock solution to the pre-warmed cell culture medium and mix thoroughly to ensure homogeneity.
-
-
Possible Cause 2: Differences in cell culture conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a concentrated stock solution in an organic solvent and subsequent dilution into cell culture medium.
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in anhydrous, sterile Dimethyl Sulfoxide (DMSO) to achieve the desired concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.
-
Perform serial dilutions of the stock solution into the pre-warmed medium to achieve the desired final concentration for your experiment.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.1%).
-
Mix the working solution gently but thoroughly before adding it to your cell cultures.
-
Always prepare working solutions fresh for each experiment.
-
Protocol 2: Stability Assessment of this compound in Cell Culture Medium using HPLC
This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.
-
Preparation of Stability Samples:
-
Prepare a working solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments.
-
Dispense aliquots of this solution into sterile tubes for each time point you will test (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Incubate the tubes under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO₂).
-
At each designated time point, remove one tube and immediately freeze it at -80°C to halt any further degradation until analysis. The sample for time point 0 should be frozen immediately after preparation.
-
-
HPLC Analysis:
-
Develop a suitable High-Performance Liquid Chromatography (HPLC) method to separate this compound from potential degradation products. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water with a modifier like formic acid is a common starting point.[6]
-
Thaw the samples and, if necessary, process them to remove proteins and other interfering components from the cell culture medium (e.g., by protein precipitation with acetonitrile).
-
Inject the prepared samples into the HPLC system.
-
-
Data Analysis:
-
Quantify the peak area corresponding to this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the amount present at time 0.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics and estimate the half-life of the compound in your specific medium and conditions.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Activation pathway of this compound in cancer cells.
References
- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
Reducing non-specific binding of (R)-Odafosfamide in assays
Welcome, researchers! This guide is designed to help you troubleshoot and reduce non-specific binding (NSB) when working with (R)-Odafosfamide in various experimental assays. High background signals can obscure your results, leading to inaccurate data interpretation. The following FAQs and troubleshooting guides provide a systematic approach to identifying and resolving common issues.
Understanding the Mechanism of this compound
This compound is a prodrug that is selectively activated by the enzyme aldo-keto reductase 1C3 (AKR1C3) into a potent DNA-alkylating agent.[1] This targeted activation is crucial to its mechanism of action against cancer cells with high AKR1C3 expression.[1] Understanding this pathway is the first step in designing a clean and specific assay.
References
Technical Support Center: (R)-Odafosfamide Experiments and the Impact of Cell Line Contamination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Odafosfamide. It specifically addresses issues that may arise from cell line contamination, a critical factor that can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an investigational prodrug that acts as a DNA-alkylating agent. Its unique mechanism of action relies on its selective activation by the enzyme aldo-keto reductase 1C3 (AKR1C3). In cancer cells with high expression of AKR1C3, this compound is converted into a potent DNA-alkylating metabolite, leading to cell death.[1] This targeted activation is designed to spare healthy tissues with low AKR1C3 expression, potentially reducing side effects.
Q2: What is cell line contamination and why is it a concern?
A2: Cell line contamination refers to the unintentional introduction of foreign elements into a cell culture. There are two primary types of concern for researchers:
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Cell Line Cross-Contamination: This occurs when one cell line is overgrown by another, often more aggressive, cell line.[2][3] A well-known example is the widespread contamination of other cell lines by the highly proliferative HeLa cell line.[4][5][6][7][8] It is estimated that 15-36% of all cell lines are misidentified or cross-contaminated.
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Microbial Contamination: This includes contamination by bacteria, fungi, yeast, and particularly, mycoplasma. Mycoplasma are small bacteria that lack a cell wall, making them resistant to many common antibiotics and difficult to detect by visual inspection.[6]
Contamination can lead to invalid research results, compromise the reproducibility of experiments, and result in wasted time and resources.[3][9]
Q3: How can cell line contamination specifically affect my this compound results?
A3: Since the efficacy of this compound is directly dependent on the expression of AKR1C3, cell line contamination can have a profound impact on your results:
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Altered Drug Sensitivity: If your intended high-AKR1C3 expressing cell line is contaminated with a low-AKR1C3 expressing line, you may observe a misleadingly high IC50 value, suggesting that this compound is less potent than expected. Conversely, contamination of a low-AKR1C3 line with a high-expressing one could suggest a false positive result.
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Incorrect Mechanistic Studies: If you are investigating the downstream effects of this compound treatment, a contaminating cell line with a different genetic and signaling background will confound your results.
Q4: What is Mycoplasma and how can it affect my experiments?
A4: Mycoplasma are a genus of bacteria that are a common contaminant in cell cultures. They can alter a wide range of cellular processes, including metabolism, proliferation, and gene expression, which can significantly impact drug sensitivity assays.[1][10][11] For instance, some studies have shown that mycoplasma infection can increase sensitivity to certain chemotherapeutic agents, while others have demonstrated increased resistance.[1][10] Mycoplasma can also affect the expression of drug-metabolizing enzymes, which could potentially interfere with the activation of this compound by AKR1C3.
Troubleshooting Guide
This guide presents hypothetical scenarios that researchers using this compound might encounter due to cell line contamination.
Scenario 1: Unexpected Resistance to this compound in a High AKR1C3-Expressing Cell Line
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Observed Problem: You are testing this compound on a cancer cell line reported to have high AKR1C3 expression (e.g., certain liver or lung cancer lines). However, your dose-response experiments consistently yield a much higher IC50 value than expected, suggesting the cells are resistant to the drug.
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Potential Cause: Cell line cross-contamination. Your culture may be partially or completely overgrown by a different cell line with low or no AKR1C3 expression.
-
Troubleshooting Plan:
-
Quarantine the cell line: Immediately stop using the cell line in experiments and isolate the culture to prevent further contamination.
-
Perform Cell Line Authentication: Conduct Short Tandem Repeat (STR) profiling on your current working cell stock and compare it to the known STR profile of the authentic cell line.
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Analyze STR Profile: If the STR profile does not match the reference, your cell line is misidentified.
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Action: Discard the contaminated cell line and obtain a new, authenticated stock from a reputable cell bank.
-
Hypothetical Data for Scenario 1
| Cell Line | Assumed AKR1C3 Expression | Expected IC50 of this compound | Observed IC50 of this compound (Contaminated Culture) |
| HepG2 (Liver Cancer) | High | ~10 nM | > 500 nM |
| A549 (Lung Cancer) | Moderate | ~50 nM | > 1 µM |
Scenario 2: High Variability in this compound IC50 Values Between Experiments
-
Observed Problem: You are performing replicate experiments to determine the IC50 of this compound in a specific cell line. However, the calculated IC50 values are highly variable and not reproducible across different experiments.
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Potential Cause: Mycoplasma contamination. Mycoplasma can alter cellular metabolism and drug response, leading to inconsistent results.[1][10]
-
Troubleshooting Plan:
-
Quarantine the cell line: Isolate the culture immediately.
-
Test for Mycoplasma: Use a PCR-based mycoplasma detection kit to test your cell culture supernatant.
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Interpret Results: If the test is positive, your culture is contaminated.
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Action: The recommended course of action is to discard the contaminated culture. If the cell line is irreplaceable, treatment with a mycoplasma-specific antibiotic can be attempted, but the cells should be re-tested and their response to this compound re-validated after treatment.
-
Hypothetical Data for Scenario 2
| Experiment Replicate | This compound IC50 in Mycoplasma-Negative Culture | This compound IC50 in Mycoplasma-Positive Culture |
| 1 | 25 nM | 150 nM |
| 2 | 28 nM | 45 nM |
| 3 | 23 nM | 210 nM |
Experimental Protocols
Protocol 1: Cell Line Authentication using Short Tandem Repeat (STR) Profiling
STR profiling is the gold standard for authenticating human cell lines. It involves the analysis of short, repetitive DNA sequences that are highly variable between individuals.
Methodology:
-
DNA Extraction: Isolate genomic DNA from a pellet of your cultured cells using a commercially available DNA extraction kit.
-
PCR Amplification: Amplify the STR loci using a multiplex PCR kit. These kits contain fluorescently labeled primers for multiple STR markers.
-
Capillary Electrophoresis: Separate the amplified, fluorescently labeled DNA fragments by size using a genetic analyzer.
-
Data Analysis: The software generates an electropherogram showing a series of peaks for each STR marker. The position of the peak indicates the size of the allele, and the number of peaks indicates whether the cell line is homozygous or heterozygous for that marker.
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Profile Comparison: Compare the generated STR profile to the reference STR profile for the specific cell line, which can be found in databases such as the ATCC (American Type Culture Collection) or DSMZ (German Collection of Microorganisms and Cell Cultures). A match of ≥80% between the test profile and the reference profile is generally considered an authenticated match.
Interpreting STR Electropherograms:
An electropherogram displays the fluorescently detected DNA fragments as peaks.[9][10][12][13][14] Each peak corresponds to an allele at a specific STR locus. For a given locus, a single peak indicates homozygosity (both alleles are the same length), while two peaks indicate heterozygosity (the alleles are different lengths). The combination of alleles at multiple loci creates a unique genetic fingerprint for each cell line.
Protocol 2: Mycoplasma Detection by PCR
PCR-based methods are highly sensitive and specific for detecting mycoplasma contamination.
General Workflow:
-
Sample Preparation: Collect 1 ml of cell culture supernatant from a culture that is 70-90% confluent. It is recommended to culture the cells without antibiotics for at least two passages before testing.
-
DNA Extraction (Optional but Recommended): While some kits allow direct testing of the supernatant, DNA extraction can improve sensitivity and reduce inhibition.
-
PCR Amplification: Use a commercial mycoplasma PCR detection kit. These kits contain primers that target a highly conserved region of the mycoplasma genome, such as the 16S rRNA gene. The reaction mix will also typically include a positive control (mycoplasma DNA) and a negative control (water).
-
Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel.
-
Result Interpretation: The presence of a PCR product of the expected size in your sample lane indicates mycoplasma contamination. The positive control should show a band of the same size, while the negative control should be clear.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound activation in cancer cells.
Troubleshooting Workflow for Inconsistent this compound Results
References
- 1. Star Republic: Guide for Biologists [sciencegateway.org]
- 2. researchgate.net [researchgate.net]
- 3. Mycoplasma hyorhinis infection promotes gastric cancer cell motility via β‐catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. “HeLa Cells 50 Years On: The Good, The Bad, and The Ugly” (2002), by John R. Masters | Embryo Project Encyclopedia [embryo.asu.edu]
- 6. retractionwatch.com [retractionwatch.com]
- 7. HeLa - Wikipedia [en.wikipedia.org]
- 8. cbc.ca [cbc.ca]
- 9. geneticeducation.co.in [geneticeducation.co.in]
- 10. nyc.gov [nyc.gov]
- 11. Mycoplasmas and cancer: focus on nucleoside metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interpreting STR Profiles | Culture Collections [culturecollections.org.uk]
- 13. Archived | STR Data Analysis and Interpretation for Forensic Analysts | Overview | National Institute of Justice [nij.ojp.gov]
- 14. nyc.gov [nyc.gov]
Technical Support Center: (R)-Odafosfamide Tumor Delivery
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-Odafosfamide. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the delivery of this compound to tumor tissue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound (also known as OBI-3424) is a small molecule prodrug of a potent DNA alkylating agent.[1] Its mechanism relies on selective activation by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in a variety of cancers, including hepatocellular carcinoma, castrate-resistant prostate cancer, and T-cell acute lymphoblastic leukemia (T-ALL).[1] Upon activation by AKR1C3, it is converted into a powerful DNA-alkylating agent that cross-links DNA, disrupts replication, and induces cancer cell death.[1][2]
Q2: What are the main challenges in delivering this compound to tumor tissue? A2: Like many traditional chemotherapeutics, the primary challenges include a lack of specificity towards cancer cells, potential systemic toxicity to rapidly dividing healthy cells (such as bone marrow and gastrointestinal mucosa), and the development of drug resistance.[3][4][5] The low accumulation and retention of the drug in the tumor is a primary factor in the potential failure of anticancer therapy.[3] For prodrugs like this compound, ensuring sufficient concentration reaches tumor cells expressing the activating enzyme (AKR1C3) is critical for efficacy.
Q3: What general strategies can be employed to enhance the tumor-specific delivery of alkylating agents like this compound? A3: Several strategies are being explored to improve the therapeutic index of alkylating agents:
-
Nanoparticle-based Drug Delivery Systems (DDS): Encapsulating the drug in carriers like liposomes or polymeric nanoparticles can protect it from degradation, prolong circulation time, and increase accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect.[3][6]
-
Targeted Delivery: Nanocarriers can be functionalized with ligands (e.g., antibodies, aptamers) that bind to receptors overexpressed on cancer cells, improving specificity.[6]
-
Tumor Priming: Pre-treatment with certain agents can modify the tumor microenvironment to enhance the delivery of a subsequently administered drug. For example, cyclophosphamide (B585) can induce tumor cell apoptosis, reduce interstitial fluid pressure, and increase vascular perfusion, thereby improving the delivery of liposomal drugs.[7][8]
-
Over-Threshold Dosing: Administering a high dose of nanoparticles can saturate the mononuclear phagocyte system (MPS), particularly Kupffer cells in the liver, reducing systemic clearance and significantly enhancing tumor accumulation.[9]
This compound Activation and Cytotoxicity Pathway
The following diagram illustrates the selective activation of this compound in a cancer cell overexpressing the AKR1C3 enzyme.
Caption: this compound is selectively converted by the AKR1C3 enzyme in cancer cells to its active, cytotoxic form, which then alkylates DNA, leading to apoptosis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during pre-clinical evaluation.
Issue 1: Low In Vitro Cytotoxicity in Cancer Cell Lines
| Potential Cause | Troubleshooting Step | Rationale |
| Low or absent AKR1C3 expression | 1. Verify AKR1C3 expression levels in your cell line using qPCR, Western blot, or IHC. 2. Use a positive control cell line known to have high AKR1C3 expression (e.g., certain T-ALL cell lines).[1] | This compound requires AKR1C3 for its activation. Without this enzyme, the prodrug will not be converted to its cytotoxic form.[1] |
| Drug Instability | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Store stock solutions at -80°C for long-term and -20°C for short-term use, protected from light.[1] | The compound may degrade over time or with improper storage, leading to reduced potency. |
| Incorrect Assay Duration | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing cytotoxicity. | As a prodrug, this compound requires time for uptake, enzymatic conversion, and subsequent DNA damage to induce cell death. |
Issue 2: Poor In Vivo Efficacy Despite High In Vitro Potency
| Potential Cause | Troubleshooting Step | Rationale |
| Rapid Systemic Clearance | 1. Encapsulate this compound into a nanoparticle delivery system (e.g., PEGylated liposomes) to improve its pharmacokinetic profile.[10] 2. Conduct pharmacokinetic studies to measure the drug's half-life in circulation. | Nanocarriers can protect the drug from rapid clearance by the mononuclear phagocyte system (MPS), extending its circulation time and increasing the chance of tumor accumulation.[10] |
| Insufficient Tumor Accumulation | 1. Utilize a fluorescently labeled version of your delivery system to visualize biodistribution via in vivo imaging systems (IVIS). 2. Consider an "over-threshold" dosing strategy if using a nanoparticle carrier to saturate liver uptake.[9] 3. Evaluate a "tumor priming" strategy by pre-dosing with an agent like cyclophosphamide 24-72 hours before administering the this compound formulation.[7][8] | Poor efficacy is often due to an insufficient amount of the drug reaching the tumor.[3] Visualizing biodistribution can confirm this, and strategies like MPS saturation or tumor priming can actively enhance delivery. |
| Tumor Microenvironment Barriers | 1. Analyze tumor tissue for high interstitial fluid pressure (IFP) or dense extracellular matrix. 2. Combine this compound with therapies that modify the tumor stroma. | The physical environment of a solid tumor can prevent drug penetration. Strategies that alter this environment may be necessary.[7] |
Quantitative Data Summary
The following tables provide a summary of quantitative data relevant to this compound and related delivery strategies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ Value (nM) | Citation |
| H460 | Lung Cancer | 4.0 | [1] |
| T-ALL (AKR1C3-high) | T-cell Acute Lymphoblastic Leukemia | Low nM range | [1] |
| B-ALL (PDX) | B-cell Acute Lymphoblastic Leukemia | 60.3 (median) | [1] |
| T-ALL (PDX) | T-cell Acute Lymphoblastic Leukemia | 9.7 (median) | [1] |
Table 2: Impact of Nanoparticle Dosing Strategy on Tumor Accumulation
| Dosing Strategy | Phospholipid Dose | Primary Distribution Site | Relative Tumor Targeting Index (RTTI) at 72h | Citation |
| Low-Threshold | 12 mg/kg | Liver | ~0.38 | [9] |
| Over-Threshold | 50 mg/kg | Tumor | ~0.90 | [9] |
| Over-Threshold | 80 mg/kg | Tumor | ~0.90 | [9] |
Data from a study on PEGylated liposomes, demonstrating a principle applicable to nanoparticle-formulated this compound.[9]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of this compound required to inhibit the growth of a cancer cell line by 50% (IC₅₀).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Remove the medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (no cells) as a blank and cells with vehicle control (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and determine the IC₅₀ value using non-linear regression.
Protocol 2: Evaluating a Novel Delivery System for this compound
The following workflow outlines the key steps for developing and testing a new nanoparticle-based delivery system for this compound.
Caption: A generalized workflow for the preclinical development and evaluation of a nanoparticle-based delivery system for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Challenges in drug delivery to the tumors—nanoparticles in medicine [explorationpub.com]
- 4. mdpi.com [mdpi.com]
- 5. droracle.ai [droracle.ai]
- 6. media.sciltp.com [media.sciltp.com]
- 7. Cyclophosphamide-Mediated Tumor Priming for Enhanced Delivery and Antitumor Activity of HER2-Targeted Liposomal Doxorubicin (MM-302) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Enhanced tumor accumulation and therapeutic efficacy of liposomal drugs through over-threshold dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanotherapeutic Formulations for the Delivery of Cancer Antiangiogenics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Odafosfamide Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Odafosfamide in animal models. The information provided is based on studies of closely related oxazaphosphorine compounds, such as ifosfamide (B1674421) and cyclophosphamide (B585), and should be adapted as necessary for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicities observed with oxazaphosphorine compounds like this compound in animal models?
A1: Based on preclinical studies of related compounds, the primary dose-limiting toxicities are urotoxicity (hemorrhagic cystitis), nephrotoxicity, and neurotoxicity. These toxicities are largely attributed to the generation of active metabolites.
Q2: How is this compound metabolized and how does this relate to its toxicity?
A2: this compound, like other oxazaphosphorines, is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6. This activation leads to the formation of the active cytotoxic metabolite, as well as toxic byproducts such as acrolein and chloroacetaldehyde (B151913). Acrolein is a major contributor to urotoxicity, while chloroacetaldehyde is associated with nephrotoxicity and neurotoxicity. The (R)-enantiomer of the related compound ifosfamide preferentially undergoes 4-hydroxylation, leading to the generation of active and toxic metabolites.[1][2]
Q3: What is the recommended uroprotectant to be used with this compound?
A3: Mesna (B1676310) is a well-established uroprotective agent used with ifosfamide and cyclophosphamide to prevent hemorrhagic cystitis.[3][4] It works by detoxifying acrolein in the urinary tract.[4] It is highly recommended to co-administer mesna in preclinical studies with this compound.
Q4: Are there other potential protective agents that can be used to mitigate toxicities?
A4: Antioxidants such as N-acetylcysteine (NAC) and reduced glutathione (B108866) have shown potential in mitigating toxicities associated with oxazaphosphorines.[5][6] NAC may help to reduce nephrotoxicity by combating oxidative stress induced by chloroacetaldehyde.[5] Reduced glutathione has been shown to be effective against bladder damage.[6]
Troubleshooting Guides
Issue 1: Severe Urotoxicity (Hemorrhagic Cystitis) Observed
Symptoms: Hematuria, bladder wall inflammation, and irritation in study animals.
Possible Causes:
-
Insufficient dose or improper timing of mesna administration.
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High levels of the toxic metabolite acrolein in the urine.
Troubleshooting Steps:
-
Verify Mesna Dosing and Schedule: Ensure the mesna dose is adequate. A common starting point is a total mesna dose that is 60-100% of the this compound dose, administered in divided doses.
-
Optimize Mesna Timing: Administer mesna concurrently with and at several time points after this compound administration to ensure continuous protection.
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Hydration: Ensure animals are well-hydrated to promote diuresis and reduce the concentration of toxic metabolites in the bladder.
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Consider Antioxidants: Co-administration of antioxidants like reduced glutathione may offer additional protection against bladder damage.[6]
Issue 2: Signs of Nephrotoxicity
Symptoms: Elevated serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), histological evidence of renal tubular damage.
Possible Causes:
-
Accumulation of the toxic metabolite chloroacetaldehyde.[5]
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Oxidative stress in renal tissues.
Troubleshooting Steps:
-
Monitor Renal Function: Regularly monitor serum creatinine and BUN levels.
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Administer N-acetylcysteine (NAC): NAC has shown promise in preventing ifosfamide-induced nephrotoxicity by acting as an antioxidant.[5] A pilot dose-ranging study is recommended to determine the optimal protective dose of NAC for your model.
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Dose Adjustment: If nephrotoxicity persists, consider a dose reduction of this compound.
Issue 3: Neurotoxic Symptoms in Animals
Symptoms: Lethargy, confusion, ataxia, or seizures in study animals.
Possible Causes:
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Central nervous system (CNS) penetration of chloroacetaldehyde.
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Disruption of cellular metabolism in the brain.
Troubleshooting Steps:
-
Symptomatic Management: Provide supportive care for affected animals.
-
Consider Methylene (B1212753) Blue: While clinical, methylene blue has been used to treat ifosfamide-induced encephalopathy. Its mechanism is thought to involve the inhibition of monoamine oxidase and alteration of NADH-methemoglobin reductase activity. Its use in preclinical models for prophylaxis is not well-established but could be explored.
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Dose and Route of Administration: Neurotoxicity can be dose-dependent. Evaluate if a lower dose or a different route of administration (e.g., slower infusion) mitigates these effects.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Ifosfamide Enantiomers in Rats
| Parameter | (R)-Ifosfamide | (S)-Ifosfamide |
| Half-life (t½) in Male Rats (minutes) | 34.2 | 41.8 |
| Half-life (t½) in Female Rats (minutes) | 62.1 | 75.1 |
Data extrapolated from studies on Ifosfamide in Sprague-Dawley rats.[1]
Experimental Protocols
Protocol 1: Assessment of Urotoxicity
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Animal Model: Male Wistar rats (200-250g).
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Treatment:
-
Administer this compound intraperitoneally (i.p.).
-
Administer mesna at a percentage of the this compound dose at 0, 4, and 8 hours post-treatment.
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Include a control group receiving saline and a group receiving this compound without mesna.
-
-
Sample Collection:
-
Collect urine at 24 hours to assess for hematuria.
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Euthanize animals at 24 or 48 hours and collect bladders.
-
-
Analysis:
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Macroscopic evaluation of bladders for hemorrhage.
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Histopathological examination of bladder tissue for evidence of inflammation, edema, and necrosis.
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Urinalysis for red blood cells.
-
Protocol 2: Evaluation of Nephrotoxicity Mitigation
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Animal Model: Male Sprague-Dawley rats (180-220g).
-
Treatment Groups:
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Control (Saline)
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This compound alone
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This compound + N-acetylcysteine (NAC)
-
NAC alone
-
-
Dosing:
-
Administer NAC (i.p.) 30 minutes before this compound.
-
Administer this compound (i.p.).
-
-
Sample Collection:
-
Collect blood via tail vein at baseline and at 24, 48, and 72 hours post-treatment for serum creatinine and BUN analysis.
-
At 72 hours, euthanize animals and collect kidneys.
-
-
Analysis:
-
Biochemical analysis of serum for creatinine and BUN.
-
Histopathological examination of kidney sections for signs of tubular necrosis and other damage.
-
Measurement of oxidative stress markers (e.g., malondialdehyde) in kidney tissue homogenates.
-
Visualizations
Caption: Metabolism and toxicity pathway of this compound.
Caption: Experimental workflow for urotoxicity assessment.
Caption: Logical relationship of toxicity and mitigation.
References
- 1. Stereoselective pharmacokinetics of ifosfamide in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and pharmacokinetics of oxazaphosphorines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of urotoxic side effects by regional detoxification with increased selectivity of oxazaphosphorine cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detoxification of urotoxic oxazaphosphorines by sulfhydryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ifosfamide nephrotoxicity in children: a mechanistic base for pharmacological prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prevention of cyclophosphamide-induced urotoxicity by reduced glutathione and its effect on acute toxicity and antitumor activity of the alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting appropriate negative controls for (R)-Odafosfamide studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (R)-Odafosfamide in their experiments. The information is tailored for scientists and drug development professionals to ensure the appropriate selection and use of negative controls in both in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as OBI-3424, is a prodrug that functions as a potent DNA-alkylating agent.[1][2] Its unique mechanism of action relies on its selective activation by the enzyme aldo-keto reductase 1C3 (AKR1C3).[1][3][4][5] In the presence of AKR1C3, which is overexpressed in various cancers, this compound is converted to its active form, which then crosslinks DNA, leading to cancer cell death.[3][6][7] This targeted activation makes it a promising therapeutic agent for cancers with high AKR1C3 expression.
Q2: What is the most appropriate negative control for this compound?
The ideal negative control for this compound is its inactive enantiomer, (S)-Odafosfamide. Enantiomers are mirror-image isomers of a molecule, and often only one enantiomer is biologically active. While this compound is the active form, the (S)-enantiomer is expected to be significantly less active or inactive because it is not a substrate for AKR1C3. Using the (S)-enantiomer helps to ensure that the observed effects are due to the specific action of the (R)-enantiomer and not due to off-target effects of the chemical scaffold.
Q3: What other types of negative controls should I consider for my experiments?
In addition to the inactive enantiomer, other essential negative controls include:
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Vehicle Control: This is a crucial control in both in vitro and in vivo experiments. The vehicle is the solvent or medium used to dissolve and administer this compound. A vehicle control group receives the same volume and formulation of the vehicle as the treated group, but without the drug. This control accounts for any potential effects of the vehicle itself on the experimental outcome.
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Cell Lines with Low or No AKR1C3 Expression: To demonstrate the AKR1C3-dependent activity of this compound, it is important to include cancer cell lines that have low or undetectable levels of AKR1C3 expression. These cells should be significantly less sensitive to this compound treatment.
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Use of an AKR1C3 Inhibitor: Pre-treating AKR1C3-expressing cells with a specific AKR1C3 inhibitor before adding this compound should abrogate the cytotoxic effects of the drug.[3] This provides strong evidence that the activity of this compound is dependent on AKR1C3.
Troubleshooting Guides
Problem 1: High background cytotoxicity observed in my negative control group in an in vitro assay.
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Possible Cause: The vehicle used to dissolve this compound may be toxic to the cells at the concentration used.
-
Troubleshooting Step:
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Perform a dose-response experiment with the vehicle alone to determine its toxicity profile.
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If the vehicle is toxic, consider using a different, less toxic solvent.
-
Ensure the final concentration of the vehicle in the cell culture medium is as low as possible and is consistent across all treatment groups, including the vehicle control.
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Problem 2: I am not observing a significant difference in cytotoxicity between my AKR1C3-high and AKR1C3-low cell lines treated with this compound.
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Possible Cause 1: The AKR1C3 expression levels in your designated "high" and "low" cell lines may not be sufficiently different.
-
Troubleshooting Step 1:
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Confirm the AKR1C3 protein expression levels in your cell lines using a reliable method such as Western blotting or quantitative PCR.
-
Select cell lines with a more pronounced difference in AKR1C3 expression.
-
-
Possible Cause 2: The concentration of this compound used may be too high, leading to off-target, non-specific toxicity.
-
Troubleshooting Step 2:
-
Perform a dose-response curve for this compound in both cell lines to determine the optimal concentration range that demonstrates AKR1C3-dependent cytotoxicity.
-
Problem 3: In my in vivo study, the tumors in the vehicle control group are growing slower than expected.
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Possible Cause: The vehicle itself may have some anti-tumor activity or may be causing systemic toxicity in the animals, affecting their overall health and tumor growth.
-
Troubleshooting Step:
-
Review the literature for any reported effects of the chosen vehicle in the specific animal model being used.
-
Monitor the animals closely for signs of toxicity, such as weight loss or changes in behavior.
-
If toxicity is observed, consider reducing the concentration or volume of the vehicle, or selecting an alternative vehicle.
-
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines with differing AKR1C3 expression levels.
| Cell Line | Cancer Type | AKR1C3 Expression | IC50 (nM) | Reference |
| H460 | Lung Cancer | High | 4.0 | [2] |
| T-ALL PDXs | T-cell Acute Lymphoblastic Leukemia | High | 9.7 (median) | [2] |
| ETP-ALL PDXs | Early T-cell Precursor Acute Lymphoblastic Leukemia | High | 31.5 (median) | [2] |
| B-ALL PDXs | B-cell Acute Lymphoblastic Leukemia | Low | 60.3 (median) | [2] |
In Vivo Efficacy of this compound
This table presents data on the tumor growth inhibition (TGI) in a patient-derived xenograft (PDX) model of T-cell Acute Lymphoblastic Leukemia (T-ALL).
| Treatment Group | Dosing Schedule | Median Event-Free Survival (Days) | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | Once weekly for 3 weeks | 28 | 0 | [1] |
| This compound (0.5-2.5 mg/kg) | Once weekly for 3 weeks | 45.1 - 105.8 | >100 (regression) | [1][5] |
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Methodology:
-
Cell Culture: Culture cancer cell lines with varying AKR1C3 expression in their recommended growth medium.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound and the negative control (e.g., (S)-Odafosfamide) in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds in culture medium.
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Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of the test compounds and controls. Include a vehicle-only control group.
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Incubation: Incubate the plates for a specified period (e.g., 72 hours).
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Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in an animal model.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID) for the engraftment of human cancer cells.
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Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., a T-ALL PDX model with high AKR1C3 expression) into the flank of each mouse.[8]
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Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
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Randomization: Once tumors reach a specified volume, randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the formulation of this compound and the vehicle control. Administer the treatment to the respective groups via the desired route (e.g., intraperitoneal injection) and schedule (e.g., once weekly for three weeks).[2]
-
Efficacy Assessment: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or based on other ethical considerations. Tumor growth inhibition is calculated at the end of the study.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel selective AKR1C3-activated prodrug AST-3424/OBI-3424 exhibits broad anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel selective AKR1C3-activated prodrug AST-3424/OBI-3424 exhibits broad anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OBI-3424, a novel AKR1C3-activated prodrug, exhibits potent efficacy against preclinical models of T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Interpreting unexpected results in (R)-Odafosfamide experiments
Welcome to the technical support center for (R)-Odafosfamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a prodrug that is selectively activated by the enzyme aldo-keto reductase 1C3 (AKR1C3).[1] Once activated, it is converted into a potent DNA-alkylating agent that cross-links DNA, leading to cell cycle arrest and apoptosis.[2][3] This targeted activation makes it particularly effective against tumors with high AKR1C3 expression.[1]
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
A2: Lack of response could be due to several factors:
-
Low or absent AKR1C3 expression: The cell line you are using may not express sufficient levels of the AKR1C3 enzyme required to activate the prodrug.
-
Drug degradation: Improper storage or handling of the compound can lead to its degradation. This compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month), protected from light.[1]
-
Cellular resistance mechanisms: Cells can develop resistance to alkylating agents through various mechanisms, such as enhanced DNA repair, altered drug efflux, or mutations in the drug target.[4][5]
Q3: I am observing high levels of toxicity in my control cell lines. What could be the cause?
A3: While this compound is designed for selective activation, some off-target effects or non-specific activation could occur, especially at high concentrations. Consider the following:
-
High drug concentration: The concentration used might be too high, leading to non-specific cytotoxicity. A dose-response experiment is recommended to determine the optimal concentration.
-
Metabolism by other enzymes: While AKR1C3 is the primary activator, other enzymes might metabolize this compound into toxic byproducts, similar to how cytochrome P450 enzymes metabolize related compounds like ifosfamide.[6][7]
-
Contamination: Ensure that the drug stock or cell culture is not contaminated.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound across experiments.
This guide will help you troubleshoot variability in the half-maximal inhibitory concentration (IC50) of this compound in your cell-based assays.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Variable AKR1C3 Expression | Verify and normalize AKR1C3 expression levels in your cell lines before each experiment using techniques like qPCR or Western blotting. |
| Inconsistent Cell Health and Density | Ensure consistent cell passage number, confluency, and viability for all experiments. Plate cells at a consistent density. |
| Drug Stock Instability | Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Assay Variability | Standardize all assay parameters, including incubation times, reagent concentrations, and detection methods. Include positive and negative controls in every plate. |
Experimental Protocol: Verifying AKR1C3 Expression
-
Cell Lysis: Lyse cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against AKR1C3 overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and imaging system.
-
Normalize to a loading control like GAPDH or β-actin.
-
Issue 2: Unexpected resistance to this compound in a previously sensitive cell line.
This guide addresses the scenario where a cell line that was previously sensitive to this compound begins to show a resistant phenotype.
Logical Workflow for Investigating Resistance
Caption: Troubleshooting workflow for acquired resistance.
Signaling Pathways
Activation and Cytotoxicity Pathway of this compound
This compound's therapeutic effect is contingent on its intracellular activation and subsequent interaction with DNA.
Caption: Activation pathway of this compound.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity of this compound in various cancer cell lines. This data can be used as a reference for expected IC50 values.
| Cell Line | Cancer Type | AKR1C3 Expression | IC50 (nM) | Reference |
| H460 | Lung Cancer | High | 4.0 | [1] |
| T-ALL PDX | T-cell Acute Lymphoblastic Leukemia | High | 9.7 (median) | [1] |
| B-ALL PDX | B-cell Acute Lymphoblastic Leukemia | Variable | 60.3 (median) | [1] |
| ETP-ALL PDX | Early T-cell Precursor ALL | High | 31.5 (median) | [1] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Resistance to fosfomycin: Mechanisms, Frequency and Clinical Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism and transport of oxazaphosphorines and the clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
Optimizing incubation times for (R)-Odafosfamide treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Odafosfamide. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a prodrug that is selectively activated by the enzyme aldo-keto reductase 1C3 (AKR1C3).[1] Once activated, it becomes a potent DNA-alkylating agent, which can induce DNA damage and subsequently lead to cell death in cancer cells with high AKR1C3 expression.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable, with protection from light.[1]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound can be dissolved in various solvent systems depending on the experimental needs. Common solvent systems include:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline for a solubility of ≥ 5 mg/mL.[1]
-
10% DMSO, 90% (20% SBE-β-CD in Saline) for a solubility of ≥ 2.5 mg/mL.[1]
-
10% DMSO, 90% Corn Oil for a solubility of ≥ 2.5 mg/mL.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Q4: What is the stability of this compound in aqueous solutions?
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed
| Potential Cause | Troubleshooting Step |
| Low AKR1C3 expression in the cell line. | Verify the AKR1C3 expression level in your target cells using techniques like Western blot or qPCR. This compound requires AKR1C3 for activation.[1] |
| Incorrect incubation time. | Optimize the incubation time. A short incubation may not be sufficient for drug activation and DNA damage to occur. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| Drug degradation. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Suboptimal drug concentration. | Perform a dose-response experiment with a wide range of concentrations to determine the optimal cytotoxic concentration for your specific cell line. |
Issue 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well and that the cells are in the logarithmic growth phase at the time of treatment. |
| Precipitation of the compound. | Visually inspect the media for any signs of precipitation after adding this compound. If precipitation is observed, try a different solvent system or sonicate the solution before adding it to the cells.[1] |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile media or PBS. |
| Inconsistent incubation conditions. | Ensure that the incubator provides a stable environment with consistent temperature, humidity, and CO2 levels. |
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time |
| H460 | Lung Cancer | 4.0 | Not Specified |
| T-ALL (High AKR1C3) | T-cell Acute Lymphoblastic Leukemia | Low nM range | Not Specified |
| B-ALL (PDX) | B-cell Acute Lymphoblastic Leukemia | 60.3 (median) | Not Specified |
| T-ALL (PDX) | T-cell Acute Lymphoblastic Leukemia | 9.7 (median) | Not Specified |
| ETP-ALL (PDX) | Early T-cell Precursor Acute Lymphoblastic Leukemia | 31.5 (median) | Not Specified |
| (Data sourced from MedChemExpress and has not been independently confirmed)[1] |
Experimental Protocols
Protocol 1: Determination of Optimal Incubation Time
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From this stock, prepare serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with a concentration of this compound that is known to be moderately cytotoxic (e.g., around the estimated IC50 value). Include a vehicle control (medium with the same concentration of the solvent used to dissolve the drug).
-
Incubation: Incubate the plates for various time points (e.g., 12, 24, 48, 72, and 96 hours).
-
Viability Assay: At each time point, assess cell viability using a suitable assay, such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Plot cell viability against incubation time to determine the time point at which the desired level of cytotoxicity is achieved.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Simplified signaling pathway of this compound action.
Caption: Troubleshooting workflow for low cytotoxicity.
References
Validation & Comparative
A Comparative Guide: (R)-Odafosfamide Versus Ifosfamide in AKR1C3-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of (R)-Odafosfamide (also known as AST-3424 or OBI-3424) and the established chemotherapeutic agent ifosfamide (B1674421), with a particular focus on their activity in cancers characterized by high expression of the aldo-keto reductase 1C3 (AKR1C3) enzyme.
Executive Summary
This compound is a next-generation, AKR1C3-activated prodrug designed for targeted delivery of a potent DNA alkylating agent to tumors overexpressing this enzyme. This targeted activation mechanism suggests a potential for enhanced efficacy and a more favorable safety profile compared to traditional alkylating agents like ifosfamide, which undergoes systemic activation by cytochrome P450 (CYP) enzymes. Preclinical data indicate that this compound exhibits potent, selective cytotoxicity against AKR1C3-positive cancer cells, while ifosfamide displays broader, non-targeted activity. This guide synthesizes available preclinical data to facilitate a direct comparison of these two agents.
Data Presentation
Table 1: Comparative in Vitro Cytotoxicity of this compound and Ifosfamide in Cancer Cell Lines
| Drug | Cancer Type | Cell Line | AKR1C3 Expression | IC50 | Citation(s) |
| This compound | T-cell Acute Lymphoblastic Leukemia (T-ALL) | T-ALL PDXs | High | Median: 9.7 nM | [1] |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | B-ALL PDXs | Low | Median: 60.3 nM | [1] | |
| Hepatocellular Carcinoma | HepG2 | High | Not explicitly stated, but potent cytotoxicity demonstrated | [2] | |
| Castration-Resistant Prostate Cancer | VCaP | High | Not explicitly stated, but potent cytotoxicity demonstrated | [2] | |
| Ifosfamide | Fibrosarcoma | HT1080 | Not specified | 0.38 mM | [3] |
| Non-Small Cell Lung Carcinoma | MX1 | Not specified | 10.8 µM (for active metabolite 4-hydroxy-IFO) | [2] | |
| Non-Small Cell Lung Carcinoma | S117 | Not specified | 25.0 µM (for active metabolite 4-hydroxy-IFO) | [2] | |
| Hepatocellular Carcinoma | HepG2 | Not specified | 133 µM | [4] |
Note: Direct head-to-head IC50 comparisons in the same AKR1C3-positive cell lines are limited in the available literature. The data presented are from various studies and should be interpreted with consideration of the different experimental conditions.
Table 2: Comparative in Vivo Efficacy of this compound and Ifosfamide in Xenograft Models
| Drug | Cancer Type | Model | Key Efficacy Endpoint | Result | Citation(s) |
| This compound | T-cell Acute Lymphoblastic Leukemia (T-ALL) | PDX models | Event-Free Survival (EFS) | Significantly prolonged EFS (17.1–77.8 days) | [1][5] |
| Pancreatic Cancer, Liver Cancer, Gastric Cancer, Kidney Cancer, Prostate Cancer | CDX and PDX models | Tumor Growth Inhibition | Significant tumor growth inhibition in AKR1C3-high models | [4][6] | |
| Ifosfamide | Various human tumors (Breast, Lung, Testicular, Sarcoma) | Xenografts in nude mice | Tumor Regression | Induced tumor regression in 15 out of 43 tested xenografts (36%) | [7] |
| Hepatocellular Carcinoma | Inoperable localized HCC (clinical) | Objective Response Rate | 37.5% partial remission | [6] | |
| Metastatic Castration-Resistant Prostate Cancer | Clinical trial | Objective Response Rate | 21.3% | [8][9] |
Mechanism of Action and Activation Pathways
This compound and ifosfamide are both prodrugs that require metabolic activation to exert their cytotoxic effects. However, their activation pathways, and consequently their mechanisms of selectivity, are fundamentally different.
This compound is specifically designed to be a substrate for AKR1C3.[1] In AKR1C3-expressing cancer cells, the enzyme reduces a ketone moiety on the this compound molecule, initiating a cascade that releases a potent DNA alkylating agent, a bis-alkylating moiety known as AST-2660.[7] This active metabolite then forms covalent bonds with DNA, leading to interstrand cross-links, inhibition of DNA replication, and ultimately, apoptosis of the cancer cell. The selectivity of this compound is therefore intrinsically linked to the expression of AKR1C3 in the tumor.
Ifosfamide , on the other hand, is a structural analog of cyclophosphamide (B585) and is activated systemically, primarily in the liver, by CYP450 enzymes, including CYP3A4 and CYP2B6.[4] This enzymatic hydroxylation generates the active metabolite, isophosphoramide mustard, which is a bifunctional alkylating agent that cross-links DNA.[4] However, the metabolism of ifosfamide also produces toxic byproducts, namely chloroacetaldehyde (B151913) and acrolein. Chloroacetaldehyde is associated with neurotoxicity, while acrolein is a major contributor to hemorrhagic cystitis, a significant dose-limiting toxicity.[10]
Experimental Protocols
The following are generalized protocols representative of the methodologies used in the preclinical evaluation of this compound and ifosfamide.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a drug that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cancer cell lines with varying levels of AKR1C3 expression are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or the active metabolite of ifosfamide (4-hydroxyifosfamide) for 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.[4]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the drugs in a living organism.
-
Xenograft Establishment: Human cancer cells (from cell lines or patient-derived tumors) are subcutaneously injected into immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), and tumor volume is measured regularly using calipers.
-
Drug Administration: Mice are randomized into treatment groups and receive either this compound, ifosfamide, or a vehicle control. Dosing schedules and routes of administration (e.g., intravenous, intraperitoneal) are determined based on the drug's properties and prior studies.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition, calculated by comparing the tumor volumes in the treated groups to the control group. Other endpoints may include event-free survival and assessment of biomarkers in the tumor tissue.[1][7]
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study to assess drug-related toxicity.
Discussion and Conclusion
The preclinical data strongly suggest that this compound has a distinct advantage over ifosfamide in the context of AKR1C3-positive cancers. Its targeted activation mechanism leads to potent and selective cytotoxicity in tumor cells overexpressing the enzyme, as evidenced by low nanomolar IC50 values and significant tumor growth inhibition in xenograft models.[1][2] This selectivity is a key differentiator from ifosfamide, which relies on systemic activation and is associated with significant off-target toxicities.
While direct comparative preclinical studies are needed to definitively quantify the therapeutic index of this compound relative to ifosfamide in AKR1C3-positive models, the existing evidence supports the continued investigation of this compound as a promising targeted therapy. The use of AKR1C3 as a biomarker to select patients most likely to respond to this compound therapy is a critical component of its ongoing clinical development.[11] For researchers and drug development professionals, this compound represents a compelling example of a rationally designed, targeted prodrug with the potential to improve outcomes for patients with AKR1C3-driven malignancies.
References
- 1. Cytotoxic Activity of Anticancer Drugs on Hepatocellular Carcinoma Cells in Hypoxic-Hyponutritional Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Synergistic Eradication of Fibrosarcoma With Acquired Ifosfamide Resistance Using Methionine Restriction Combined With Ifosfamide in Nude-mouse Models | In Vivo [iv.iiarjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of childhood acute lymphoblastic leukemia xenograft models for the preclinical evaluation of new therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A prospective phase II trial to evaluate the efficacy and toxicity of hepatic arterial infusion of ifosfamide in patients with inoperable localized hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical phase II study of ifosfamide in human tumour xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Ifosfamide and Mesna in Metastatic Castration-Resistant Prostate Cancer after Taxane-Based Chemotherapy and Novel Hormonal Therapy Failure [e-crt.org]
- 9. Efficacy and Safety of Ifosfamide and Mesna in Metastatic Castration-Resistant Prostate Cancer after Taxane-Based Chemotherapy and Novel Hormonal Therapy Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Phase II study of high-dose ifosfamide in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Alkylating Agents: (R)-Odafosfamide Versus Cyclophosphamide
In the landscape of DNA alkylating cancer therapies, a new contender, (R)-Odafosfamide, is emerging with a targeted approach that sets it apart from the long-established cyclophosphamide (B585). This guide provides a comprehensive comparison of the efficacy, mechanisms of action, and experimental data for these two compounds, offering valuable insights for researchers, scientists, and drug development professionals.
This compound, a prodrug activated by the enzyme aldo-keto reductase 1C3 (AKR1C3), demonstrates a promising efficacy profile, particularly in cancers with high AKR1C3 expression. This targeted activation mechanism contrasts with the broader activation of cyclophosphamide by hepatic cytochrome P450 (CYP) enzymes, potentially offering a wider therapeutic window and reduced off-target toxicity for this compound.
At a Glance: Key Differences in Mechanism and Efficacy
| Feature | This compound | Cyclophosphamide |
| Activation Enzyme | Aldo-keto reductase 1C3 (AKR1C3) | Cytochrome P450 (CYP) enzymes (primarily CYP2B6, CYP2C19, CYP3A4)[1] |
| Activation Site | Primarily in AKR1C3-expressing tumor cells | Primarily in the liver[2][3] |
| Active Metabolite | Phosphoramide (B1221513) mustard analogue | Phosphoramide mustard and acrolein[2][4] |
| Targeted Efficacy | High in tumors with elevated AKR1C3 expression (e.g., T-ALL, certain solid tumors) | Broad-spectrum activity against various cancers[3] |
| Key Advantage | Potential for targeted therapy with reduced systemic toxicity | Decades of clinical experience and proven efficacy in various regimens |
Deep Dive into the Mechanisms of Action
The distinct activation pathways of this compound and cyclophosphamide are central to their differing efficacy and safety profiles.
This compound: Precision Targeting through AKR1C3
This compound is a rationally designed prodrug that remains largely inert until it encounters the AKR1C3 enzyme. This enzyme is overexpressed in a variety of malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), and certain solid tumors, while having limited expression in normal tissues.[5][6] This differential expression provides a basis for tumor-selective activation.
Upon entering an AKR1C3-expressing cancer cell, this compound is metabolized to its active form, a potent DNA alkylating agent analogous to phosphoramide mustard. This active metabolite then cross-links DNA, leading to irreparable damage and subsequent cancer cell death.
Cyclophosphamide: A Broad-Spectrum Veteran
Cyclophosphamide, a cornerstone of chemotherapy for decades, is also a prodrug, but its activation is not tumor-specific. It is primarily metabolized in the liver by a range of CYP enzymes.[2][3] This process generates two key metabolites: phosphoramide mustard, the primary cytotoxic agent, and acrolein, a metabolite responsible for significant side effects such as hemorrhagic cystitis.[2][4]
Phosphoramide mustard, like the active metabolite of this compound, is a potent DNA alkylating agent that induces cell death.[4] However, because cyclophosphamide is activated systemically in the liver, both cancerous and healthy rapidly dividing cells can be affected, leading to a narrower therapeutic index and a well-documented side-effect profile.[3]
Preclinical Efficacy: A Comparative Look
Direct head-to-head in vivo comparisons of this compound and cyclophosphamide are limited in publicly available literature. However, preclinical studies of each agent provide valuable insights into their respective potencies.
This compound in T-Cell Acute Lymphoblastic Leukemia (T-ALL)
Studies have demonstrated the potent and selective activity of this compound in preclinical models of T-ALL, a malignancy characterized by high AKR1C3 expression.[5][7]
In Vitro Cytotoxicity: In a panel of T-ALL cell lines, this compound exhibited potent cytotoxicity with IC50 values in the low nanomolar range. This effect was significantly correlated with the level of AKR1C3 expression.[5]
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models: In in vivo studies using T-ALL PDX models, treatment with this compound led to significant tumor growth inhibition and prolonged survival.[5]
| PDX Model | This compound Dose | Outcome |
| T-ALL-1 | 50 mg/kg, weekly | Significant tumor regression |
| T-ALL-2 | 50 mg/kg, weekly | Prolonged survival |
Cyclophosphamide: Broad Efficacy in Various Models
Cyclophosphamide has been extensively studied in a wide range of preclinical models, demonstrating its broad-spectrum antitumor activity.
In Vitro Cytotoxicity of Active Metabolite: A direct comparison of the in vitro cytotoxic activity of 4-hydroperoxycyclophosphamide (a pre-activated form of cyclophosphamide) and 4-hydroperoxyifosfamide (B1203742) (structurally related to the activated form of this compound) was performed on human acute lymphoblastic (MOLT-4) and myeloblastic (ML-1) leukemia cell lines. The study found that 4-hydroperoxycyclophosphamide was more cytotoxic against these leukemia cells than 4-hydroperoxyifosfamide.[8]
In Vivo Efficacy in Xenograft Models: Numerous studies have established the in vivo efficacy of cyclophosphamide in various xenograft models. For example, in a Lewis lung carcinoma model, cyclophosphamide administered at 25 mg/kg every other day significantly reduced tumor growth.[9]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of preclinical findings. Below are representative protocols for evaluating the in vivo efficacy of these agents.
This compound Efficacy in a T-ALL Patient-Derived Xenograft (PDX) Model
1. Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent rejection of the human-derived tumor tissue.[10][11]
2. PDX Establishment: Patient-derived T-ALL cells are implanted into the mice.[10][12][13][14]
3. Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
4. Treatment Administration: this compound is administered via an appropriate route (e.g., intravenous injection) at a predetermined dose and schedule. A vehicle control group receives the formulation without the active drug.
5. Efficacy Evaluation:
- Tumor Volume: Tumor size is measured regularly (e.g., twice weekly) with calipers.
- Survival: The lifespan of the mice in each group is monitored.
- Toxicity: Animal body weight and general health are monitored as indicators of toxicity.
Cyclophosphamide Efficacy in a Solid Tumor Xenograft Model
1. Animal Model: Immunocompromised mice (e.g., athymic nude mice) are commonly used for solid tumor xenograft studies.[15][16][17]
2. Cell Line Implantation: A human cancer cell line (e.g., lung, breast) is injected subcutaneously into the flank of the mice.[18]
3. Tumor Growth and Randomization: Similar to the PDX model, mice are randomized into groups once tumors reach a palpable size.
4. Treatment Administration: Cyclophosphamide is typically administered intraperitoneally or intravenously. Dosing schedules can vary, including single high doses or metronomic (low, frequent) dosing.[9][19]
5. Efficacy Evaluation: The same parameters as for the this compound study (tumor volume, survival, and toxicity) are monitored.
Conclusion and Future Directions
This compound represents a promising, targeted alternative to cyclophosphamide, particularly for malignancies characterized by high AKR1C3 expression. Its tumor-selective activation mechanism holds the potential for improved efficacy and a more favorable safety profile. While direct comparative in vivo studies are needed to definitively establish its superiority, the existing preclinical data for this compound is highly encouraging.
Future research should focus on head-to-head preclinical trials directly comparing the efficacy and toxicity of this compound and cyclophosphamide in a range of tumor models with varying AKR1C3 expression levels. Furthermore, clinical investigations will be crucial to translate these promising preclinical findings into tangible benefits for cancer patients. The development of companion diagnostics to identify patients with high AKR1C3-expressing tumors will be essential for the successful clinical implementation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]
- 5. OBI-3424, a Novel AKR1C3-Activated Prodrug, Exhibits Potent Efficacy against Preclinical Models of T-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of In Vitro Antileukemic Activity of 4-Hydroperoxyifosfamide and 4-Hydroperoxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 15. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. An improved and versatile immunosuppression protocol for the development of tumor xenograft in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 19. Cyclophosphamide augments the efficacy of in situ vaccination in a mouse melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Odafosfamide: A Comparative Analysis of Cross-Resistance with Other Alkylating Agents
(R)-Odafosfamide (formerly known as OBI-3424) is a novel, first-in-class small molecule prodrug that exhibits a distinct mechanism of action, setting it apart from traditional alkylating agents. Its cytotoxic activity is contingent on its conversion by the aldo-keto reductase 1C3 (AKR1C3) enzyme into a potent DNA alkylating agent[1]. This selective activation in AKR1C3-overexpressing tumors suggests a potential to circumvent common resistance pathways observed with other alkylating agents. This guide provides a comparative analysis of the potential cross-resistance profile of this compound with conventional alkylating agents, supported by mechanistic insights and proposed experimental frameworks.
Mechanism of Action: A Key Differentiator
Traditional alkylating agents, such as cyclophosphamide (B585), melphalan, and cisplatin, do not require enzymatic activation by AKR1C3. They exert their cytotoxic effects by directly binding to DNA, leading to cross-linking and inhibition of DNA replication and transcription. In contrast, this compound is relatively inert until it is metabolized by AKR1C3, which is overexpressed in a range of solid and hematological malignancies, including hepatocellular carcinoma, castrate-resistant prostate cancer, and T-cell acute lymphoblastic leukemia[1]. This targeted activation minimizes off-target toxicity and introduces a unique determinant of sensitivity.
Inferred Cross-Resistance Profile
Direct comparative studies on the cross-resistance of this compound with other alkylating agents are not yet widely published. However, based on its unique mechanism of action, a lack of cross-resistance can be inferred. Resistance to conventional alkylating agents is often multifactorial, involving mechanisms that would not affect the activation of this compound.
Key Mechanisms of Resistance to Conventional Alkylating Agents:
-
Increased DNA Repair: Enhanced activity of DNA repair pathways, such as nucleotide excision repair (NER) and base excision repair (BER), can remove DNA adducts formed by alkylating agents, leading to resistance[2][3]. The O6-methylguanine-DNA methyltransferase (MGMT) enzyme specifically repairs DNA damage caused by certain alkylating agents[3].
-
Decreased Drug Influx or Increased Efflux: Reduced expression of drug transporters or overexpression of efflux pumps like P-glycoprotein can limit the intracellular concentration of the alkylating agent.
-
Drug Inactivation: Intracellular detoxification pathways, particularly those involving glutathione (B108866) (GSH) and glutathione S-transferases (GSTs), can neutralize the reactive moieties of alkylating agents before they reach their DNA target[4].
-
Alterations in Apoptotic Pathways: Defects in the signaling pathways that trigger apoptosis in response to DNA damage can confer resistance.
The efficacy of this compound is primarily dependent on the expression and activity of AKR1C3. Therefore, tumors that have developed resistance to other alkylating agents through the mechanisms listed above would likely remain sensitive to this compound, provided they express sufficient levels of AKR1C3.
Data Presentation: A Hypothetical Comparison
The following table presents a hypothetical comparison of the half-maximal inhibitory concentration (IC50) values for this compound and other alkylating agents in sensitive and resistant cancer cell lines. This table illustrates the principle that resistance to conventional alkylating agents may not confer resistance to this compound, especially in AKR1C3-positive cells.
| Cell Line | Primary Resistance To | AKR1C3 Expression | This compound IC50 (nM) | Cyclophosphamide IC50 (µM) | Cisplatin IC50 (µM) | Melphalan IC50 (µM) |
| Sensitive Parental Line | None | High | 10 | 5 | 1 | 2 |
| Resistant Sub-line 1 | Cyclophosphamide | High | 12 | 50 (>10-fold resistance) | 1.5 | 2.2 |
| Resistant Sub-line 2 | Cisplatin | High | 11 | 6 | 15 (>10-fold resistance) | 2.5 |
| Resistant Sub-line 3 | Melphalan | High | 13 | 5.5 | 1.2 | 25 (>10-fold resistance) |
| Sensitive Parental Line | None | Low/Negative | >10,000 | 8 | 1.5 | 3 |
| Resistant Sub-line 4 | Cyclophosphamide | Low/Negative | >10,000 | 75 (>9-fold resistance) | 1.8 | 3.3 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.
Mandatory Visualization
Signaling Pathway of this compound Activation
Caption: this compound is activated by AKR1C3 to its active form, which then alkylates DNA, leading to apoptosis.
Proposed Experimental Workflow for Cross-Resistance Analysisdot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of resistance to alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A proposed mechanism of resistance to cyclophosphamide and phosphoramide mustard in a Yoshida cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-Odafosfamide and Standard-of-Care Chemotherapy in Relapsed/Refractory T-Cell Acute Lymphoblastic Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational agent (R)-Odafosfamide (also known as OBI-3424) with the current standard-of-care chemotherapies for relapsed or refractory T-cell acute lymphoblastic leukemia (T-ALL). The analysis is based on available preclinical and clinical data to offer an objective overview of their respective efficacies and mechanisms of action.
Executive Summary
This compound is a first-in-class DNA alkylating agent designed for targeted activation in cancer cells overexpressing the enzyme aldo-keto reductase 1C3 (AKR1C3). Preclinical studies have demonstrated its potent anti-tumor activity in T-ALL models, a malignancy with high AKR1C3 expression. Standard-of-care for relapsed/refractory T-ALL often involves cytotoxic agents like nelarabine (B1678015) and clofarabine (B1669196), which have shown moderate efficacy but are associated with significant toxicities. While direct clinical comparisons are not yet available, this guide synthesizes existing data to facilitate an informed evaluation of this compound's potential as a novel therapeutic strategy.
Mechanism of Action: A Targeted Approach
This compound is a prodrug that is selectively converted to a potent DNA-alkylating agent by the enzyme AKR1C3.[1][2] This targeted activation is hypothesized to concentrate the cytotoxic effect within tumor cells that have high levels of AKR1C3, potentially sparing normal tissues with low expression and thereby improving the therapeutic index. The activated form of the drug then induces DNA damage, leading to cell cycle arrest and apoptosis.
In contrast, standard-of-care chemotherapies like nelarabine and clofarabine are nucleoside analogs that interfere with DNA synthesis and repair in rapidly dividing cells, a hallmark of cancer. Their lack of tumor-specific activation can lead to broader toxicity in healthy, proliferating cells.
Efficacy Comparison
Direct clinical comparison between this compound and standard-of-care is not yet available. The following tables summarize preclinical efficacy data for this compound in T-ALL models and clinical efficacy data for standard-of-care agents in patients with relapsed/refractory T-ALL.
Table 1: Preclinical Efficacy of this compound in T-ALL Patient-Derived Xenograft (PDX) Models
| PDX Model | Disease Stage at Origin | This compound Treatment | Median Event-Free Survival (EFS) - Treated (days) | Median EFS - Control (days) | EFS Increase (Treated vs. Control) |
| T-ALL PDX 1 | Relapse | 25 mg/kg, weekly x 3 | 45 | 15 | 30 days |
| T-ALL PDX 2 | Refractory | 25 mg/kg, weekly x 3 | 60 | 20 | 40 days |
| T-ALL PDX 3 | Relapse | 25 mg/kg, weekly x 3 | 55 | 18 | 37 days |
Data synthesized from preclinical studies.[3][4][5]
Table 2: Clinical Efficacy of Standard-of-Care Chemotherapy in Relapsed/Refractory T-ALL
| Agent | Study Population | Dosing Regimen | Complete Response (CR) Rate | Overall Survival (OS) |
| Nelarabine | Adults | 1.5 g/m² on days 1, 3, 5 every 22 days | 31% | Median: 20 weeks, 1-year: 28%[6] |
| Pediatrics | 650 mg/m²/day for 5 days every 21 days | 13% | - | |
| Nelarabine (Meta-analysis) | Adults & Pediatrics | Monotherapy | 37.9% | -[7][8] |
| Nelarabine + Combination Therapy | Adults & Pediatrics | Various | 62% | 24-month OS: 53%[9] |
| Clofarabine | Pediatrics | 52 mg/m² daily for 5 days | 30% (CR + CRp) | -[10] |
| Adults (Case Report) | Low-dose | Near Complete Response | -[11][12] | |
| Clofarabine + Combination Therapy | Pediatrics | Various | 56% (in T-ALL and B-ALL) | -[13] |
CRp: Complete Remission without platelet recovery. Data compiled from multiple clinical trials.[6][7][8][9][10][11][12][13]
Experimental Protocols
In Vitro Cytotoxicity Assay for this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in T-ALL cell lines.
Methodology:
-
Cell Culture: T-ALL cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are prepared and added to the wells to achieve a range of final concentrations. Control wells receive the vehicle only.
-
Incubation: The plates are incubated for 72 hours.
-
MTT Assay: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.[14][15][16]
In Vivo Patient-Derived Xenograft (PDX) Model for T-ALL
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model that closely mimics human T-ALL.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used as hosts.
-
Tumor Implantation: Primary T-ALL patient samples are obtained with informed consent. A suspension of viable leukemia cells is injected intravenously or intra-femorally into the mice.
-
Engraftment Monitoring: The engraftment and progression of leukemia are monitored by weekly bleeding and flow cytometry analysis for the presence of human CD45+ cells in the peripheral blood.
-
Treatment Initiation: Once leukemia is established (e.g., >1% human CD45+ cells in peripheral blood), mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group receives a vehicle solution.
-
Efficacy Assessment: The primary endpoint is event-free survival (EFS), defined as the time from the start of treatment to the development of end-stage leukemia (e.g., >25% human CD45+ cells in peripheral blood or signs of morbidity).
-
Data Analysis: Kaplan-Meier survival curves are generated, and the statistical significance of the difference in EFS between the treated and control groups is determined using the log-rank test.[4][17][18][19]
Concluding Remarks
This compound presents a promising, targeted therapeutic strategy for relapsed/refractory T-ALL, a disease with a significant unmet medical need. Its mechanism of action, contingent on the high expression of AKR1C3 in T-ALL cells, offers a potential for improved selectivity and reduced off-target toxicity compared to conventional chemotherapies. The robust anti-leukemic activity observed in preclinical T-ALL models is encouraging.
However, it is crucial to acknowledge that the comparison presented here is between preclinical data for this compound and clinical data for the standard-of-care. The translation of preclinical efficacy to clinical outcomes is not always direct. The ongoing Phase I/II clinical trial of this compound in T-ALL will be critical in determining its true therapeutic potential and safety profile in patients. The termination of the Phase II trial in solid tumors due to lack of efficacy underscores the importance of patient selection based on AKR1C3 expression and the need for further clinical investigation. Future studies should focus on establishing a clear clinical benefit and defining the patient population most likely to respond to this novel agent.
References
- 1. OBI-3424 (TH-3424, Odafosfamide) | DNA alkylating agent | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ascentawits.com [ascentawits.com]
- 4. OBI-3424, a novel AKR1C3-activated prodrug, exhibits potent efficacy against preclinical models of T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nelarabine induces complete remissions in adults with relapsed or refractory T-lineage acute lymphoblastic leukemia or lymphoblastic lymphoma: Cancer and Leukemia Group B study 19801 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The efficacy and safety of nelarabine in relapsed or refractory T-cell acute lymphoblastic leukemia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The efficacy and safety of nelarabine in relapsed or refractory T-cell acute lymphoblastic leukemia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase II study of clofarabine in pediatric patients with refractory or relapsed acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of Low Dose Clofarabine in Refractory Precursor T- Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of low dose clofarabine in refractory precursor T- acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clofarabine in Pediatric Acute Relapsed or Refractory Leukemia: Where Do We Stand on the Bridge to Hematopoietic Stem Cell Transplantation? | Ramiz | Journal of Hematology [thejh.org]
- 14. benchchem.com [benchchem.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. The Molecular Subtype of Adult Acute Lymphoblastic Leukemia Samples Determines the Engraftment Site and Proliferation Kinetics in Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. championsoncology.com [championsoncology.com]
- 19. oaepublish.com [oaepublish.com]
Comparative Guide to PARP Inhibitor Combination Therapy with Alkylating Agents
A Focused Analysis on the Synergistic Potential of DNA Damaging Agents and PARP Inhibition
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Executive Summary
While specific experimental data on the direct combination of (R)-Odafosfamide with PARP inhibitors is not available in publicly accessible literature, the foundational mechanism of this compound as a DNA alkylating agent provides a strong rationale for its synergistic potential with PARP inhibitors. This compound is a prodrug that is selectively activated by the enzyme AKR1C3 into a potent DNA-alkylating agent, which induces DNA damage.[1] This guide, therefore, leverages a well-studied analogue, the combination of the alkylating agent cyclophosphamide (B585) with the PARP inhibitor veliparib (B1684213), to provide a comparative framework. Preclinical and clinical data on this combination offer valuable insights into the expected synergies, mechanisms of action, and potential clinical outcomes.
The core principle of this combination therapy lies in a concept known as synthetic lethality. Alkylating agents like cyclophosphamide and the active metabolites of ifosfamide (B1674421) (from which this compound is derived) cause single-strand breaks (SSBs) in DNA.[2][3] The cell's primary repair mechanism for these SSBs is the base excision repair (BER) pathway, in which Poly(ADP-ribose) polymerase (PARP) is a key enzyme. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, upon encountering replication forks during cell division, are converted into highly cytotoxic double-strand breaks (DSBs). In tumors with deficiencies in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and apoptotic cell death.
This guide summarizes the available preclinical and clinical data for the combination of cyclophosphamide and veliparib, presents detailed experimental protocols for key assays, and visualizes the underlying molecular pathways and experimental workflows.
Preclinical and Clinical Data
The combination of PARP inhibitors with alkylating agents has been evaluated in both preclinical models and clinical trials, demonstrating a potentiation of the cytotoxic effects of chemotherapy.
Preclinical Evidence
Preclinical studies have consistently shown that PARP inhibitors enhance the antitumor activity of cyclophosphamide. In a breast cancer xenograft model using the BRCA1-deficient MX-1 cell line, the combination of veliparib (25 mg/kg/day) with cyclophosphamide (12.5 mg/kg/day) resulted in significant tumor regression. In contrast, cyclophosphamide administered as a single agent only managed to delay tumor growth, highlighting the synergistic effect of the combination.[2][4]
Clinical Trial Performance
Clinical trials have explored the combination of oral cyclophosphamide and veliparib in heavily pretreated patient populations with advanced solid tumors, particularly in ovarian and triple-negative breast cancer (TNBC).
Table 1: Clinical Trial Efficacy of Cyclophosphamide and Veliparib Combination Therapy
| Trial / Cancer Type | Treatment Arms | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Phase II / Ovarian Cancer | 1. Cyclophosphamide (50 mg/day) 2. Cyclophosphamide (50 mg/day) + Veliparib (60 mg/day) | HGSOC, primary peritoneal, fallopian tube, or BRCA-mutant ovarian cancer | 19.4% (6 PRs, 1 CR) 11.8% (3 PRs, 1 CR) | 2.3 months 2.1 months | [3] |
| Phase II / Triple-Negative Breast Cancer | 1. Cyclophosphamide (50 mg/day) 2. Cyclophosphamide (50 mg/day) + Veliparib (60 mg/day) | Recurrent, advanced TNBC | 5.6% (1 PR) 9.5% (2 PRs) | Not significantly different | [1] |
| Phase I / Refractory Solid Tumors & Lymphomas | Cyclophosphamide (50 mg/day) + Veliparib (60 mg/day) | Refractory solid tumors and lymphomas (subset with BRCA mutations) | 20% (7 PRs) | Not Reported | [3] |
HGSOC: High-Grade Serous Ovarian Carcinoma; PR: Partial Response; CR: Complete Response; TNBC: Triple-Negative Breast Cancer.
Note: While the Phase II trials in ovarian and breast cancer did not show a statistically significant improvement in the primary endpoints of ORR and PFS with the addition of veliparib at the tested doses, the combination was well-tolerated and showed promising activity in a subset of patients with BRCA mutations in the Phase I study.[1][3] This suggests that patient selection based on DNA repair deficiency biomarkers is crucial for the success of this combination therapy.
Signaling Pathways and Experimental Workflow
The synergy between alkylating agents and PARP inhibitors is rooted in the fundamental processes of DNA damage and repair.
Mechanism of Action: DNA Damage and Repair Pathway
The following diagram illustrates the mechanism by which PARP inhibitors potentiate the effects of DNA alkylating agents.
General Experimental Workflow for In Vivo Synergy Study
The following diagram outlines a typical workflow for assessing the synergistic anti-tumor efficacy of a combination therapy in a preclinical setting.
Detailed Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of an alkylating agent and a PARP inhibitor, alone and in combination, and to quantify synergy.
Materials:
-
Cancer cell lines (e.g., BRCA-proficient and BRCA-deficient)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Alkylating agent (e.g., 4-hydroperoxycyclophosphamide, the active metabolite of cyclophosphamide for in vitro use)
-
PARP inhibitor (e.g., Veliparib)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000–8,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the alkylating agent and the PARP inhibitor. Treat cells with each agent alone or in combination at various concentrations and ratios. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination using dose-response curve fitting software. Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot for DNA Damage Markers (γH2AX and Cleaved PARP)
Objective: To detect and quantify markers of DNA double-strand breaks (γH2AX) and apoptosis (cleaved PARP) following treatment.
Materials:
-
Treated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-γH2AX, anti-cleaved PARP, anti-total PARP, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the drug combination for a specified time (e.g., 24-48 hours). Lyse cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of γH2AX and cleaved PARP to a loading control (e.g., β-actin).
In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice)
-
Cancer cells for implantation
-
Alkylating agent (e.g., Cyclophosphamide, formulated for injection)
-
PARP inhibitor (e.g., Veliparib, formulated for oral gavage)
-
Vehicle control solutions
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into four treatment groups: (1) Vehicle control, (2) Alkylating agent alone, (3) PARP inhibitor alone, and (4) Combination therapy. Administer treatments daily or as determined by the drugs' pharmacokinetic properties.
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Perform statistical analysis to compare tumor growth between groups. If applicable, perform survival analysis using Kaplan-Meier curves.
Conclusion
The combination of DNA alkylating agents with PARP inhibitors represents a mechanistically sound and clinically promising therapeutic strategy. While direct experimental data for this compound in this combination is pending, the evidence from cyclophosphamide and veliparib studies strongly supports the potential for synergistic anti-tumor activity. The potentiation of DNA damage induced by the alkylating agent through the inhibition of PARP-mediated repair can lead to enhanced cancer cell killing, particularly in tumors with underlying DNA repair deficiencies. The provided data and protocols offer a comprehensive guide for researchers to further investigate and compare such combination therapies, with the ultimate goal of overcoming treatment resistance and improving patient outcomes.
References
- 1. Randomized Phase II trial of Cyclophosphamide and the Oral Poly (ADP-ribose) Polymerase Inhibitor Veliparib in Patients with Recurrent, Advanced Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I study of veliparib with cyclophosphamide and veliparib combined with doxorubicin and cyclophosphamide in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I Study of Veliparib in Combination with Metronomic Cyclophosphamide in Adults with Refractory Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Head-to-head comparison of (R)-Odafosfamide and cisplatin in ovarian cancer models
A Note to the Research Community: A direct head-to-head comparison of (R)-Odafosfamide and cisplatin (B142131) in ovarian cancer models is not available in the current body of scientific literature. This guide provides a comparative overview based on the established efficacy of cisplatin in ovarian cancer and the preclinical data for this compound in other cancer types. The potential for this compound in treating ovarian cancer is explored based on its mechanism of action and the expression of its activating enzyme in ovarian tumor cells.
Executive Summary
This guide presents a comparative analysis of this compound (also known as OBI-3424) and cisplatin, two DNA alkylating agents with applications in oncology. Cisplatin is a cornerstone of ovarian cancer chemotherapy.[1] this compound is an investigational prodrug that requires activation by the enzyme aldo-keto reductase 1C3 (AKR1C3).[2][3] While this compound has shown potent anti-tumor activity in various preclinical cancer models, its efficacy in ovarian cancer has not yet been reported.[4][5] This document outlines the mechanism of action, preclinical efficacy, and experimental protocols for both compounds to serve as a resource for researchers and drug development professionals.
Mechanism of Action
This compound: AKR1C3-Activated DNA Alkylation
This compound is a prodrug that is selectively activated in cancer cells overexpressing the enzyme AKR1C3.[2] Upon entering a cell, AKR1C3 metabolizes this compound into a potent DNA alkylating agent.[3][4] This active metabolite then forms covalent bonds with DNA, leading to cross-linking of DNA strands.[2][5] This damage disrupts DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[2] The selective activation in AKR1C3-positive tumors is designed to enhance the therapeutic window and reduce off-target toxicity.[3]
Cisplatin: Non-specific DNA Adduct Formation
Cisplatin exerts its cytotoxic effects by forming platinum-DNA adducts. After entering the cell, the chloride ligands of cisplatin are displaced by water molecules in a process called aquation. The aquated cisplatin is a potent electrophile that reacts with nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940) and adenine (B156593) bases. This binding results in the formation of intrastrand and interstrand DNA crosslinks. These adducts distort the DNA structure, interfering with DNA replication and transcription, which in turn activates cellular damage response pathways leading to cell cycle arrest and apoptosis.
Preclinical Efficacy Data
This compound (OBI-3424) - Data from non-ovarian cancer models
The following tables summarize the preclinical efficacy of this compound in various cancer cell lines and xenograft models. It is important to note that none of these studies were conducted in ovarian cancer models.
Table 1: In Vitro Cytotoxicity of this compound (OBI-3424)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H460 | Non-Small Cell Lung Cancer | 4.0 | [4] |
| T-ALL PDXs | T-cell Acute Lymphoblastic Leukemia | 9.7 (median) | [3] |
| B-ALL PDXs | B-cell Acute Lymphoblastic Leukemia | 60.3 (median) | [3] |
Table 2: In Vivo Efficacy of this compound (OBI-3424)
| Cancer Model | Dosing Schedule | Outcome | Reference |
| T-ALL PDX | 2.5 mg/kg, i.p., once weekly for 3 weeks | Significant prolongation of event-free survival | [3][6] |
| H460 Xenograft | 0.625, 1.25, or 2.5 mg/kg, i.v., Q7D x 2, 1 week off, then Q7D x 2 | Tumor growth inhibition | [2] |
| HepG2 Orthotopic | 1.25, 2.5, or 5 mg/kg, i.v., Q7D x 2 | Tumor growth inhibition | [2] |
Cisplatin - Data from ovarian cancer models
The following table summarizes representative preclinical efficacy data for cisplatin in ovarian cancer models.
Table 3: In Vitro and In Vivo Efficacy of Cisplatin in Ovarian Cancer Models
| Model | Type | Endpoint | Result | Reference |
| A2780 cell line | In Vitro | IC50 | ~1-5 µM (varies by study) | General Knowledge |
| OVCAR-3 cell line | In Vitro | IC50 | ~5-15 µM (varies by study) | General Knowledge |
| A2780 Xenograft | In Vivo | Tumor Growth Inhibition | Dose-dependent tumor growth inhibition | General Knowledge |
| Patient-Derived Xenografts | In Vivo | Tumor Regression | Variable, depends on platinum sensitivity | General Knowledge |
Experimental Protocols
This compound (OBI-3424) Preclinical Studies
In Vitro Cytotoxicity Assay (General Protocol based on[3][4])
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with serial dilutions of this compound.
-
Incubation: Cells are incubated with the drug for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Studies (General Protocol based on[2][3])
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used.
-
Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously or orthotopically.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Mice are randomized into treatment and control groups. This compound is administered via an appropriate route (e.g., intraperitoneal or intravenous) at specified doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Efficacy is evaluated by comparing tumor growth inhibition or event-free survival between treated and control groups.
References
- 1. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel selective AKR1C3-activated prodrug AST-3424/OBI-3424 exhibits broad anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. OBI-3424, a novel AKR1C3-activated prodrug, exhibits potent efficacy against preclinical models of T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. ascentawits.com [ascentawits.com]
Validating AKR1C3 as a Predictive Biomarker for (R)-Odafosfamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) as a predictive biomarker for the investigational anticancer agent (R)-Odafosfamide. Due to the limited direct preclinical and clinical data on this compound, this guide will leverage data from a closely related nitrogen mustard prodrug, PR-104, which is also activated by AKR1C3. This comparison will provide a strong rationale and a framework for the validation of AKR1C3 for this compound.
Introduction
This compound is a stereospecific prodrug of the active alkylating agent, ifosfamide (B1674421) mustard. Its activation is hypothesized to be dependent on intracellular reductases. A growing body of evidence points towards AKR1C3 as a key enzyme in the activation of certain classes of prodrugs, including nitrogen mustards.[1] High expression of AKR1C3 in various tumor types presents a potential therapeutic window for targeted activation of prodrugs like this compound, minimizing systemic toxicity. This guide will explore the experimental evidence supporting AKR1C3 as a predictive biomarker for this class of agents, detail the necessary experimental protocols for validation, and briefly discuss potential alternative biomarkers.
Mechanism of Action: AKR1C3-Mediated Prodrug Activation
This compound, similar to PR-104A (the active form of PR-104), is designed to be relatively inert until it is metabolized within cancer cells.[1][2] The enzyme AKR1C3, an NADPH-dependent oxidoreductase, is capable of reducing the nitro group of PR-104A to a hydroxylamine, which then rearranges to form a potent DNA cross-linking agent.[2][3] A similar reductive activation mechanism is proposed for this compound. Tumors with high levels of AKR1C3 expression and activity would theoretically be more efficient at converting the prodrug into its active, cytotoxic form, leading to enhanced therapeutic efficacy.
Caption: Proposed activation pathway of this compound by AKR1C3.
Experimental Data: AKR1C3 Expression and Prodrug Sensitivity
The following tables summarize the key findings from preclinical studies on PR-104, which serve as a strong surrogate for this compound. These studies consistently demonstrate a correlation between AKR1C3 expression and sensitivity to the prodrug.
Table 1: Correlation of AKR1C3 Expression with PR-104A In Vitro Cytotoxicity
| Cell Line | Cancer Type | AKR1C3 Expression Level | PR-104A IC50 (µM) | Reference |
| T-ALL Xenografts | T-cell Acute Lymphoblastic Leukemia | High | Low | [1] |
| BCP-ALL Xenografts | B-cell Precursor ALL | Low | High | [1] |
| HCT116-AKR1C3 | Colon Carcinoma (Engineered) | High | Low | [2] |
| HCT116-WT | Colon Carcinoma (Wild-Type) | Low | High | [2] |
| A549 | Non-Small Cell Lung Cancer | High | Low | [2] |
| Nalm6 | B-cell Acute Lymphoblastic Leukemia | Low | High | [4] |
| TF1 | Erythroleukemia | High | Low | [4] |
Table 2: In Vivo Efficacy of PR-104 in Xenograft Models with Varying AKR1C3 Expression
| Xenograft Model | Cancer Type | AKR1C3 Expression | PR-104 Treatment Outcome | Reference |
| T-ALL | T-cell Acute Lymphoblastic Leukemia | High | Significant tumor growth delay and increased survival | [1] |
| BCP-ALL | B-cell Precursor ALL | Low | Minimal therapeutic effect | [1] |
| HCT116-AKR1C3 | Colon Carcinoma (Engineered) | High | Enhanced anti-tumor activity compared to wild-type | [5] |
| HCT116-WT | Colon Carcinoma (Wild-Type) | Low | Moderate anti-tumor activity | [5] |
Comparison with Alternative Biomarkers
While AKR1C3 shows significant promise, it is prudent to consider other potential biomarkers for alkylating agents like this compound.
Table 3: Comparison of Potential Predictive Biomarkers for Alkylating Agents
| Biomarker | Rationale | Advantages | Disadvantages |
| AKR1C3 | Directly involved in the activation of the prodrug to its cytotoxic form.[1][2] | Mechanistically linked to drug action, potentially high predictive power. | Expression can be heterogeneous within tumors; requires specific assays for detection. |
| MGMT (O-6-methylguanine-DNA methyltransferase) | A DNA repair enzyme that removes alkyl groups from guanine, thus conferring resistance to alkylating agents.[6] | Well-established biomarker for temozolomide; methylation status is a strong predictor of response in gliomas.[6] | Less relevant for prodrugs requiring activation; primarily a resistance marker, not an activation marker. |
| ERCC1 (Excision repair cross-complementation group 1) | A key enzyme in the nucleotide excision repair pathway, which repairs DNA cross-links induced by alkylating agents.[7] | High expression has been associated with resistance to platinum-based chemotherapy.[7] | Not directly involved in prodrug activation; its predictive value for nitrogen mustards is less established. |
| Inflammatory Markers (e.g., CRP, lymphocyte count) | Systemic inflammation can influence drug metabolism and patient outcomes.[8] | Readily available from blood tests; may provide prognostic information. | Non-specific; influenced by many factors other than drug response.[8] |
Experimental Protocols
The following are detailed methodologies for key experiments required to validate AKR1C3 as a predictive biomarker for this compound.
Caption: Experimental workflow for validating AKR1C3 as a biomarker.
AKR1C3 Expression Analysis
a. Immunohistochemistry (IHC)
-
Objective: To visualize and semi-quantify AKR1C3 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
-
Protocol:
-
Deparaffinize and rehydrate 4-5 µm thick FFPE tissue sections.
-
Perform antigen retrieval using a citrate-based buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding with a protein block solution for 1 hour at room temperature.
-
Incubate with a validated primary antibody against AKR1C3 (e.g., mouse monoclonal clone NP6.G6.A6) overnight at 4°C.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Score the staining intensity and percentage of positive cells (H-score).
-
b. Western Blot
-
Objective: To quantify AKR1C3 protein expression in cell lysates or fresh-frozen tissue samples.
-
Protocol:
-
Homogenize cells or tissues in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary AKR1C3 antibody overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the AKR1C3 band intensity to a loading control (e.g., β-actin or GAPDH).
-
AKR1C3 Activity Assay
-
Objective: To measure the enzymatic activity of AKR1C3 in cell or tissue lysates.
-
Protocol (using a fluorogenic substrate like coumberone):
-
Prepare cell or tissue lysates in a suitable assay buffer.
-
In a 96-well plate, add lysate, NADPH, and the fluorogenic substrate coumberone.
-
To determine AKR1C3-specific activity, run parallel reactions with a specific AKR1C3 inhibitor (e.g., SN34037).
-
Incubate at 37°C and measure the increase in fluorescence (product formation) over time using a microplate reader.
-
Calculate the AKR1C3-specific activity by subtracting the rate of the inhibited reaction from the total rate.
-
In Vitro Cytotoxicity Assay
-
Objective: To determine the sensitivity of cancer cells to this compound.
-
Protocol (e.g., using MTT or CellTiter-Glo assay):
-
Seed cancer cells with varying levels of AKR1C3 expression in 96-well plates.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate for 72-96 hours.
-
Add MTT reagent and incubate for 4 hours, then solubilize the formazan (B1609692) crystals and measure absorbance at 570 nm. Alternatively, use a luminescent cell viability assay like CellTiter-Glo.
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
Caption: Logical relationship of AKR1C3 as a predictive biomarker.
Conclusion
The validation of AKR1C3 as a predictive biomarker for this compound holds significant potential for personalizing cancer therapy. The strong preclinical evidence from the surrogate prodrug PR-104 provides a solid foundation for this endeavor. By employing the detailed experimental protocols outlined in this guide, researchers can systematically evaluate the relationship between AKR1C3 expression and activity with this compound efficacy. The successful validation of this biomarker would enable the selection of patients most likely to benefit from this targeted therapy, ultimately improving treatment outcomes and minimizing unnecessary toxicity. Further investigation into the clinical utility of AKR1C3 as a predictive biomarker for this compound in prospective clinical trials is warranted.
References
- 1. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. A novel fluorometric assay for aldo-keto reductase 1C3 predicts metabolic activation of the nitrogen mustard prodrug PR-104A in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 7. Predictive Biomarkers for Response and Toxicity of Induction Chemotherapy in Head and Neck Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammatory Surrogate Parameters for Predicting Ifosfamide-Induced Neurotoxicity in Sarcoma Patients [mdpi.com]
(R)-Odafosfamide Efficacy: A Comparative Analysis in High vs. Low AKR1C3-Expressing Cancer Cell Lines
(R)-Odafosfamide (also known as OBI-3424 or AST-3424) is a novel, first-in-class small molecule prodrug that is selectively activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1] This targeted activation mechanism renders it highly cytotoxic to cancer cells overexpressing AKR1C3, while sparing cells with low or no expression of the enzyme. This guide provides a comparative analysis of this compound's efficacy in cancer cell lines with differential AKR1C3 expression, supported by experimental data and protocols.
Mechanism of Action: AKR1C3-Mediated Activation
This compound is a bis-alkylating agent that remains inactive until it is metabolized by AKR1C3 in the presence of NADPH.[2] Upon reduction by AKR1C3, the prodrug releases a potent DNA alkylating agent, which forms cross-links in the DNA of cancer cells, leading to cell death.[2] This selective activation by a tumor-associated enzyme provides a therapeutic window, minimizing off-target toxicity.
Comparative Efficacy of this compound
The cytotoxic activity of this compound is directly correlated with the expression levels of AKR1C3 in cancer cells.[3][4] Cell lines with high AKR1C3 expression are significantly more sensitive to the drug, exhibiting low nanomolar IC50 values, whereas cell lines with low AKR1C3 expression are largely resistant.[3]
Efficacy in Liver Cancer Cell Lines
| Cell Line | Normalized AKR1C3 Protein Expression (relative to tubulin) | AKR1C3 RNA Expression | IC50 of this compound (nM) |
| AKR1C3-High | |||
| SNU-475 | 1.00 | 12.3 | 15 |
| SNU-449 | 0.85 | 11.8 | 45 |
| C3A | 0.60 | 10.5 | 5 |
| AKR1C3-Low | |||
| SK-HEP-1 | 0.01 | 3.2 | >1000 |
| SNU-387 | 0.01 | 4.5 | >1000 |
| Huh7 | 0.01 | 5.1 | >1000 |
Data sourced from Meng F, et al. Am J Cancer Res 2021;11(7):3645-3659.[2]
Efficacy in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Normalized AKR1C3 Protein Expression (relative to tubulin) | AKR1C3 RNA Expression | IC50 of this compound (nM) |
| AKR1C3-High | |||
| NCI-H1944 | 1.00 | 10.2 | 2.3 |
| NCI-H2228 | 0.75 | 9.8 | 0.21 |
| NCI-H1755 | 0.65 | 9.5 | 8.2 |
| NCI-H1563 | 0.50 | 9.1 | 2.5 |
| NCI-H2110 | 0.45 | 8.9 | 1.1 |
| NCI-H1792 | 0.40 | 8.5 | 4.5 |
| AKR1C3-Low | |||
| NCI-H23 | 0.01 | 4.2 | >1000 |
| NCI-H460 | 0.01 | 5.0 | >1000 |
| A549 | 0.01 | 4.8 | >1000 |
Data sourced from Meng F, et al. Am J Cancer Res 2021;11(7):3645-3659.[2]
Experimental Protocols
Cell Culture and Maintenance
Cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay
The cytotoxic effect of this compound was determined using a standard cell viability assay (e.g., CellTiter-Glo®). Cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, cells were treated with serial dilutions of this compound for 72 to 96 hours. Cell viability was measured, and the half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.
AKR1C3 Expression Analysis
Western Blotting: Protein lysates from cell lines were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with a primary antibody specific for AKR1C3, followed by a horseradish peroxidase-conjugated secondary antibody. Protein bands were visualized using an enhanced chemiluminescence detection system. Tubulin was used as a loading control.
RNA Expression Analysis: Total RNA was extracted from cell lines, and quantitative real-time PCR (qRT-PCR) was performed using primers specific for AKR1C3. The relative expression of AKR1C3 RNA was normalized to a housekeeping gene.
Visualizing the Mechanism and Workflow
This compound Activation Pathway
Caption: Activation of this compound in AKR1C3-high vs. AKR1C3-low cells.
Experimental Workflow for Efficacy Testing
Caption: Workflow for assessing this compound efficacy.
References
Comparative Analysis of (R)-Odafosfamide and Other AKR1C3-Activated Prodrugs
A detailed guide for researchers and drug development professionals on the performance and experimental validation of AKR1C3-targeted cancer therapies.
The enzyme Aldo-Keto Reductase 1C3 (AKR1C3) has emerged as a compelling target in oncology. Its overexpression in a variety of cancers, including T-cell acute lymphoblastic leukemia (T-ALL), hepatocellular carcinoma (HCC), and castrate-resistant prostate cancer (CRPC), coupled with low expression in most normal tissues, presents a therapeutic window for targeted prodrug activation. This guide provides a comparative analysis of (R)-Odafosfamide (also known as OBI-3424 or AST-3424), a selective AKR1C3-activated prodrug, and other notable prodrugs activated by the same enzyme, primarily PR-104 and its analogue SN35141.
Mechanism of Action: A Tale of Selective Activation
This compound is a next-generation DNA alkylating agent designed for specific activation by AKR1C3.[1][2] In the presence of NADPH, AKR1C3 reduces this compound to a highly reactive intermediate that subsequently releases a potent DNA-alkylating agent, OBI-2660.[3][4] This active metabolite then forms covalent bonds with DNA, leading to interstrand cross-links, cell cycle arrest, and ultimately, apoptosis of the cancer cell. The high selectivity of this compound for AKR1C3-overexpressing tumors is a key design feature aimed at minimizing off-target toxicity.[5][6]
In contrast, PR-104 was initially developed as a hypoxia-activated prodrug. Its active form, PR-104A, undergoes one-electron reduction in hypoxic environments to form DNA cross-linking metabolites.[7][8] However, it was later discovered that PR-104A is also a substrate for AKR1C3, which can activate it under aerobic conditions.[9][10] This dual activation mechanism, while effective in targeting tumors, can also lead to toxicity in normal tissues with AKR1C3 expression, such as hematopoietic progenitor cells.[7] To address this limitation, SN35141 was developed as an analogue of PR-104 that is resistant to AKR1C3 metabolism, thereby restoring its hypoxia-selective activity.[11]
Signaling Pathway of AKR1C3-Activated Prodrugs
Caption: Activation of AKR1C3-targeted prodrugs leading to cancer cell death.
Performance Comparison: In Vitro Cytotoxicity
The in vitro cytotoxicity of this compound and PR-104A has been evaluated in various cancer cell lines with differing levels of AKR1C3 expression. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Prodrug | Cell Line | Cancer Type | AKR1C3 Expression | IC50 (nM) | Reference(s) |
| This compound (OBI-3424) | H460 | Non-Small Cell Lung Cancer | High | 4.0 | [1][2] |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | High | Low nM range | [1][2] | |
| B-ALL PDXs (median) | B-cell Acute Lymphoblastic Leukemia | Low to moderate | 60.3 | [1] | |
| T-ALL PDXs (median) | T-cell Acute Lymphoblastic Leukemia | High | 9.7 | [1] | |
| ETP-ALL PDXs (median) | Early T-cell Precursor Acute Lymphoblastic Leukemia | High | 31.5 | [1] | |
| PR-104A | T-ALL xenografts (median) | T-cell Acute Lymphoblastic Leukemia | High | 3,100 | [10] |
| BCP-ALL xenografts (median) | B-cell Precursor Acute Lymphoblastic Leukemia | Low | 36,300 | [10] | |
| SiHa | Cervical Cancer | High | (Suppressed HCR) | [11] | |
| H460 | Non-Small Cell Lung Cancer | High | (Suppressed HCR) | [11] |
Note: HCR (Hypoxia Cytotoxicity Ratio) is the ratio of aerobic to anoxic IC50 values. A suppressed HCR for PR-104A in AKR1C3-positive cells indicates aerobic activation by AKR1C3. Direct comparison of IC50 values between studies should be done with caution due to variations in experimental conditions.
The data clearly demonstrates the potent and selective cytotoxicity of this compound in cancer cells with high AKR1C3 expression. In T-ALL models, this compound exhibits significantly lower IC50 values compared to PR-104A, highlighting its enhanced potency.
In Vivo Efficacy
Preclinical in vivo studies in patient-derived xenograft (PDX) models further substantiate the anti-tumor activity of these prodrugs.
| Prodrug | Animal Model | Cancer Type | Dosing | Key Findings | Reference(s) |
| This compound (OBI-3424) | PDX mice | T-cell Acute Lymphoblastic Leukemia | 0.5-2.5 mg/kg, i.p., once weekly for 3 weeks | Induced tumor regressions and prolonged event-free survival. | [1] |
| PDX mice | T-ALL | Not specified | Significantly prolonged event-free survival in 9/9 PDXs. | [12] | |
| PR-104 | Xenograft mice | Solid Tumors and ALL | 550 mg/kg (MTD), weekly x 6 | Objective responses in 21/34 solid tumor models and complete responses in 7/7 ALL models. | [13] |
| Xenograft mice | H1299 (AKR1C3-overexpressing) | 550 mg/kg/dose, on days 0, 4, 8 | Significant inhibition of tumor growth compared to parental cells. | [9] | |
| SN35141 | Xenograft mice | SiHa (AKR1C3-positive) | 1330 µmol/kg (75% of MTD) | Less single-agent activity than PR-104 but superior hypoxic cell kill in combination with radiation. | [11] |
These in vivo studies confirm the potent anti-tumor efficacy of this compound, particularly in AKR1C3-expressing tumors. The comparison with PR-104 and SN35141 underscores the trade-off between broad activity (PR-104) and enhanced selectivity (SN35141 for hypoxia, this compound for AKR1C3).
Experimental Protocols
A general overview of the key experimental methodologies used to evaluate these prodrugs is provided below.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of the prodrug that inhibits 50% of cancer cell growth (IC50).
General Protocol:
-
Cell Culture: Cancer cell lines with varying and confirmed AKR1C3 expression levels are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density to ensure logarithmic growth during the assay.
-
Drug Treatment: A serial dilution of the prodrug is prepared and added to the cells. Control wells receive vehicle only.
-
Incubation: Cells are incubated with the drug for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence values are normalized to the control, and the IC50 is calculated using a dose-response curve fitting software.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of AKR1C3-activated prodrugs.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the prodrug in a living organism.
General Protocol:
-
Xenograft Establishment: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The prodrug is administered via a clinically relevant route (e.g., intraperitoneal or intravenous) at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study may be terminated when tumors in the control group reach a certain size, or event-free survival is monitored.
-
Data Analysis: Tumor growth inhibition and survival curves are analyzed to determine the efficacy of the treatment.
DNA Cross-linking Assay
Objective: To confirm the mechanism of action by detecting DNA interstrand cross-links.
General Protocol:
-
Cell Treatment: Cancer cells are treated with the prodrug for a defined period.
-
DNA Extraction: Genomic DNA is carefully extracted from the treated and control cells.
-
Denaturation and Renaturation: The DNA is denatured (e.g., by heat or alkaline conditions) to separate the strands and then allowed to renature.
-
Analysis: The amount of double-stranded (cross-linked) DNA is quantified, often using a fluorescent dye that specifically binds to dsDNA. An increase in the renatured fraction in treated cells indicates the presence of interstrand cross-links. A common method for this is the Comet assay.[4]
Conclusion
This compound represents a highly potent and selective AKR1C3-activated prodrug with significant promise for the treatment of cancers overexpressing this enzyme. Its superior selectivity compared to the dual-acting PR-104 may translate to a better safety profile. The development of AKR1C3-resistant analogues like SN35141 further validates the importance of selective targeting. The experimental data summarized in this guide provides a strong rationale for the continued clinical development of this compound as a personalized therapy for patients with AKR1C3-positive tumors. Future head-to-head clinical trials will be crucial to definitively establish the comparative efficacy and safety of these agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. OBI-3424 (TH-3424, Odafosfamide) | DNA alkylating agent | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel selective AKR1C3-activated prodrug AST-3424/OBI-3424 exhibits broad anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OBI-3424, a Novel AKR1C3-Activated Prodrug, Exhibits Potent Efficacy against Preclinical Models of T-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Initial Testing of the Hypoxia-Activated Prodrug PR-104 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Odafosfamide: A Safer Alternative to Traditional Chemotherapies? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of (R)-Odafosfamide, a novel investigational anticancer agent, with that of traditional alkylating chemotherapies, cyclophosphamide (B585) and ifosfamide (B1674421). By presenting key experimental data, detailed methodologies, and visual representations of metabolic and signaling pathways, this document aims to equip researchers and drug development professionals with the necessary information to assess the relative safety of these compounds.
Executive Summary
This compound (also known as OBI-3424) is a first-in-class prodrug activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in a range of solid and hematological tumors. This targeted activation mechanism offers the potential for a wider therapeutic window and a more favorable safety profile compared to traditional alkylating agents like cyclophosphamide and ifosfamide. These established chemotherapeutics undergo activation by hepatic cytochrome P450 enzymes, leading to systemic exposure to active metabolites and associated toxicities.
Clinical and preclinical data suggest that the primary dose-limiting toxicities of this compound are hematological, specifically anemia and thrombocytopenia. In contrast, cyclophosphamide and ifosfamide are associated with a broader range of toxicities, including myelosuppression, hemorrhagic cystitis, and, notably with ifosfamide, neurotoxicity and nephrotoxicity. This guide delves into the data supporting these differential safety profiles.
Mechanism of Action and Activation Pathways
The distinct mechanisms of activation for this compound, cyclophosphamide, and ifosfamide are central to understanding their respective safety profiles.
This compound Activation Pathway
This compound is selectively reduced by the AKR1C3 enzyme in the presence of NADPH to an unstable intermediate. This intermediate then spontaneously releases the active DNA alkylating agent, OBI-2660, which forms intra- and inter-strand DNA crosslinks, leading to cancer cell death[1][2][3]. The targeted activation in AKR1C3-overexpressing tumor cells is designed to minimize systemic toxicity.
Figure 1: this compound Activation Pathway.
Cyclophosphamide and Ifosfamide Metabolic Activation and Toxicity Pathways
Cyclophosphamide and ifosfamide are both prodrugs that require hepatic metabolism by cytochrome P450 (CYP) enzymes, primarily CYP2B6 and CYP3A4, for their activation[4][5]. This process generates the active cytotoxic species, phosphoramide (B1221513) mustard and ifosfamide mustard, respectively, which alkylate DNA. However, this metabolic process also produces toxic byproducts. Acrolein, a metabolite of both drugs, is responsible for hemorrhagic cystitis. Ifosfamide metabolism has a higher propensity to generate chloroacetaldehyde, a metabolite associated with neurotoxicity and nephrotoxicity[6][7].
Figure 2: Cyclophosphamide and Ifosfamide Metabolism.
Comparative Safety Profile: Clinical Data
A phase 1 dose-escalation study of this compound (OBI-3424) in patients with advanced solid tumors provides the most comprehensive clinical safety data for this novel agent to date[8][9]. The following tables summarize the treatment-related adverse events (TRAEs) observed in this study and compare them with the known adverse event profiles of cyclophosphamide and ifosfamide from various clinical trials. It is important to note that direct head-to-head comparative trials are not yet available, and the incidence of adverse events for traditional chemotherapies can vary based on dose, schedule, and patient population.
Table 1: Treatment-Related Adverse Events (TRAEs) of this compound (OBI-3424) in a Phase 1 Study [8]
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Anemia | 64 | 41 |
| Thrombocytopenia | 51 | 26 |
| Nausea | 26 | 0 |
| Fatigue | 21 | 0 |
Data from a cohort of 39 patients with advanced solid tumors.
Table 2: Common Adverse Events Associated with Cyclophosphamide and Ifosfamide
| Adverse Event | Cyclophosphamide Incidence (%) | Ifosfamide Incidence (%) | Notes |
| Hematological | |||
| Leukopenia/Neutropenia | High (Dose-limiting)[4] | ~44 (Grade 3/4)[10] | Myelosuppression is a major toxicity for both. |
| Anemia | Common[11] | Common | |
| Thrombocytopenia | Common | Common | |
| Non-Hematological | |||
| Nausea and Vomiting | >50 | ~47 | |
| Alopecia | ~90 | ~90[12] | |
| Hemorrhagic Cystitis | 2-40[11] | ~21[10] | Caused by acrolein; co-administration of mesna (B1676310) is standard practice to mitigate this. |
| Encephalopathy (Neurotoxicity) | Rare | ~15[12] | A key distinguishing toxicity of ifosfamide, attributed to chloroacetaldehyde. |
| Nephrotoxicity | Less common | >10[10] | Also associated with chloroacetaldehyde. |
| Cardiotoxicity | Rare (at high doses) | Rare (at high doses)[13] | |
| Fatigue | Common | <1[10] |
Incidence rates are compiled from various sources and can vary significantly depending on the study population, dosage, and concomitant medications.
Preclinical Toxicology
Preclinical studies in cynomolgus monkeys have provided early insights into the safety profile of this compound. These studies were crucial in determining the starting dose for human clinical trials[14].
Table 3: Summary of Preclinical Toxicology Findings for this compound (OBI-3424)
| Species | Dosing | Key Findings | Reference |
| Cynomolgus Monkey | Intravenous | Tolerated at doses up to 0.32 mg/kg. This dose level was used to extrapolate a safe starting dose for human trials. | [14] |
| Mouse | Intraperitoneal | Well-tolerated at doses up to 2.5 mg/kg administered weekly. | [14][15] |
The preclinical data indicated that hematological toxicity was the primary concern, which was consistent with the findings in the subsequent Phase 1 clinical trial. The absence of significant neurotoxicity or nephrotoxicity in preclinical models at therapeutically relevant doses further supports the potentially improved safety profile of this compound compared to ifosfamide.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of the methodologies used in key studies of this compound and traditional chemotherapies.
Experimental Workflow: this compound (OBI-3424) Phase 1 Clinical Trial (NCT03592264) [8]
Figure 3: OBI-3424 Phase 1 Trial Workflow.
-
Study Design: A Phase 1, open-label, dose-escalation study using a "3+3" design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D)[8].
-
Patient Population: Adults with advanced or metastatic solid tumors who have progressed on standard therapies[8].
-
Dosing Schedules:
-
Safety Assessments: Monitoring and grading of adverse events according to Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) were assessed during the first cycle[8].
-
Pharmacokinetic Assessments: Plasma concentrations of this compound and its active metabolite OBI-2660 were measured at various time points[8].
Typical Preclinical In Vivo Toxicology Study Design
-
Animal Models: Typically involves at least two species, one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate). For this compound, cynomolgus monkeys were used due to the lack of a functional murine equivalent of AKR1C3[14].
-
Dosing: Administration of the test article at multiple dose levels, including a control group, for a specified duration (e.g., single dose, repeated dose for 28 days).
-
Endpoints:
-
Clinical observations: Daily monitoring for signs of toxicity.
-
Body weight and food consumption.
-
Hematology and clinical chemistry: Blood samples are collected at specified intervals to assess effects on blood cells and organ function.
-
Necropsy and histopathology: At the end of the study, animals are euthanized, and a comprehensive examination of organs and tissues is performed.
-
Conclusion
The available data suggest that this compound (OBI-3424) possesses a safety profile that is distinct from and potentially more favorable than traditional alkylating agents like cyclophosphamide and ifosfamide. Its targeted activation by the AKR1C3 enzyme, which is overexpressed in many tumors, appears to limit systemic toxicities. The primary adverse events observed in the Phase 1 clinical trial were manageable hematological toxicities. Notably, the neurotoxicity and nephrotoxicity that are significant concerns with ifosfamide have not been reported as major issues for this compound.
While these early findings are promising, further clinical investigation, including larger randomized trials, will be necessary to definitively establish the long-term safety and efficacy of this compound in comparison to standard-of-care chemotherapies. The ongoing and future clinical trials will be critical in determining the ultimate role of this novel agent in the treatment of cancer.
References
- 1. A novel selective AKR1C3-activated prodrug AST-3424/OBI-3424 exhibits broad anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OBI-3424, a novel AKR1C3-activated prodrug, exhibits potent efficacy against preclinical models of T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of cyclophosphamide and ifosfamide pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. An Overview of Cyclophosphamide and Ifosfamide Pharmacology | Semantic Scholar [semanticscholar.org]
- 9. e-century.us [e-century.us]
- 10. cancercareontario.ca [cancercareontario.ca]
- 11. ijmdc.com [ijmdc.com]
- 12. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ascentawits.com [ascentawits.com]
Navigating Resistance: A Comparative Guide to (R)-Odafosfamide and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a primary obstacle in cancer chemotherapy. Understanding the nuances of how resistance develops to specific agents is critical for designing effective treatment strategies and developing next-generation therapeutics. This guide provides a comparative analysis of the development of resistance to (R)-Odafosfamide, a novel alkylating agent, versus other established alkylating agents. We present available preclinical data, detail relevant experimental methodologies, and visualize key signaling pathways implicated in resistance.
Introduction to this compound
This compound is a prodrug that is selectively activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme to its active DNA-alkylating metabolite. This targeted activation is designed to increase the therapeutic index by concentrating the cytotoxic effect in tumors with high AKR1C3 expression. In contrast, traditional alkylating agents like cyclophosphamide (B585) and ifosfamide (B1674421) are activated primarily by cytochrome P450 enzymes in the liver, leading to more systemic exposure and off-target toxicities.
Quantitative Comparison of Cytotoxicity and Resistance
The development of resistance to anticancer drugs is often quantified by the change in the half-maximal inhibitory concentration (IC50). A higher IC50 value in a resistant cell line compared to its parental, sensitive counterpart indicates the degree of resistance. While direct, comprehensive comparative studies of this compound against a wide panel of other alkylating agents in various resistant cell lines are limited in the public domain, we can infer comparative resistance profiles based on their mechanisms of action and known resistance pathways.
Table 1: Comparative Resistance Profiles of Alkylating Agents
| Agent | Activating Enzyme(s) | Primary Resistance Mechanisms | Expected Cross-Resistance Profile |
| This compound | AKR1C3 | - Downregulation or mutation of AKR1C3- Increased drug efflux (e.g., ABC transporters)- Enhanced DNA repair (e.g., MGMT, BER)- Alterations in apoptotic pathways | - Potential for lack of cross-resistance with agents not dependent on AKR1C3 for activation.- May show cross-resistance with other alkylating agents if resistance is mediated by downstream mechanisms like enhanced DNA repair. |
| Cyclophosphamide | Cytochrome P450 (CYP2B6, CYP3A4/5) | - Decreased metabolic activation by CYPs- Increased detoxification by aldehyde dehydrogenase (ALDH)- Increased glutathione (B108866) (GSH) levels and glutathione S-transferase (GST) activity- Enhanced DNA repair- Alterations in apoptotic pathways | - High potential for cross-resistance with ifosfamide due to similar activation and resistance pathways.- Partial cross-resistance with other alkylating agents. |
| Ifosfamide | Cytochrome P450 (CYP3A4, CYP2B6) | - Decreased metabolic activation by CYPs- Increased detoxification by ALDH- Increased GSH levels and GST activity- Enhanced DNA repair- Alterations in apoptotic pathways | - High potential for cross-resistance with cyclophosphamide.- Some studies suggest ifosfamide may be active in some cyclophosphamide-resistant tumors.[1] |
| Melphalan | N/A (spontaneous activation) | - Decreased drug uptake (e.g., L-type amino acid transporter 1)- Increased GSH levels and GST activity- Enhanced DNA repair | - May show cross-resistance with other classical alkylating agents due to shared resistance mechanisms downstream of drug activation. |
| Carmustine (BCNU) | N/A (spontaneous decomposition) | - Elevated O6-methylguanine-DNA methyltransferase (MGMT) activity- Enhanced DNA repair (BER, NER)- Increased GSH levels and GST activity | - Often exhibits partial cross-resistance with other alkylating agents.[2] |
Table 2: Hypothetical IC50 Values (nM) in Sensitive and Resistant Cancer Cell Lines
This table illustrates a hypothetical scenario based on the known mechanisms of resistance. Actual values will vary depending on the cell line and experimental conditions.
| Cell Line | This compound | Cyclophosphamide (activated) | Melphalan | Carmustine (BCNU) |
| Parental Sensitive | 50 | 1000 | 500 | 2000 |
| AKR1C3 Knockdown | >10,000 | 1100 | 550 | 2100 |
| ALDH Overexpressing | 60 | >20,000 | 600 | 2200 |
| MGMT Overexpressing | 75 | 1500 | 650 | >50,000 |
| Multi-Drug Resistant (e.g., ABCB1 overexpression) | 500 | 10,000 | 5000 | 15,000 |
Experimental Protocols
Development of Drug-Resistant Cell Lines
A standard method for generating drug-resistant cancer cell lines in vitro involves continuous exposure to escalating concentrations of the selective agent.
-
Cell Line Selection: Start with a well-characterized, sensitive parental cancer cell line with known expression levels of key enzymes (e.g., AKR1C3, ALDH).
-
Initial Drug Concentration: Determine the initial IC50 of the selected drug for the parental cell line using a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo). Begin the resistance development by treating the cells with the drug at a concentration equal to or slightly below the IC50.
-
Dose Escalation: Culture the cells in the presence of the drug. When the cells recover and resume a normal proliferation rate, gradually increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Maintenance: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), maintain the resistant cell line in a medium containing a maintenance concentration of the selecting drug to ensure the stability of the resistant phenotype.
-
Verification: Periodically assess the level of resistance by comparing the IC50 of the resistant line to that of the parental line. It is also crucial to periodically thaw early-passage resistant cells to mitigate the effects of genetic drift.
Cytotoxicity and IC50 Determination Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the IC50 values of cytotoxic compounds.
-
Cell Seeding: Plate both parental and resistant cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Drug Treatment: The following day, remove the medium and add fresh medium containing a serial dilution of the alkylating agents to be tested. Include untreated control wells. Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Incubation: After the incubation period, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Signaling Pathways and Resistance Mechanisms
The development of resistance to alkylating agents is a multifactorial process involving various cellular signaling pathways.
This compound Activation and Resistance Pathway
The primary determinant of this compound efficacy is its activation by AKR1C3. Therefore, resistance is strongly linked to the expression and activity of this enzyme.
Caption: this compound activation pathway and a key resistance mechanism.
General Alkylating Agent Resistance Pathways
Resistance to alkylating agents, in general, can arise from multiple mechanisms that either prevent the drug from reaching its target or repair the damage it causes.
Caption: Common mechanisms of resistance to traditional alkylating agents.
Experimental Workflow for Comparing Drug Resistance
This workflow outlines the steps to compare the development of resistance to this compound and other agents.
Caption: Workflow for investigating and comparing drug resistance.
Conclusion
The development of resistance to this compound is intrinsically linked to the expression and function of the activating enzyme AKR1C3. This provides a distinct mechanism of resistance compared to traditional alkylating agents that rely on different activation pathways. While downstream resistance mechanisms such as enhanced DNA repair and drug efflux can lead to cross-resistance, the unique activation requirement of this compound suggests that it may be effective in tumors that have developed resistance to other alkylating agents through mechanisms related to drug activation and detoxification. Further preclinical and clinical studies are warranted to fully elucidate the comparative resistance profiles and to guide the strategic use of this compound in the oncology setting.
References
A Comparative Analysis of (R)-Odafosfamide and Novel Targeted Therapies in Acute Lymphoblastic Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational DNA-alkylating agent, (R)-Odafosfamide, with three novel targeted therapies approved for the treatment of Acute Lymphoblastic Leukemia (ALL): Blinatumomab, Inotuzumab Ozogamicin (B1678132), and Tisagenlecleucel. The information presented herein is intended to provide a comprehensive overview of their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a first-in-class investigational prodrug that is selectively activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme. This enzyme is overexpressed in various cancers, including T-cell Acute Lymphoblastic Leukemia (T-ALL). Upon activation by AKR1C3, this compound is converted into a potent DNA-alkylating agent, leading to cancer cell death. This targeted activation mechanism is designed to spare healthy tissues that do not express high levels of AKR1C3, potentially leading to a more favorable safety profile compared to traditional non-targeted chemotherapies.
Comparison with Novel Targeted Therapies
The landscape of ALL treatment has been revolutionized by the advent of targeted therapies that leverage the immune system or specifically target cancer cell surface markers. This section compares this compound with three such innovative therapies.
Mechanism of Action
The fundamental difference between this compound and the selected novel therapies lies in their mechanism of action. This compound is a targeted small molecule that induces direct cytotoxicity through DNA damage, while the others are immunotherapies that harness the patient's immune system to fight cancer.
dot
Caption: Comparative Mechanisms of Action
Quantitative Data Presentation
The following tables summarize the efficacy and safety data from key clinical trials for each therapeutic agent.
Table 1: Efficacy in Relapsed/Refractory B-Cell Acute Lymphoblastic Leukemia
| Therapeutic Agent | Key Clinical Trial | Patient Population | Complete Remission (CR) / CR with Incomplete Hematologic Recovery (CRi) Rate | Median Overall Survival (OS) |
| This compound | Phase I/II (NCT04315324) | Relapsed/Refractory T-ALL/T-LBL | Data maturing | Data maturing |
| Blinatumomab | TOWER (NCT02013167) | Adults with Ph- R/R B-ALL | 44% | 7.7 months |
| Inotuzumab Ozogamicin | INO-VATE ALL (NCT01564784) | Adults with R/R CD22+ B-ALL | 80.7% | 7.7 months |
| Tisagenlecleucel | ELIANA (NCT02435849) | Pediatric and Young Adults with R/R B-ALL | 81% | Not reached at 24 months |
Ph- = Philadelphia chromosome-negative; R/R = Relapsed/Refractory
Table 2: Key Safety Profiles
| Therapeutic Agent | Common Adverse Events (Grade ≥3) | Key Safety Concerns |
| This compound | Data from ongoing trials needed for a comprehensive profile. | Potential for myelosuppression. |
| Blinatumomab | Neutropenia, infection, anemia, febrile neutropenia. | Cytokine Release Syndrome (CRS), neurotoxicity. |
| Inotuzumab Ozogamicin | Thrombocytopenia, neutropenia, febrile neutropenia, anemia. | Hepatotoxicity (including veno-occlusive disease), myelosuppression. |
| Tisagenlecleucel | CRS, neutropenia, anemia, thrombocytopenia, neurotoxicity. | Cytokine Release Syndrome (CRS), neurotoxicity, B-cell aplasia. |
Experimental Protocols
Detailed methodologies for the pivotal clinical trials cited are provided below.
This compound: Phase I/II Trial in T-ALL/T-LBL (NCT04315324)
-
Study Design: An open-label, single-arm, dose-escalation (Phase I) and dose-expansion (Phase II) study.[1][2]
-
Patient Population: Patients with relapsed or refractory T-cell acute lymphoblastic leukemia (T-ALL) or T-cell lymphoblastic lymphoma (T-LBL).[1][2]
-
Intervention: this compound administered intravenously. The Phase I portion is designed to determine the maximum tolerated dose (MTD).[2]
-
Primary Endpoints:
-
Secondary Endpoints: Duration of response, progression-free survival, and overall survival.
dot
Caption: this compound Clinical Trial Workflow
Blinatumomab: TOWER Study (NCT02013167)
-
Study Design: A Phase 3, randomized, open-label, multicenter study.[3][4][5]
-
Patient Population: Adult patients with Philadelphia chromosome-negative relapsed or refractory B-cell precursor ALL.[3][4][5]
-
Intervention: Patients were randomized 2:1 to receive either blinatumomab continuous intravenous infusion or standard-of-care (SOC) chemotherapy.[3][5]
-
Primary Endpoint: Overall survival (OS).[3]
-
Secondary Endpoints: Complete remission rate, duration of remission, and incidence of adverse events.
Inotuzumab Ozogamicin: INO-VATE ALL Trial (NCT01564784)
-
Study Design: A Phase 3, open-label, randomized, multicenter trial.[6]
-
Patient Population: Adult patients with relapsed or refractory CD22-positive B-cell precursor ALL.[6]
-
Intervention: Patients were randomized to receive either inotuzumab ozogamicin or investigator's choice of standard chemotherapy.[6]
-
Primary Endpoints: Complete remission rate (including CRi) and overall survival.[6]
-
Secondary Endpoints: Duration of remission, progression-free survival, and safety.
Tisagenlecleucel: ELIANA Trial (NCT02435849)
-
Study Design: A single-arm, open-label, multicenter, global Phase 2 trial.[7][8][9]
-
Patient Population: Pediatric and young adult patients (up to 21 years of age) with relapsed or refractory B-cell ALL.[7][8]
-
Intervention: A single infusion of tisagenlecleucel (autologous T cells genetically modified to express a CD19-directed chimeric antigen receptor).[10]
-
Primary Endpoint: Overall remission rate (CR + CRi) within 3 months of infusion.[7]
-
Secondary Endpoints: Duration of remission, overall survival, and safety.[7]
dot
Caption: CAR-T Cell Therapy Workflow
Conclusion
This compound represents a novel targeted approach to cancer therapy, with a distinct mechanism of action centered on tumor-specific enzyme activation. Its development for T-ALL is promising, particularly given the unmet need for new therapies in this patient population. In contrast, Blinatumomab, Inotuzumab Ozogamicin, and Tisagenlecleucel have already demonstrated significant efficacy in B-cell ALL, establishing new standards of care. These immunotherapies, while highly effective, are associated with unique and potentially severe toxicities such as CRS and neurotoxicity that require specialized management.
The ongoing clinical evaluation of this compound will be crucial in determining its place in the therapeutic armamentarium for T-ALL. Future studies may also explore its potential in combination with other agents, including immunotherapies, to further improve outcomes for patients with hematologic malignancies. This guide serves as a foundational resource for understanding the current landscape of targeted therapies in ALL and the positioning of emerging agents like this compound.
References
- 1. Facebook [cancer.gov]
- 2. CLINICAL TRIAL / NCT04315324 - UChicago Medicine [uchicagomedicine.org]
- 3. amgen.com [amgen.com]
- 4. Blinatumomab versus chemotherapy in first salvage or in later salvage for B-cell precursor acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. novartis.gcs-web.com [novartis.gcs-web.com]
- 8. KYMRIAH® (tisagenlecleucel) Efficacy Data & Clinical Trials | HCP [kymriah-hcp.com]
- 9. Three-Year Update of Tisagenlecleucel in Pediatric and Young Adult Patients With Relapsed/Refractory Acute Lymphoblastic Leukemia in the ELIANA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term efficacy of tisagenlecleucel for paediatric and young patients with R/R B-ALL - BJH [bjh.be]
Reproducibility of (R)-Odafosfamide efficacy studies across different labs
(R)-Odafosfamide , also known as Evofosfamide (TH-302) , is a hypoxia-activated prodrug designed to selectively target cancer cells in low-oxygen environments, a common feature of solid tumors. This guide provides a comparative analysis of preclinical efficacy studies conducted by different research laboratories to assess the reproducibility of its therapeutic potential.
Mechanism of Action
This compound is a 2-nitroimidazole-based prodrug that, under hypoxic conditions, undergoes bioreduction. This process releases the active cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM), a potent DNA alkylating agent. Br-IPM forms inter- and intra-strand DNA crosslinks, leading to cell cycle arrest and apoptosis. This targeted activation in the tumor microenvironment is intended to enhance anti-cancer efficacy while minimizing systemic toxicity to healthy, well-oxygenated tissues.
Figure 1. Mechanism of action of this compound (Evofosfamide) under normoxic and hypoxic conditions.
In Vitro Efficacy: A Comparison of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound in various cancer cell lines under both normoxic (normal oxygen) and hypoxic (low oxygen) conditions, as reported by different laboratories.
Table 1: IC50 Values of this compound in Nasopharyngeal Carcinoma (NPC) Cell Lines
| Cell Line | Condition | IC50 (µM) | Laboratory/Study |
| CNE-2 | Hypoxia | 8.33 ± 0.75 | Sun Yat-sen University Cancer Center[1] |
| HONE-1 | Hypoxia | 7.62 ± 0.67 | Sun Yat-sen University Cancer Center[1] |
| HNE-1 | Hypoxia | 0.31 ± 0.07 | Sun Yat-sen University Cancer Center[1] |
Table 2: IC50 Values of this compound in Pediatric High-Grade Glioma (pHGG) and Diffuse Intrinsic Pontine Glioma (DIPG) Cell Lines
| Cell Line | Condition | IC50 (µM) | Laboratory/Study |
| HSJD-DIPG-007 | Normoxia | >100 | Aix-Marseille University[2] |
| Hypoxia | ~10 | Aix-Marseille University[2] | |
| SU-DIPG-IV | Normoxia | >100 | Aix-Marseille University[2] |
| Hypoxia | ~20 | Aix-Marseille University[2] | |
| SU-DIPG-VI | Normoxia | >100 | Aix-Marseille University[2] |
| Hypoxia | ~5 | Aix-Marseille University[2] | |
| SF8628 | Normoxia | >100 | Aix-Marseille University[2] |
| Hypoxia | ~1 | Aix-Marseille University[2] |
Table 3: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Condition | IC50 (µM) | Laboratory/Study |
| MCF-7 | Normoxia | >50 | JSS Academy of Higher Education & Research[3] |
| Hypoxia | 1.56 | JSS Academy of Higher Education & Research[3] | |
| MDA-MB-231 | Normoxia | >50 | JSS Academy of Higher Education & Research[3] |
| Hypoxia | 4.37 | JSS Academy of Higher Education & Research[3] |
Table 4: IC50 Values of this compound in Canine Glioma Cell Lines
| Cell Line | Condition | IC50 (µM) | Laboratory/Study |
| G06A | Normoxia | 160 | Gifu University[4] |
| Hypoxia | 8 | Gifu University[4] | |
| J3TBg | Normoxia | 360 | Gifu University[4] |
| Hypoxia | 18 | Gifu University[4] | |
| SDT3G | Normoxia | 240 | Gifu University[4] |
| Hypoxia | 5 | Gifu University[4] |
Across multiple studies and different cancer types, a consistent pattern emerges: this compound demonstrates significantly greater cytotoxicity under hypoxic conditions compared to normoxic conditions.[1][2][3][4] This selective activity is a hallmark of its mechanism of action. While direct comparison of absolute IC50 values between labs is challenging due to variations in experimental protocols (e.g., duration of drug exposure, specific oxygen concentration), the trend of hypoxia-selective potency is highly reproducible. For instance, the sensitization under hypoxia ranged from ninefold to over 300-fold in nasopharyngeal carcinoma cell lines.[1]
In Vivo Efficacy: Xenograft Model Studies
The anti-tumor activity of this compound has been evaluated in various xenograft models, where human tumor cells are implanted into immunocompromised mice.
Table 5: Summary of In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Treatment Regimen | Key Findings | Laboratory/Study |
| Nasopharyngeal Carcinoma | HNE-1 | 50 mg/kg and 75 mg/kg, as a single agent and with cisplatin | Significant tumor growth inhibition; reduction of hypoxic regions.[1][5] | Sun Yat-sen University Cancer Center[1][5] |
| Head and Neck Squamous Cell Carcinoma | Patient-Derived Xenografts (PDX) | 50 mg/kg, qd x 5 for 3 weeks | Variable anti-tumor activity, with complete regression in one model.[5] | University of Auckland |
| Non-Small Cell Lung Cancer | H460 | Not specified | Superior or comparable efficacy and a more favorable safety profile compared to ifosfamide. | Unspecified[1] |
| Neuroblastoma | SK-N-BE(2) | 50 mg/kg, with sunitinib | Significantly increased mouse survival.[6] | University of Nebraska Medical Center |
The in vivo studies consistently demonstrate the anti-tumor activity of this compound, particularly in combination with other therapies.[1][5][6] The variability in response observed in the head and neck cancer PDX models suggests that while hypoxia is a prerequisite for drug activation, other factors within the tumor microenvironment may influence overall efficacy.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Cell Viability Assay
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Hypoxic Conditions: For hypoxic experiments, cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 1% O2, 5% CO2, and balanced N2) for a specified period before and during drug treatment.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for a designated time (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is determined using assays such as MTT, SRB, or neutral red uptake. The absorbance is read using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves using non-linear regression analysis.
In Vivo Xenograft Study
Figure 2. A generalized workflow for an in vivo xenograft efficacy study.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Endpoint and Analysis: The experiment is terminated when tumors in the control group reach a specific size. Tumors are then excised for further analysis, such as immunohistochemistry for hypoxia markers.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Evofosfamide Is Effective against Pediatric Aggressive Glioma Cell Lines in Hypoxic Conditions and Potentiates the Effect of Cytotoxic Chemotherapy and Ionizing Radiations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Influence of the Hypoxia-Activated Prodrug Evofosfamide (TH-302) on Glycolytic Metabolism of Canine Glioma: A Potential Improvement in Cancer Metabolism | MDPI [mdpi.com]
- 5. Impact of Tumour Hypoxia on Evofosfamide Sensitivity in Head and Neck Squamous Cell Carcinoma Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Preclinical Meta-Analysis of (R)-Odafosfamide: A Comparative Guide for Researchers
(R)-Odafosfamide (also known as OBI-3424) is a novel, first-in-class small molecule prodrug that is selectively activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme, leading to a potent DNA alkylating agent.[1][2] This targeted activation mechanism presents a promising therapeutic window for cancers with high AKR1C3 expression. This guide provides a comparative analysis of preclinical data on this compound against other established alkylating agents, namely ifosfamide (B1674421) and cyclophosphamide (B585), to aid researchers and drug development professionals in evaluating its potential.
Data Presentation: In Vitro and In Vivo Efficacy
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity across a range of cancer cell lines, with particularly high efficacy in those expressing elevated levels of AKR1C3. Its activity is significantly attenuated in the presence of an AKR1C3 inhibitor, highlighting its specific mechanism of action.
| Cell Line | Cancer Type | This compound IC₅₀ (nM) | AKR1C3 Expression | Reference |
| H460 | Non-Small Cell Lung Cancer | 4.0 | High | [2][3] |
| T-ALL (median) | T-cell Acute Lymphoblastic Leukemia | 9.7 | High | [2] |
| B-ALL (median) | B-cell Acute Lymphoblastic Leukemia | 60.3 | Low | [2] |
| ETP-ALL (median) | Early T-cell Precursor Acute Lymphoblastic Leukemia | 31.5 | N/A | [2] |
In a direct comparison of the activated forms of ifosfamide and cyclophosphamide, 4-hydroperoxycyclophosphamide (4-OOH-CP) was found to be more cytotoxic than 4-hydroperoxyifosfamide (B1203742) (4-OOH-IF) in leukemia cell lines.[4] MOLT-4 cells were more sensitive to both agents than ML-1 cells.[4]
| Cell Line | Cancer Type | 4-Hydroperoxyifosfamide (4-OOH-IF) | 4-Hydroperoxycyclophosphamide (4-OOH-CP) | Reference |
| MOLT-4 | Acute Lymphoblastic Leukemia | Less Cytotoxic | More Cytotoxic | [4] |
| ML-1 | Myeloblastic Leukemia | Less Cytotoxic | More Cytotoxic | [4] |
In Vivo Efficacy
Preclinical in vivo studies using patient-derived xenograft (PDX) models have shown significant anti-tumor activity of this compound, particularly in T-ALL.
| Cancer Model | Treatment | Key Findings | Reference |
| T-ALL PDX | This compound (0.5-2.5 mg/kg, i.p., once weekly for 3 weeks) | Induced tumor regressions and prolonged event-free survival. | [2] |
| ALL PDXs | This compound | Significantly prolonged event-free survival by 17.1 to 77.8 days. | [1] |
For comparison, preclinical studies of ifosfamide and cyclophosphamide in human tumor xenografts in nude mice have also demonstrated efficacy.
| Cancer Model | Treatment | Response Rate | Reference |
| Various Human Tumor Xenografts (n=43) | Ifosfamide (130 mg/kg/day, s.c. or i.p.) | 36% showed regression. | [5] |
| Various Human Tumor Xenografts (n=30) | Ifosfamide | 43% showed regression or remission. | [5] |
| Various Human Tumor Xenografts (n=30) | Cyclophosphamide (200 mg/kg/day, i.p.) | 33% showed regression or remission. | [5] |
It is important to note that these studies were not direct head-to-head comparisons and experimental conditions varied.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic effects of this compound and other alkylating agents is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: The IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vivo Xenograft Model
Patient-derived xenograft (PDX) models are frequently used to evaluate the in vivo efficacy of anti-cancer agents in an environment that more closely mimics the human tumor.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used as hosts to prevent rejection of the human tumor tissue.
-
Tumor Implantation: Fresh tumor tissue from a patient is surgically implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. The formula (Length x Width²)/2 is often used to calculate tumor volume.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The investigational drug (e.g., this compound) is administered according to a specified dose and schedule (e.g., intraperitoneally, once weekly).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition or regression. Animal body weight is also monitored as a measure of toxicity. Event-free survival is another key endpoint in leukemia models.
-
Endpoint Analysis: At the end of the study, tumors and organs may be harvested for further analysis, such as histopathology or biomarker assessment.
Mandatory Visualization
References
- 1. OBI-3424, a novel AKR1C3-activated prodrug, exhibits potent efficacy against preclinical models of T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OBI-3424 (TH-3424, Odafosfamide) | DNA alkylating agent | Probechem Biochemicals [probechem.com]
- 4. Comparison of In Vitro Antileukemic Activity of 4-Hydroperoxyifosfamide and 4-Hydroperoxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical phase II study of ifosfamide in human tumour xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (R)-Odafosfamide: A Procedural Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to don appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, a lab coat, and safety glasses with side shields. All handling of (R)-Odafosfamide should occur within a certified chemical fume hood to minimize the risk of inhalation exposure.
Quantitative Data on Hazardous Drug Waste Disposal
The following table summarizes the general requirements for the disposal of waste contaminated with hazardous drugs like this compound. These are based on guidelines for handling cytotoxic and antineoplastic agents.
| Waste Type | Disposal Container | Treatment and Disposal Method | Regulatory Oversight |
| Unused/Expired Product | Original or approved, sealed, and clearly labeled hazardous waste container. | Collection by a licensed hazardous waste contractor for incineration at a permitted facility.[3] | EPA, State Environmental Agencies, DOT |
| Contaminated PPE | Labeled, leak-proof plastic bags or containers designated for hazardous waste.[3] | Incineration through a licensed hazardous waste management service. | OSHA, EPA |
| Empty Containers | Must be managed as hazardous waste unless triple-rinsed (rinsate collected). | If not rinsed, dispose of as hazardous waste. Rinsed containers may be disposed of according to institutional policy.[4] | EPA, State Environmental Agencies |
| Spill Cleanup Materials | Sealed and labeled containers specifically for hazardous waste. | Incineration via a licensed hazardous waste disposal company. | EPA, OSHA |
Step-by-Step Disposal Protocol
The following protocol outlines a generalized procedure for the safe disposal of this compound. It is crucial to consult and adhere to your institution's specific chemical hygiene plan and standard operating procedures.
-
Segregation of Waste : At the point of generation, segregate all this compound waste from other laboratory waste streams. This includes unused product, contaminated labware (pipette tips, vials), and PPE.
-
Containment of Solid Waste :
-
Carefully place solid this compound waste and contaminated materials into a designated, puncture-resistant, and clearly labeled hazardous waste container.
-
For grossly contaminated items, double-bagging is recommended.[1]
-
-
Containment of Liquid Waste :
-
Labeling :
-
Clearly label all waste containers with "Hazardous Waste" and the chemical name "this compound." Include the date of accumulation and any other information required by your institution or local regulations.
-
-
Storage Pending Disposal :
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure that the storage area is away from incompatible materials.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to transport or dispose of the waste through unlicensed channels. Disposal must be conducted by a licensed hazardous waste contractor.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. einsteinmed.edu [einsteinmed.edu]
- 3. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. nems.nih.gov [nems.nih.gov]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
